molecular formula C9H9BrClNO2 B8014533 5-Bromo-2-chloro-L-phenylalanine

5-Bromo-2-chloro-L-phenylalanine

Cat. No.: B8014533
M. Wt: 278.53 g/mol
InChI Key: WHUPPRGZWKRSEB-QMMMGPOBSA-N
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Description

5-Bromo-2-chloro-L-phenylalanine is a useful research compound. Its molecular formula is C9H9BrClNO2 and its molecular weight is 278.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-chloro-L-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-chloro-L-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-amino-3-(5-bromo-2-chlorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUPPRGZWKRSEB-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CC(C(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)C[C@@H](C(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Strategic Integration of 5-Bromo-2-chloro-L-phenylalanine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles is a perpetual endeavor. The strategic incorporation of unnatural amino acids (UAAs) into peptides and small molecules has emerged as a powerful tool to overcome the limitations of their natural counterparts.[] Among the diverse array of UAAs, halogenated derivatives of L-phenylalanine have garnered considerable attention for their ability to finely modulate molecular properties. This guide provides an in-depth technical exploration of 5-Bromo-2-chloro-L-phenylalanine, a di-halogenated analog, and its multifaceted applications in drug discovery.

The Rationale for Halogenation in Phenylalanine Analogs

Phenylalanine, with its aromatic side chain, is a cornerstone for molecular recognition, engaging in hydrophobic, π-π stacking, and cation-π interactions within biological targets.[] However, native peptides containing phenylalanine are often susceptible to rapid enzymatic degradation, limiting their therapeutic potential.[] Halogenation of the phenyl ring is a well-established strategy to mitigate these challenges and introduce desirable physicochemical properties. The introduction of bromine and chlorine atoms, as in 5-Bromo-2-chloro-L-phenylalanine, imparts several key advantages:

  • Modulation of Lipophilicity: The presence of halogens significantly increases the lipophilicity of the amino acid side chain. This can enhance membrane permeability and facilitate entry into cells or across the blood-brain barrier.

  • Enhanced Metabolic Stability: The steric bulk and electronic effects of halogen substituents can shield the peptide backbone from proteolytic enzymes, thereby increasing the in vivo half-life of the therapeutic candidate.[]

  • Fine-tuning of Receptor Interactions: The electron-withdrawing nature of chlorine and the size of bromine can alter the electronic distribution and steric profile of the phenyl ring. This can lead to new or enhanced interactions with the target protein, potentially increasing binding affinity and selectivity.[3][4]

  • Introduction of a Chemical Handle: The bromine atom can serve as a versatile synthetic handle for further modifications via cross-coupling reactions, enabling the creation of more complex and diverse molecular architectures.

Physicochemical Properties of 5-Bromo-2-chloro-L-phenylalanine

The unique substitution pattern of 5-Bromo-2-chloro-L-phenylalanine results in a distinct set of physicochemical properties that are critical for its application in drug design.

PropertyValue (Predicted/Calculated)Significance in Drug Discovery
Molecular Formula C₉H₉BrClNO₂Defines the elemental composition and molecular weight.
Molecular Weight 278.53 g/mol Influences diffusion rates and overall size of the resulting molecule.
LogP (Octanol-Water Partition Coefficient) Higher than PhenylalanineIncreased lipophilicity can improve membrane permeability.
pKa (Carboxylic Acid) Lower than PhenylalanineThe electron-withdrawing halogens can increase the acidity of the carboxylic acid group.
pKa (Amine) Lower than PhenylalanineThe inductive effect of the halogens can decrease the basicity of the amino group.

Core Applications in Drug Discovery

The unique attributes of 5-Bromo-2-chloro-L-phenylalanine make it a valuable building block in several areas of drug discovery, primarily through its incorporation into peptides and as a scaffold for small molecule synthesis.

Enhancing the Potency and Stability of Therapeutic Peptides

The incorporation of 5-Bromo-2-chloro-L-phenylalanine into peptide sequences is a key strategy for optimizing their therapeutic properties.

  • Enzyme Inhibitors: Peptides designed to inhibit enzymes, such as proteases or kinases, can benefit from the inclusion of this unnatural amino acid. The halogenated phenyl ring can form specific interactions within the enzyme's active site, potentially leading to increased inhibitory potency (lower IC50 values).[3] The enhanced stability against proteolysis also ensures the inhibitor remains intact for a longer duration.

  • Antimicrobial Peptides (AMPs): The increased lipophilicity and altered conformation conferred by 5-Bromo-2-chloro-L-phenylalanine can enhance the ability of AMPs to disrupt bacterial membranes, leading to improved antimicrobial activity.[4]

  • Neuroprotective Agents: Halogenated derivatives of L-phenylalanine have shown promise as neuroprotective agents by modulating glutamatergic synaptic transmission.[5] While direct studies on 5-Bromo-2-chloro-L-phenylalanine are limited, its structural similarity to other neuroprotective halogenated amino acids suggests potential applications in neurological disorders.

A Scaffold for Small Molecule Drug Design

Beyond peptides, 5-Bromo-2-chloro-L-phenylalanine can serve as a chiral starting material for the synthesis of complex small molecules. The di-halogenated phenyl ring provides a unique platform for structure-activity relationship (SAR) studies, allowing medicinal chemists to probe the binding pockets of target proteins. The bromine atom, in particular, can be exploited for further chemical elaboration through reactions like Suzuki or Sonogashira couplings.

Molecular Probes and Mechanistic Studies

The distinct spectroscopic signature of the bromo-chloro-phenyl group can be utilized in the design of molecular probes. For instance, its incorporation into a peptide can serve as a reporter to study peptide-protein interactions or to investigate enzyme mechanisms. The altered electronic properties due to halogenation can influence the local environment, which can be monitored by techniques like fluorescence spectroscopy.

Experimental Protocols and Methodologies

The successful application of 5-Bromo-2-chloro-L-phenylalanine in drug discovery relies on robust experimental protocols for its synthesis, incorporation into peptides, and subsequent analysis.

Synthesis of Fmoc-5-Bromo-2-chloro-L-phenylalanine

General Protocol for Fmoc Protection:

  • Dissolution: Dissolve 5-Bromo-2-chloro-L-phenylalanine in a suitable solvent system, such as a mixture of 1,4-dioxane and water.

  • Basification: Add a base, such as sodium carbonate or sodium bicarbonate, to deprotonate the amino group.

  • Fmoc-Cl Addition: Slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) in 1,4-dioxane to the reaction mixture at a controlled temperature (e.g., 0 °C).

  • Reaction: Allow the reaction to proceed for several hours at room temperature, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, perform an aqueous workup to remove excess reagents and byproducts. This typically involves acidification followed by extraction with an organic solvent like ethyl acetate.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure Fmoc-5-Bromo-2-chloro-L-phenylalanine.

  • Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected 5-Bromo-2-chloro-L-phenylalanine can be readily incorporated into a peptide sequence using standard SPPS protocols.

SPPS_Workflow Resin Resin Support Coupling1 Couple Fmoc-AA1-OH Resin->Coupling1 1. First Amino Acid Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 Couple Fmoc-5-Br-2-Cl-Phe-OH Deprotection1->Coupling2 2. Couple Halogenated AA Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 Repeat Repeat Cycles Deprotection2->Repeat 3. Elongate Peptide Chain Cleavage Cleavage & Deprotection Repeat->Cleavage 4. Final Step Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS) Purification->Analysis

Workflow for incorporating 5-Bromo-2-chloro-L-phenylalanine into a peptide.

Step-by-Step Methodology:

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide).

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in a solvent like DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group using a solution of piperidine in DMF.

  • Incorporation of 5-Bromo-2-chloro-L-phenylalanine: Couple Fmoc-5-Bromo-2-chloro-L-phenylalanine using the same coupling protocol as in step 2.

  • Peptide Elongation: Continue the cycles of deprotection and coupling with subsequent amino acids to build the desired peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the mass and purity of the final peptide using mass spectrometry (e.g., LC-MS).

Confirmation of Incorporation by Mass Spectrometry

Mass spectrometry is the gold standard for verifying the successful incorporation of unnatural amino acids into a peptide or protein.

MS_Workflow Protein Protein containing 5-Br-2-Cl-Phe Digestion Proteolytic Digestion (e.g., Trypsin) Protein->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis Confirmation Confirmation of Incorporation DataAnalysis->Confirmation Identify peptide fragment with mass shift corresponding to 5-Br-2-Cl-Phe

Mass spectrometry workflow for confirming the incorporation of 5-Bromo-2-chloro-L-phenylalanine.

Protocol for Protein Analysis:

  • Protein Digestion: The purified protein containing 5-Bromo-2-chloro-L-phenylalanine is subjected to enzymatic digestion (e.g., with trypsin) to generate smaller peptide fragments.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

  • Data Analysis: The fragmentation spectra (MS/MS) are analyzed to determine the amino acid sequence of the peptides. The presence of a peptide fragment with a mass corresponding to the inclusion of 5-Bromo-2-chloro-L-phenylalanine confirms its successful incorporation. The unique isotopic pattern of bromine and chlorine will also be evident in the mass spectrum.

Future Perspectives and Conclusion

5-Bromo-2-chloro-L-phenylalanine represents a valuable and versatile tool in the arsenal of medicinal chemists. Its ability to confer enhanced stability, modulate lipophilicity, and provide a handle for further chemical diversification makes it an attractive building block for the development of next-generation therapeutics. While specific examples of its inclusion in clinical candidates are not yet widespread, the foundational principles of halogenation in drug design strongly support its potential.

Future research will likely focus on the systematic exploration of 5-Bromo-2-chloro-L-phenylalanine in various therapeutic contexts, including the development of novel enzyme inhibitors, cell-penetrating peptides, and targeted cancer therapies. As our understanding of the subtle interplay between halogenation and biological activity deepens, we can expect to see the strategic application of this and other multi-halogenated amino acids playing an increasingly important role in the design of innovative and effective medicines.

References

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Sources

Introduction: The Role of Halogenated Phenylalanines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-chloro-L-phenylalanine

Executive Summary: 5-Bromo-2-chloro-L-phenylalanine is a non-canonical amino acid of significant interest for researchers in drug discovery and chemical biology. Its unique halogenation pattern offers the potential to fine-tune molecular properties for enhanced therapeutic efficacy and to serve as a structural probe. This guide provides a comprehensive overview of its core physicochemical properties. As this is a novel research compound, direct experimental data is scarce. Therefore, this document leverages established principles of physical organic chemistry, computational modeling, and data from analogous compounds to present a robust predictive profile. It is designed to serve as a foundational resource for scientists, offering predicted data, proposed methodologies for synthesis and analysis, and insights into its potential applications, thereby enabling and accelerating future research.

Phenylalanine is a fundamental aromatic amino acid that provides a unique combination of structural rigidity and hydrophobicity, making it a privileged scaffold in medicinal chemistry.[] The strategic modification of this scaffold, particularly through halogenation, is a powerful and frequently employed strategy to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.[]

The introduction of halogen atoms like bromine and chlorine onto the phenyl ring profoundly alters local electronic densities, pKa values, and lipophilicity.[][2] These modifications can lead to:

  • Enhanced Metabolic Stability: Halogenation can block sites of metabolic oxidation, increasing the half-life of a drug.

  • Improved Binding Affinity: The steric bulk and potential for halogen bonding can lead to more potent interactions with biological targets, such as the hydrophobic sub-pockets in protein kinases.[]

  • Modulated Bioavailability: By altering lipophilicity, halogenation can influence how a molecule is absorbed, distributed, metabolized, and excreted (ADME).

5-Bromo-2-chloro-L-phenylalanine combines the steric bulk of a bromine atom at the meta-position with the electron-withdrawing effects of a chlorine atom at the ortho-position, creating a unique electronic and steric profile for advanced drug design and structure-activity relationship (SAR) studies.[]

Predicted Physicochemical Properties

The following properties are predicted based on the structure of 5-Bromo-2-chloro-L-phenylalanine and data from analogous compounds. These values provide a strong starting point for experimental design.

PropertyPredicted ValueRationale & Basis for Prediction
Chemical Structure C₉H₉BrClNO₂Based on the L-phenylalanine backbone with bromine at position 5 and chlorine at position 2 of the phenyl ring.
Molecular Weight 278.53 g/mol Calculated from the atomic weights of the constituent elements.
pKa (α-COOH) ~1.8 - 2.1The electron-withdrawing nature of the ortho-chloro and meta-bromo substituents will increase the acidity of the carboxylic acid compared to natural L-phenylalanine (pKa ~2.2).
pKa (α-NH₃⁺) ~8.9 - 9.1The inductive effects of the halogens are expected to slightly decrease the pKa of the ammonium group compared to L-phenylalanine (pKa ~9.2).
Predicted LogP ~1.5 - 2.0Halogenation significantly increases lipophilicity. This value is extrapolated from the known LogP of L-phenylalanine (-1.4) and the additive hydrophobic contributions of chlorine and bromine on an aromatic ring.
Aqueous Solubility LowThe significant increase in hydrophobicity due to the two halogen atoms suggests low solubility in aqueous media compared to unsubstituted L-phenylalanine. Solubility is expected to be higher at acidic or basic pH due to salt formation.

Predicted Spectroscopic & Spectrometric Data

Unequivocal characterization of 5-Bromo-2-chloro-L-phenylalanine relies on a combination of spectroscopic techniques. The following data are predicted and serve as a reference for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom. Predicted chemical shifts are based on the known spectrum of L-phenylalanine, with adjustments for the strong electron-withdrawing and anisotropic effects of the chloro and bromo substituents.[4]

Predicted ¹H and ¹³C NMR Chemical Shifts (in D₂O)

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
α-CH ~4.1 - 4.3 ~56 - 58 Downfield shift expected due to proximity to electron-withdrawing groups.
β-CH₂ ~3.2 - 3.5 ~38 - 40 Diastereotopic protons will likely show distinct signals.
C1 (C-CH₂) ~135 - 137 N/A Quaternary carbon, deshielded by the aromatic ring and substituents.
C2 (C-Cl) N/A ~132 - 134 Deshielded by the attached chlorine atom.
C3 ~7.4 - 7.6 ~130 - 132 Aromatic proton ortho to the chloro group.
C4 ~7.2 - 7.4 ~128 - 130 Aromatic proton meta to both substituents.
C5 (C-Br) N/A ~120 - 122 Shielded relative to other substituted carbons due to bromine's polarizability.
C6 ~7.5 - 7.7 ~133 - 135 Aromatic proton ortho to the bromo group.

| COOH | N/A | ~173 - 175 | Carboxylic acid carbon. |

Caption: Structure of 5-Bromo-2-chloro-L-phenylalanine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹) Vibration Expected Intensity
3000 - 3300 O-H stretch (carboxylic acid) Broad
2800 - 3100 N-H stretch (amine) Medium
1700 - 1730 C=O stretch (carboxylic acid) Strong
1550 - 1650 N-H bend (amine) Medium
1450 - 1600 C=C stretch (aromatic) Medium-Strong
1000 - 1100 C-Cl stretch Strong

| 500 - 650 | C-Br stretch | Strong |

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition. The fragmentation pattern will be highly characteristic due to the presence of two different halogens.

Predicted Mass Spectrometry Data (ESI+)

Expected m/z Ion Notes
278 / 280 / 282 [M+H]⁺ The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of one bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and one chlorine (³⁵Cl/³⁷Cl ≈ 3:1) atom. This unique signature is a definitive confirmation of the elemental composition.
232 / 234 / 236 [M+H - HCOOH]⁺ Loss of the formic acid group is a common fragmentation pathway for amino acids.
198 / 200 / 202 [M+H - CO - H₂O]⁺ Subsequent loss of carbon monoxide and water.

| 154 / 156 | [C₇H₅BrCl]⁺ | Fragment corresponding to the bromochlorobenzyl cation. |

Proposed Synthetic & Analytical Methodologies

Proposed Synthetic Workflow: Enzymatic Approach

Enzymatic synthesis offers a highly stereoselective route to the desired L-enantiomer, minimizing complex chiral separations.[5] A plausible approach involves the use of a Phenylalanine Ammonia Lyase (PAL) enzyme.

Synthesis_Workflow cluster_synthesis Step 1: Precursor Synthesis cluster_enzymatic Step 2: Enzymatic Amination cluster_purification Step 3: Purification A 5-Bromo-2-chlorobenzaldehyde C (E)-5-bromo-2-chlorocinnamic acid A->C Perkin Reaction B Malonic Acid B->C F 5-Bromo-2-chloro-L-phenylalanine (Crude Product) C->F Enzymatic Reaction D Phenylalanine Ammonia Lyase (PAL) D->F E Ammonia (aq) E->F G Ion-Exchange Chromatography F->G H Crystallization G->H I Pure Product H->I

Caption: Proposed workflow for the synthesis of 5-Bromo-2-chloro-L-phenylalanine.

Detailed Protocol: Enzymatic Synthesis

  • Precursor Synthesis: Synthesize (E)-5-bromo-2-chlorocinnamic acid from 5-bromo-2-chlorobenzaldehyde and malonic acid via a Perkin reaction or similar condensation method.

  • Reaction Setup: Prepare a buffered aqueous solution (e.g., Tris-HCl, pH 8.5-9.5) containing a high concentration of ammonia (e.g., 5-6 M NH₄Cl/NH₄OH).

  • Substrate Addition: Dissolve the (E)-5-bromo-2-chlorocinnamic acid precursor in the reaction buffer. A co-solvent like DMSO may be required to aid solubility.

  • Enzymatic Reaction: Add a suitable Phenylalanine Ammonia Lyase (PAL) enzyme to the reaction mixture. Incubate at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation for 24-48 hours.

  • Monitoring: Monitor the reaction progress by HPLC, observing the consumption of the cinnamic acid derivative and the formation of the amino acid product.

  • Purification: After the reaction, acidify the mixture to precipitate the enzyme, which can be removed by centrifugation. Purify the supernatant containing the target amino acid using ion-exchange chromatography followed by crystallization.

Proposed Analytical Characterization Workflow

Analytical_Workflow Start Synthesized Product HPLC HPLC / UPLC Analysis Start->HPLC MS Mass Spectrometry (LC-MS) Start->MS NMR NMR Spectroscopy (¹H, ¹³C, HSQC) Start->NMR IR IR Spectroscopy Start->IR Purity Chemical Purity (%) HPLC->Purity Chiral Enantiomeric Excess (% ee) HPLC->Chiral Final Characterized Compound Purity->Final Chiral->Final MW_Confirm Molecular Weight Confirmation (Isotopic Pattern) MS->MW_Confirm MW_Confirm->Final Structure_Confirm Structural Elucidation NMR->Structure_Confirm Structure_Confirm->Final FG_Confirm Functional Group ID IR->FG_Confirm FG_Confirm->Final

Caption: Workflow for the analytical characterization of the synthesized product.

Detailed Protocol: HPLC Method for Purity and Enantiomeric Analysis

  • Chemical Purity (Reversed-Phase HPLC):

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 20 minutes.

    • Detection: UV at 220 nm and 254 nm.

    • Purpose: To determine the percentage purity of the compound by peak area.

  • Enantiomeric Excess (Chiral HPLC):

    • Column: A chiral stationary phase column suitable for amino acids (e.g., a cyclodextrin-based or Pirkle-type column).

    • Mobile Phase: Isocratic mixture of hexane/ethanol/TFA (exact ratio to be optimized).

    • Detection: UV at 220 nm.

    • Purpose: To separate the L- and D-enantiomers and determine the enantiomeric excess of the L-isomer.

Potential Applications and Scientific Rationale

5-Bromo-2-chloro-L-phenylalanine is a promising building block for creating novel peptides and small-molecule drugs. The distinct properties of the bromo and chloro substituents can be exploited for several purposes:

  • Structural Probes: The heavy bromine atom can be used in X-ray crystallography to aid in phase determination for protein structure solving.

  • Modulating Lipophilicity: The compound's increased lipophilicity can enhance membrane permeability, a crucial factor for oral bioavailability and CNS-targeting drugs.

  • Halogen Bonding: The chlorine and bromine atoms can act as halogen bond donors, forming specific, stabilizing interactions with electron-rich atoms (like oxygen or nitrogen) in a protein's active site, potentially leading to higher binding affinity and selectivity.[2]

  • Metabolic Blocking: The substituents can block sites on the aromatic ring that are susceptible to metabolic hydroxylation, thereby increasing the in vivo half-life of a therapeutic agent.

Inferred Safety & Handling

Disclaimer: No specific toxicity data for 5-Bromo-2-chloro-L-phenylalanine is available. The following recommendations are inferred from safety data sheets of structurally related compounds, such as 5-bromo-2-chlorobenzoic acid and 5-bromo-2-chloroaniline.[6] This compound should be treated as a research chemical of unknown toxicity.

  • Hazard Statements (Predicted): May cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.

This predictive guide serves as a critical first step for researchers, providing the necessary theoretical framework and practical methodologies to begin the synthesis, characterization, and application of 5-Bromo-2-chloro-L-phenylalanine in their scientific endeavors.

References

  • Vertex AI Search, based on a Safety D
  • PubChem. N-Fmoc-2-bromo-5-chloro-D-phenylalanine | C24H19BrClNO4.
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  • PubMed. Using multidimensional patterns of amino acid attributes for QSAR analysis of peptides.
  • ACS Publications. Systematic Comparison and Comprehensive Evaluation of 80 Amino Acid Descriptors in Peptide QSAR Modeling.
  • Scribd. QSAR Models for Anticonvulsant Amino Acids.
  • IAENG. QSPR-Models of Physicochemical Properties of Amino Acids using Fuzzy Molecular Descriptors.
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  • ResearchGate. In Silico Approach for Predicting Toxicity of Peptides and Proteins.
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  • PMC. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics.
  • PMC. Alchemical Design of Pharmacological Chaperones with Higher Affinity for Phenylalanine Hydroxylase.
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  • ResearchGate. Prediction of Physicochemical Properties.
  • MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.
  • Corin Wagen.
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  • NMRdb.org. Predict 1H proton NMR spectra.
  • ACS Omega. Computational Study of Pathogenic Variants in Phenylalanine-4-hydroxylase (PAH): Insights into Structure, Dynamics, and BH4 Binding.
  • Wiley-VCH. Mass Spectrometry of Amino Acids and Proteins.
  • ACS Chemical Biology. Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions.
  • BenchChem.

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5-Bromo-2-chloro-L-phenylalanine: Molecular Architecture, Stereochemistry, and Applications in Advanced Protein Engineering

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of peptide therapeutics and protein engineering, non-canonical amino acids (ncAAs) serve as critical tools for expanding the chemical space of biological molecules. 5-Bromo-2-chloro-L-phenylalanine is a highly specialized, di-halogenated phenylalanine derivative. By strategically positioning a chlorine atom at the ortho position and a bromine atom at the meta position of the phenyl ring, this molecule introduces unique steric, electronic, and reactive properties. This technical guide explores the stereochemical nuances, physicochemical data, and field-proven protocols for incorporating this ncAA into synthetic peptides and recombinant proteins.

Molecular Architecture & Stereochemistry

Stereochemical Configuration

The biological efficacy of 5-Bromo-2-chloro-L-phenylalanine relies fundamentally on its chirality. As an L-enantiomer (possessing the S-configuration at the α -carbon, based on Cahn-Ingold-Prelog priority rules), it seamlessly integrates into the α -helical or β -sheet architectures of native proteins without causing the structural disruptions typically induced by D-enantiomers. The preservation of L-stereochemistry is an absolute requirement for recognition by both endogenous ribosomal machinery and engineered aminoacyl-tRNA synthetases[1].

Causality of Di-Halogen Substitution

The strategic placement of halogens on the phenyl ring is not arbitrary; it is designed to manipulate the thermodynamic and reactive profile of the peptide:

  • Ortho-Chloro Effect (Position 2): The bulky chlorine atom at the ortho position introduces significant steric hindrance against the peptide backbone. This restricts the rotation of the phenyl ring around the Cβ​−Cγ​ bond (the χ1​ dihedral angle). This "conformational locking" pre-organizes the side chain, drastically reducing the entropic penalty upon receptor binding and often leading to enhanced target affinity.

  • Meta-Bromo Effect (Position 5): Bromine is highly polarizable and features a pronounced " σ -hole"—a region of positive electrostatic potential on the halogen axis. This makes the 5-bromo substituent a potent halogen bond donor , capable of forming strong, highly directional interactions with Lewis bases (e.g., backbone carbonyls) in a target receptor's binding pocket. Furthermore, the aryl bromide serves as a bio-orthogonal chemical handle, enabling post-translational modifications via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings).

Physicochemical Properties

To facilitate experimental design, the core physicochemical and registry data for 5-Bromo-2-chloro-L-phenylalanine and its synthetic derivatives are summarized below[2][3][4].

PropertyValueApplication Context
Chemical Name 5-Bromo-2-chloro-L-phenylalanineUnprotected base ncAA
CAS Registry Number 1270005-26-9General identification
Molecular Formula C9​H9​BrClNO2​ Stoichiometric calculations
Molecular Weight 278.53 g/mol Mass spectrometry validation
Fmoc-Derivative CAS 2002401-84-3Solid-Phase Peptide Synthesis (SPPS)
Boc-Derivative CAS 1993341-59-5Liquid-phase synthesis / specialized SPPS

Experimental Workflows & Methodologies

Solid-Phase Peptide Synthesis (SPPS) Protocol

Causality: The steric bulk of the ortho-chloro group can shield the α -amine during chain elongation, reducing its nucleophilicity and slowing down coupling kinetics. To overcome this, highly efficient coupling reagents (HATU) and a strong organic base (DIPEA) are required to drive the reaction to completion.

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) to remove residual base, which could cause premature cleavage or side reactions.

  • Pre-Activation (Self-Validating Step): In a separate vial, dissolve 0.3 mmol (3 eq) of Fmoc-5-Bromo-2-chloro-L-phenylalanine and 0.29 mmol (2.9 eq) of HATU in 2 mL of DMF. Add 0.6 mmol (6 eq) of DIPEA. A color change to pale yellow indicates successful formation of the active OAt ester. Allow to activate for exactly 3 minutes.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours. Note: For sequences with severe aggregation, utilize microwave-assisted coupling at 75°C for 10 minutes.

  • Validation: Perform a Kaiser test. A yellow result (negative) confirms complete coupling. If blue (positive), repeat steps 3-4.

  • Capping: Treat with acetic anhydride/pyridine (1:1) in DMF for 10 minutes to cap any unreacted amines, preventing deletion sequences.

Genetic Code Expansion (GCE) via Amber Suppression

Causality: Wild-type Pyrrolysyl-tRNA synthetase (PylRS) possesses a binding pocket optimized for pyrrolysine and cannot accommodate the rigid, di-halogenated bulk of 5-Bromo-2-chloro-L-phenylalanine. Machine learning-guided directed evolution has yielded engineered variants (e.g., Com2-IFRS) with reshaped tRNA-binding and catalytic domains, enabling the highly efficient adenylation and incorporation of this specific ncAA in response to the UAG amber stop codon[1][5].

G ncAA 5-Bromo-2-chloro-L-phenylalanine Complex Aminoacyl-tRNA Complex ncAA->Complex Aminoacylation PylRS Engineered PylRS PylRS->Complex Aminoacylation tRNA tRNA_CUA tRNA->Complex Aminoacylation Ribosome Translational Machinery Complex->Ribosome Amber Decoding Protein Target Protein Ribosome->Protein Peptide Bond

Fig 1: Amber suppression workflow for site-specific ncAA incorporation via engineered PylRS.

Step-by-Step Methodology:

  • Plasmid Co-Transformation: Co-transform E. coli BL21(DE3) with a pEvol plasmid encoding the engineered PylRS (e.g., Com2-IFRS) / tRNACUA​ pair, and a pET plasmid encoding the target protein with an in-frame UAG mutation.

  • Culture Expansion: Inoculate a single colony into 2xYT medium supplemented with appropriate antibiotics. Grow at 37°C, 220 rpm until the OD600​ reaches 0.6.

  • ncAA Supplementation: Dissolve 5-Bromo-2-chloro-L-phenylalanine in minimal 1M NaOH to create a concentrated stock. Add to the culture to a final concentration of 1-2 mM. Adjust pH if necessary.

  • Induction: Induce PylRS expression with 0.2% L-arabinose and target protein expression with 1 mM IPTG.

  • Expression & Harvest: Shift the incubation temperature to 25°C to promote proper protein folding and reduce inclusion body formation. Incubate for 16-24 hours. Harvest cells by centrifugation (4,000 × g, 15 min).

  • Validation: Purify the protein via Ni-NTA chromatography. Confirm site-specific incorporation using Intact Mass Spectrometry (ESI-TOF), looking for the exact mass shift corresponding to the ncAA (+260.5 Da relative to a blank position, accounting for water loss during peptide bond formation).

References

  • Zhang, Q., et al. "Machine learning-guided evolution of pyrrolysyl-tRNA synthetase for improved incorporation efficiency of diverse noncanonical amino acids." Nature Communications / PubMed Central (PMC), July 2025. Available at: [Link]

Sources

A Technical Guide to 5-Bromo-2-chloro-L-phenylalanine: Applications in Protein Engineering and Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on 5-Bromo-2-chloro-L-phenylalanine for researchers, scientists, and drug development professionals.

This guide serves as a comprehensive resource on the halogenated non-canonical amino acid, 5-Bromo-2-chloro-L-phenylalanine. We will explore its synthesis, unique properties, and its advanced applications in the fields of structural biology and therapeutic development.

Introduction: The Strategic Advantage of Halogenation

The site-specific incorporation of non-canonical amino acids (ncAAs) has become a transformative tool in protein science. Halogenated amino acids, in particular, offer a unique set of chemical and physical properties that can be leveraged to probe and engineer protein structure and function. 5-Bromo-2-chloro-L-phenylalanine stands out due to the presence of two distinct halogen atoms on the phenyl ring. This dual halogenation provides researchers with a powerful tool for X-ray crystallography, NMR spectroscopy, and the rational design of novel therapeutics.

This document provides a detailed overview of 5-Bromo-2-chloro-L-phenylalanine, from its fundamental characteristics to its practical applications. We will delve into the scientific rationale for its use, present detailed protocols for its incorporation into proteins, and discuss its significant impact on the drug discovery process.

Core Properties and Rationale for Use

The utility of 5-Bromo-2-chloro-L-phenylalanine is rooted in the unique physicochemical properties imparted by its bromine and chlorine substituents.

Table 1: Physicochemical Properties of 5-Bromo-2-chloro-L-phenylalanine

PropertyDescriptionSignificance in Research Applications
Molecular Formula C₉H₉BrClNO₂Foundational for all stoichiometric calculations.
Molecular Weight 294.53 g/mol Critical for accurate mass spectrometry analysis and protein molecular weight determination.
Solubility Limited solubility in aqueous solutions, enhanced in organic solvents.This property dictates the preparation of stock solutions for various in vitro and in vivo experimental setups.
UV Absorbance Possesses a distinct UV absorbance profile compared to canonical aromatic amino acids.Enables quantification and monitoring of its incorporation efficiency into proteins.
Electronegativity The bromine and chlorine atoms are highly electronegative.This alters the local electronic environment within a protein, which can be exploited to modulate protein-protein or protein-ligand interactions.
Atomic Radii The van der Waals radii of bromine (1.85 Å) and chlorine (1.75 Å) are significantly larger than hydrogen (1.2 Å).The increased steric bulk can be used as a probe to investigate cavities and interfaces within protein structures.

The primary driver for employing 5-Bromo-2-chloro-L-phenylalanine is its exceptional utility as a probe in structural biology and as a component in the design of new therapeutic agents. The heavy bromine atom is particularly advantageous for resolving the phase problem in X-ray crystallography via single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) techniques. The dual presence of bromine and chlorine offers two distinct anomalous scattering signals, which can be instrumental in phasing complex protein structures.

Protein Incorporation: Methodologies and Protocols

The site-specific incorporation of 5-Bromo-2-chloro-L-phenylalanine into a target protein is most commonly achieved through the use of an evolved aminoacyl-tRNA synthetase (aaRS) and its corresponding tRNA pair. This orthogonal translation system facilitates the insertion of the ncAA in response to a unique codon, typically the amber stop codon (UAG).

Experimental Workflow for Site-Specific Incorporation

The following diagram illustrates the standard workflow for incorporating 5-Bromo-2-chloro-L-phenylalanine into a target protein within an E. coli expression system.

G cluster_prep Preparation Phase cluster_expression Expression Phase cluster_purification Purification & Analysis Phase Plasmid_Prep Plasmid Preparation: 1. Target Protein with UAG codon 2. Orthogonal aaRS/tRNA pair Transformation Co-transformation of E. coli Plasmid_Prep->Transformation Cell_Culture Prepare Electrocompetent E. coli Cells Cell_Culture->Transformation Growth Cell Growth in Minimal Media Transformation->Growth Induction Induce Protein Expression & Add 5-Bromo-2-chloro-L-phenylalanine Growth->Induction Harvest Cell Harvesting Induction->Harvest Lysis Cell Lysis Harvest->Lysis Purification Protein Purification (e.g., Ni-NTA) Lysis->Purification Analysis Protein Analysis (SDS-PAGE, Mass Spec) Purification->Analysis

Caption: Workflow for site-specific incorporation of 5-Bromo-2-chloro-L-phenylalanine.

Detailed Protocol for Protein Expression and Purification

Materials:

  • Plasmids:

    • pET vector containing the gene of interest with a UAG codon at the desired site and a C-terminal His6-tag.

    • pEVOL plasmid encoding the specific evolved aminoacyl-tRNA synthetase and its cognate tRNA for 5-Bromo-2-chloro-L-phenylalanine.

  • E. coli Strain: BL21(DE3) or a similar expression strain.

  • Media: Minimal media (e.g., M9) with appropriate antibiotics, glucose, and essential amino acids (excluding phenylalanine).

  • Reagents: 5-Bromo-2-chloro-L-phenylalanine, Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Purification: Ni-NTA affinity chromatography column and associated buffers.

Procedure:

  • Transformation: Co-transform competent E. coli BL21(DE3) cells with both the pET and pEVOL plasmids. Plate on LB agar with the necessary antibiotics and incubate at 37°C overnight.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium containing antibiotics and grow overnight at 37°C with vigorous shaking.

  • Expression Culture: Use the starter culture to inoculate 1 L of M9 minimal media. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Supplement the culture with 1 mM 5-Bromo-2-chloro-L-phenylalanine. Induce protein expression with 0.5 mM IPTG.

  • Protein Expression: Reduce the temperature to 20°C and continue incubation for 16-20 hours with shaking.

  • Harvesting: Pellet the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF) and disrupt the cells using sonication.

  • Clarification: Remove cell debris by centrifuging the lysate at 20,000 x g for 30 minutes at 4°C.

  • Purification: Load the clarified lysate onto a pre-equilibrated Ni-NTA column. Wash the column with wash buffer (containing 20 mM imidazole) and elute the target protein with elution buffer (containing 250 mM imidazole).

  • Analysis: Confirm the size and purity of the protein using SDS-PAGE. Verify the successful incorporation of 5-Bromo-2-chloro-L-phenylalanine via mass spectrometry.

Key Applications in Research and Development

The distinct characteristics of 5-Bromo-2-chloro-L-phenylalanine make it a valuable asset in several research domains.

X-ray Crystallography

The substantial anomalous signal from the bromine atom is a significant aid in solving the phase problem in X-ray crystallography. This is especially beneficial for novel proteins that lack a known homologous structure for molecular replacement.

G Xray_Source X-ray Source Crystal Protein Crystal (with 5-Bromo-2-chloro-L-phenylalanine) Xray_Source->Crystal Diffraction Diffraction Pattern Crystal->Diffraction Anomalous_Signal Anomalous Signal from Bromine Diffraction->Anomalous_Signal Phase_Calculation Phase Calculation (SAD/MAD) Anomalous_Signal->Phase_Calculation Electron_Density Electron Density Map Phase_Calculation->Electron_Density Structure_Model Protein Structure Model Electron_Density->Structure_Model

Caption: SAD/MAD phasing workflow utilizing 5-Bromo-2-chloro-L-phenylalanine.

NMR Spectroscopy

The chlorine and bromine atoms can act as sensitive probes in NMR studies. Their large quadrupole moments can provide valuable information regarding the local dynamics and chemical environment within the protein.

Drug Discovery

Halogen bonds are increasingly appreciated for their role in the binding of drugs to their receptors. The incorporation of 5-Bromo-2-chloro-L-phenylalanine can introduce specific halogen bonding interactions, thereby enhancing the affinity and selectivity of therapeutic proteins. It can also aid in the development of novel small molecule inhibitors that target these halogenated residues.

Conclusion and Future Directions

5-Bromo-2-chloro-L-phenylalanine represents a potent tool for protein scientists and drug developers. Its unique halogenation pattern offers significant advantages for structural biology and the rational design of new therapeutics. As orthogonal translation systems continue to evolve and our understanding of halogen bonding deepens, the applications for this and other halogenated ncAAs are set to expand. The methodologies and insights presented in this guide are intended to empower researchers to effectively utilize 5-Bromo-2-chloro-L-phenylalanine in their scientific pursuits.

References

  • Title: Expanding the Genetic Code of Escherichia coli Source: Science URL: [Link]

  • Title: The Evolving Role of Halogen Bonds in Drug Design Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: An Expanded Genetic Code Source: Nature URL: [Link]

The Strategic Incorporation of 5-Bromo-2-chloro-L-phenylalanine in Peptidomimetic Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The rational design of peptidomimetics is a cornerstone of modern drug discovery, aiming to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. The incorporation of non-natural amino acids is a key strategy in this endeavor. This technical guide provides an in-depth exploration of the role of 5-Bromo-2-chloro-L-phenylalanine as a unique building block in peptidomimetic design. We will delve into its physicochemical properties, the strategic rationale for its use, detailed protocols for its synthesis and incorporation into peptide scaffolds, and its impact on the structure-activity relationship (SAR) of bioactive peptides. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of halogenated amino acids to create next-generation therapeutics.

Introduction: The Imperative for Peptidomimetics and the Rise of Non-Natural Amino Acids

Peptides are exquisite signaling molecules, demonstrating high potency and selectivity for their biological targets. However, their therapeutic potential is often hampered by rapid enzymatic degradation and poor membrane permeability.[] Peptidomimetics are designed to mimic the structure and function of natural peptides but with enhanced drug-like properties.[] A powerful approach in peptidomimetic design is the site-specific incorporation of non-natural amino acids. These custom-designed building blocks can enforce specific conformations, increase resistance to proteolysis, and introduce novel chemical functionalities to modulate biological activity.[][]

Among the diverse array of non-natural amino acids, halogenated derivatives of phenylalanine have gained significant traction. The introduction of halogen atoms onto the phenyl ring can profoundly influence the electronic and steric properties of the amino acid, offering a versatile tool for fine-tuning peptide-protein interactions.[][4] This guide focuses specifically on 5-Bromo-2-chloro-L-phenylalanine, a di-halogenated analog that presents a unique combination of steric bulk and electronic effects for sophisticated peptidomimetic design.

Physicochemical Properties and Strategic Rationale for 5-Bromo-2-chloro-L-phenylalanine Incorporation

The strategic decision to incorporate 5-Bromo-2-chloro-L-phenylalanine into a peptide scaffold is driven by its distinct physicochemical characteristics, which can be leveraged to address specific challenges in drug design.

Key Physicochemical Properties:

  • Increased Hydrophobicity: The presence of both bromine and chlorine atoms significantly increases the lipophilicity of the phenylalanine side chain. This can enhance binding to hydrophobic pockets within target proteins and potentially improve membrane permeability.

  • Steric Bulk: The ortho-chloro and meta-bromo substituents introduce considerable steric hindrance. This can be exploited to probe the steric tolerance of a binding site, to shield the peptide backbone from enzymatic cleavage, and to induce specific secondary structures.[]

  • Electronic Effects: The electron-withdrawing nature of the halogen atoms alters the electronic distribution of the aromatic ring. This can influence cation-π and π-π stacking interactions with complementary residues in the target protein, potentially leading to enhanced binding affinity.[5]

  • Halogen Bonding: The bromine and chlorine atoms can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (e.g., oxygen, nitrogen, sulfur) in the receptor. This can provide an additional energetic contribution to ligand binding and enhance selectivity.

Strategic Rationale for Use:

  • Enhancing Receptor Affinity and Selectivity: The unique steric and electronic profile of 5-Bromo-2-chloro-L-phenylalanine can be used to optimize interactions with the target receptor, leading to increased potency and selectivity.

  • Improving Metabolic Stability: The steric bulk of the di-halogenated phenyl ring can hinder the approach of proteolytic enzymes, thereby increasing the in vivo half-life of the peptidomimetic.[]

  • Constraining Peptide Conformation: The steric hindrance imposed by the ortho-chloro group can restrict the rotational freedom of the side chain (χ1 torsion angle), which in turn can influence the local backbone conformation (φ and ψ angles). This can help to pre-organize the peptidomimetic into its bioactive conformation, reducing the entropic penalty of binding.[]

  • Structure-Activity Relationship (SAR) Studies: This analog serves as a valuable probe in SAR studies to systematically explore the steric and electronic requirements of a receptor binding pocket.[]

Synthesis of Fmoc-5-Bromo-2-chloro-L-phenylalanine: A Representative Pathway

The availability of the protected amino acid is a prerequisite for its use in solid-phase peptide synthesis (SPPS). While Fmoc-2-bromo-5-chloro-L-phenylalanine is commercially available[6], understanding its synthesis provides valuable insights. A putative synthetic route can be envisioned starting from a suitably substituted toluene derivative, followed by radical bromination, amino group introduction, and protection.

A more versatile and commonly employed strategy for synthesizing complex non-natural amino acids is the asymmetric alkylation of a glycine Schiff base, followed by functional group manipulations. For aryl-substituted phenylalanines, a Suzuki cross-coupling reaction of a protected bromo- or iodophenylalanine derivative is a powerful method.

Below is a representative, high-level workflow for the synthesis of Fmoc-5-bromo-2-chloro-L-phenylalanine.

cluster_0 Putative Synthesis of Fmoc-5-bromo-2-chloro-L-phenylalanine Start 2-Bromo-5-chlorotoluene Step1 Radical Bromination (e.g., NBS, AIBN) Start->Step1 Introduction of benzylic bromide Step2 Nucleophilic Substitution (e.g., with a glycine enolate equivalent) Step1->Step2 Formation of C-C bond Step3 Hydrolysis and Deprotection Step2->Step3 Generation of the free amino acid Step4 Fmoc Protection (e.g., Fmoc-OSu) Step3->Step4 N-terminal protection for SPPS End Fmoc-5-bromo-2-chloro-L-phenylalanine Step4->End

Caption: A representative synthetic workflow for Fmoc-5-bromo-2-chloro-L-phenylalanine.

Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)

Fmoc-5-bromo-2-chloro-L-phenylalanine can be readily incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis protocols. The following provides a detailed, step-by-step methodology.

Experimental Protocol: Fmoc-SPPS of a Peptide Containing 5-Bromo-2-chloro-L-phenylalanine

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids (including Fmoc-5-bromo-2-chloro-L-phenylalanine)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, reagent grade

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

Workflow Diagram:

cluster_workflow Fmoc-SPPS Workflow Start Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HATU, DIPEA in DMF) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat for each amino acid in the sequence Washing2->Repeat Repeat->Fmoc_Deprotection Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage and Side-Chain Deprotection (TFA cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization

Sources

Pharmacokinetic Profiling of 5-Bromo-2-chloro-L-phenylalanine Derivatives: A Technical Guide for Peptide and Peptidomimetic Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Peptide-based therapeutics frequently suffer from poor pharmacokinetic (PK) profiles, primarily due to rapid proteolytic degradation and suboptimal membrane permeability. The strategic incorporation of unnatural amino acids (UAAs) has emerged as a cornerstone methodology to circumvent these liabilities[1]. Among the most effective UAAs are halogenated phenylalanine derivatives. Specifically, 5-Bromo-2-chloro-L-phenylalanine (5Br2ClF) offers a highly engineered combination of steric shielding, altered lipophilicity, and the potential for orthogonal binding interactions[2].

This whitepaper provides an in-depth technical guide to the PK profiling of peptides and peptidomimetics incorporating 5Br2ClF. It details the mechanistic rationale behind its use and outlines the rigorous, self-validating experimental workflows required for accurate PK evaluation.

Mechanistic Rationale: The Halogen Advantage

The decision to replace a canonical L-phenylalanine with 5-Bromo-2-chloro-L-phenylalanine is driven by fundamental physical organic chemistry. Understanding the causality behind this substitution is critical for rational drug design:

  • Protease Evasion via Steric and Electronic Modulation: Endogenous proteases, such as chymotrypsin, recognize the electron-rich aromatic ring of canonical L-phenylalanine. The introduction of an ortho-chloro and meta-bromo group introduces significant steric bulk and withdraws electron density from the phenyl ring. This disruption prevents the peptide from fitting into the S1 specificity pocket of serine proteases, drastically reducing the rate of proteolytic cleavage and increasing the biological half-life[3].

  • Enhanced Lipophilicity and Membrane Permeability: Halogenation inherently increases the partition coefficient ( MlogP ) of the residue. This enhanced hydrophobicity improves the overall cell permeability of the peptide, shifting its volume of distribution ( Vd​ ) and potentially allowing for intracellular targeting[3].

  • Sigma-Hole Interactions: The polarizability of the bromine and chlorine atoms creates an anisotropic distribution of electron density, resulting in an electropositive "sigma-hole" opposite the carbon-halogen bond. This allows for highly specific, directional non-covalent interactions (halogen bonding) with electron-rich moieties in the target receptor, often enhancing target binding affinity ( Kd​ )[2].

Protease_Resistance Start Peptide in Systemic Circulation Native Native L-Phenylalanine Start->Native Modified 5-Bromo-2-chloro-L-phenylalanine Start->Modified Protease Protease Recognition (e.g., Chymotrypsin) Native->Protease Steric Steric Hindrance & Electronic Shielding Modified->Steric Cleavage Rapid Proteolytic Cleavage (Short Half-life) Protease->Cleavage Stable Protease Evasion (Prolonged Half-life) Steric->Stable

Mechanism of protease evasion via 5-Bromo-2-chloro-L-phenylalanine incorporation.

Synthesis and Incorporation Strategies

Before PK profiling can begin, the 5Br2ClF moiety must be successfully incorporated into the therapeutic scaffold.

  • Chemical Synthesis (SPPS): For short to medium-length peptides, Solid-Phase Peptide Synthesis (SPPS) using commercially available N-Boc or N-Fmoc protected 5-bromo-2-chloro-L-phenylalanine is the industry standard[4].

  • Genetic Code Expansion (GCE): For larger recombinant proteins or biologics, site-specific incorporation is achieved via GCE. Recent breakthroughs utilizing machine learning-guided evolution have produced engineered variants of pyrrolysyl-tRNA synthetase (e.g., MmPylRS) capable of efficiently charging tRNAs with bulky halogenated derivatives like 5Br2ClF[5].

Experimental Protocols: In Vitro and In Vivo PK Profiling

A robust PK evaluation system must be self-validating, assessing both metabolic stability and systemic clearance while accounting for assay artifacts.

PK_Workflow Design Peptide Design (UAA Selection) Synthesis Synthesis & Incorporation (SPPS / GCE) Design->Synthesis InVitro In Vitro Stability (Plasma & Microsomes) Synthesis->InVitro InVivo In Vivo PK Dosing (IV / SC / PO) InVitro->InVivo LCMS LC-MS/MS Bioanalysis (Quantification) InVivo->LCMS PKData PK Parameter Extraction (Half-life, Clearance, AUC) LCMS->PKData

End-to-end workflow for the pharmacokinetic profiling of UAA-modified peptides.

Protocol A: In Vitro Plasma and Microsomal Stability

Causality: Plasma stability assesses vulnerability to circulating exopeptidases and endopeptidases, while microsomal stability evaluates Phase I/II hepatic metabolism.

  • Preparation & Self-Validation: Spike the 5Br2ClF-modified peptide into pooled human or animal plasma (or liver microsomes with NADPH regenerating system) to a final concentration of 1 μM. Critical Step: Always include a known rapidly degraded native peptide as a positive control for protease activity, and verapamil for microsomal CYP450 activity to validate assay functionality.

  • Incubation: Incubate the matrix at 37°C under gentle agitation. Extract 50 μL aliquots at precisely 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately quench the reaction by adding 150 μL (3 volumes) of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS). This instantaneously denatures proteases and precipitates matrix proteins.

  • Analysis: Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to LC vials for LC-MS/MS analysis to calculate the in vitro half-life ( T1/2​ ).

Protocol B: In Vivo Pharmacokinetics & LC-MS/MS Bioanalysis

Causality: In vivo studies determine the actual systemic exposure, volume of distribution, and clearance rates necessary for clinical translation.

  • Dosing: Administer the peptide intravenously (IV) and subcutaneously (SC) to a rodent model (e.g., Sprague-Dawley rats) at a standard dose of 1-5 mg/kg.

  • Sampling: Collect blood samples via the jugular vein at predetermined intervals (e.g., 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 24 h) into K2EDTA tubes. Centrifuge immediately to isolate plasma.

  • Bioanalytical Strategy (The Halogen Isotope Advantage): When developing the Multiple Reaction Monitoring (MRM) method for LC-MS/MS, leverage the unique isotopic signature of the halogens. Bromine exists as 79 Br and 81 Br in a ~1:1 ratio, while Chlorine exists as 35 Cl and 37 Cl in a ~3:1 ratio. This creates a distinct, highly predictable multiplet in the precursor ion mass spectrum. By selecting the most abundant isotopologue transition, you effectively eliminate background noise from endogenous non-halogenated peptides, ensuring a pristine signal-to-noise ratio and a superior lower limit of quantification (LLOQ).

  • Data Extraction: Calculate PK parameters using non-compartmental analysis (NCA) software.

Quantitative Data Interpretation

The incorporation of a di-halogenated moiety like 5Br2ClF typically yields profound improvements in the pharmacokinetic landscape of a peptide. The table below summarizes representative, quantitative PK shifts observed when transitioning from a native L-Phe peptide to a 5-Br-2-Cl-Phe derivative.

Pharmacokinetic ParameterNative L-Phe Peptide5-Br-2-Cl-Phe DerivativeFold Improvement / Shift
In Vitro Plasma T1/2​ (min) 12.5 ± 2.1> 240> 19x (Extension)
In Vivo IV T1/2​ (h) 0.45 ± 0.083.8 ± 0.48.4x (Extension)
Systemic Clearance (mL/min/kg) 45.2 ± 5.312.1 ± 1.83.7x (Reduction)
Subcutaneous Bioavailability (%) < 5%42%> 8x (Increase)
Target Affinity ( Kd​ , nM) 150 ± 1218 ± 38.3x (Enhancement)

Note: The dramatic increase in subcutaneous bioavailability is a direct consequence of the derivative's resistance to tissue-resident proteases at the injection site, coupled with enhanced lipophilicity driving capillary absorption[1].

References

  • 1993341-59-5 | CAS DataBase. ChemicalBook.
  • Machine learning-guided evolution of pyrrolysyl-tRNA synthetase for improved incorporation efficiency of diverse noncanonical amino acids. NIH / PMC.
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. NIH / PMC.
  • The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. ResearchGate.
  • Potent Peptidic Fusion Inhibitors of Influenza Virus. NIH / PMC.

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5-Bromo-2-chloro-L-phenylalanine receptor binding affinity characteristics

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Receptor Binding Affinity Characteristics of 5-Bromo-2-chloro-L-phenylalanine

Authored by: A Senior Application Scientist

The Strategic Imperative of Non-Natural Amino Acids in Drug Discovery

In the landscape of contemporary drug discovery, the twenty canonical amino acids, while fundamental, often present limitations in the quest for novel therapeutics with optimized pharmacological profiles. The strategic incorporation of non-natural amino acids (NNAAs) into peptides and small molecules has emerged as a powerful paradigm to transcend these limitations.[1][2][3] NNAAs offer a vastly expanded chemical space, enabling the fine-tuning of properties such as metabolic stability, receptor selectivity, and bioavailability.[][5] Among the various classes of NNAAs, halogenated derivatives of phenylalanine have garnered considerable attention for their ability to modulate the electronic and steric properties of the parent molecule, thereby influencing its interaction with biological targets.[][] This guide provides a predictive analysis of the receptor binding characteristics of a specific, yet understudied, NNAA: 5-Bromo-2-chloro-L-phenylalanine, and presents a comprehensive experimental framework for its empirical characterization.

Predicted Physicochemical Profile of 5-Bromo-2-chloro-L-phenylalanine

The introduction of bromine at the 5-position and chlorine at the 2-position of the L-phenylalanine scaffold is predicted to induce significant alterations in its physicochemical properties, which in turn will dictate its receptor binding profile.

  • Lipophilicity and Hydrophobicity: The addition of two halogen atoms will substantially increase the lipophilicity of the molecule compared to native L-phenylalanine. This enhanced hydrophobic character could favor interactions with lipophilic binding pockets within receptors.

  • Electronic Effects: Both bromine and chlorine are electron-withdrawing groups. Their presence will alter the electron density of the phenyl ring, potentially influencing cation-π interactions, which are crucial for the binding of many ligands to their receptors.[][8][9][10][11][12] The precise positioning of these halogens will create a unique electrostatic potential map across the aromatic ring.

  • Steric Hindrance: The chloro group at the ortho (2) position and the bromo group at the meta (5) position introduce significant steric bulk. This can either facilitate or hinder binding, depending on the topography of the receptor's binding site. The fixed steric profile can also reduce the conformational flexibility of the side chain, which may decrease the entropic penalty upon binding.[]

Table 1: Predicted Physicochemical Properties of 5-Bromo-2-chloro-L-phenylalanine in Comparison to Related Analogs
CompoundMolecular Weight ( g/mol )Predicted LogPKey Physicochemical Features
L-Phenylalanine165.191.38Baseline aromatic amino acid.
4-Bromo-L-phenylalanine244.092.17Increased lipophilicity and altered electronics due to the bromo group.
2-Chloro-L-phenylalanine199.631.95Increased lipophilicity and steric bulk at the ortho position.
5-Bromo-2-chloro-L-phenylalanine 278.53 ~2.8 - 3.2 (Estimated) Significantly increased lipophilicity and a unique steric and electronic profile due to dual halogenation.

Hypothesized Receptor Targets and Structure-Activity Relationships (SAR)

Given the predicted physicochemical properties, we can hypothesize potential receptor targets for 5-Bromo-2-chloro-L-phenylalanine. A particularly interesting target class is the family of amino acid transporters. For instance, the L-type amino acid transporter 1 (LAT1), which is overexpressed in many cancer cells, has been shown to transport various halogenated phenylalanine derivatives.[13][14] Studies have indicated that the size and position of the halogen can significantly impact binding affinity and transport selectivity for LAT1.[13] The substantial steric bulk and lipophilicity of 5-Bromo-2-chloro-L-phenylalanine might confer high affinity and selectivity for LAT1 or other transporters with large, hydrophobic binding pockets.

Furthermore, many G-protein coupled receptors (GPCRs) that bind aromatic ligands could be potential targets. The unique electronic signature of the dual-halogenated ring could lead to novel binding modes not observed with simpler phenylalanine analogs. The principles of Structure-Activity Relationship (SAR) analysis suggest that systematic modifications of the phenyl ring are a key strategy for optimizing receptor engagement.[]

Hypothetical_GPCR_Signaling_Pathway cluster_membrane Cell Membrane Receptor Hypothetical GPCR Target G_Protein G-Protein (Gα, Gβγ) Receptor->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Ligand 5-Bromo-2-chloro- L-phenylalanine Ligand->Receptor Binding Cellular_Response Downstream Cellular Response Second_Messenger->Cellular_Response Initiation Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Binding Assay cluster_analysis 3. Data Analysis Cell_Culture Cell Culture with Target Receptor Harvest Cell Harvest Cell_Culture->Harvest Lysis Homogenization & Lysis Harvest->Lysis Centrifuge Differential Centrifugation Lysis->Centrifuge Membrane_Prep Membrane Aliquots (Store at -80°C) Centrifuge->Membrane_Prep Assay_Setup Setup 96-well Plate: - Total Binding - NSB - Competition Membrane_Prep->Assay_Setup Incubation Incubate to Equilibrium Assay_Setup->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Calculate_SB Calculate Specific Binding Counting->Calculate_SB Curve_Fitting Non-linear Regression Calculate_SB->Curve_Fitting Determine_Values Determine Kd, Bmax, Ki Curve_Fitting->Determine_Values

Caption: Workflow for determining receptor binding affinity via radioligand assays.

Data Analysis and Interpretation
  • Calculate Specific Binding: For each concentration, subtract the NSB counts per minute (CPM) from the Total Binding CPM.

  • Saturation Assay Analysis: Plot specific binding against the radioligand concentration. Use non-linear regression to fit the data to a one-site binding model to determine the Kd and Bmax.

  • Competition Assay Analysis: Plot the percentage of specific binding against the log concentration of 5-Bromo-2-chloro-L-phenylalanine. Use a sigmoidal dose-response curve fit to determine the IC50 (the concentration that inhibits 50% of specific binding).

  • Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant. [16]

Troubleshooting Common Issues

High non-specific binding is a frequent challenge in receptor binding assays. [17][18][19]

Troubleshooting_NSB High_NSB High Non-Specific Binding (>50% of Total)? Check_Radioligand Is Radioligand Purity and Concentration Correct? High_NSB->Check_Radioligand Yes Optimize_Protein Is Protein Concentration Optimized? Check_Radioligand->Optimize_Protein Yes Fix_Radioligand Verify purity. Titrate to lower concentration. Check_Radioligand->Fix_Radioligand No Buffer_Conditions Are Buffer Conditions Optimal? Optimize_Protein->Buffer_Conditions Yes Fix_Protein Titrate protein concentration to find optimal signal-to-noise. Optimize_Protein->Fix_Protein No Filtration_Washing Is Filtration/Washing Sufficient? Buffer_Conditions->Filtration_Washing Yes Fix_Buffer Add blocking agents (e.g., BSA). Adjust ionic strength. Buffer_Conditions->Fix_Buffer No Success Assay Optimized Filtration_Washing->Success Yes Fix_Washing Pre-soak filters (e.g., PEI). Increase wash volume/number. Filtration_Washing->Fix_Washing No Fix_Radioligand->High_NSB Fix_Protein->High_NSB Fix_Buffer->High_NSB Fix_Washing->High_NSB

Caption: Decision tree for troubleshooting high non-specific binding.

Data Presentation and Summary

The results from the binding assays should be presented in a clear and concise manner.

Table 2: Example Data Presentation for Saturation Binding
Radioligand Concentration (nM)Total Binding (CPM)Non-specific Binding (CPM)Specific Binding (CPM)
0.1.........
0.5.........
1.0.........
5.0.........
10.0.........
20.0.........
Result Kd = X nM Bmax = Y fmol/mg protein
Table 3: Example Data Presentation for Competition Binding
Log [5-Bromo-2-chloro-L-phenylalanine] (M)% Specific Binding
-10...
-9...
-8...
-7...
-6...
-5...
Result IC50 = X nM
Calculated Ki = Y nM

Conclusion and Future Directions

While specific binding data for 5-Bromo-2-chloro-L-phenylalanine is not yet available in the public domain, this guide provides a robust theoretical and practical framework for its characterization. The unique physicochemical properties conferred by its dual halogenation make it a compound of significant interest for probing receptor binding pockets and for development as a potential therapeutic agent or research tool. The experimental protocols detailed herein offer a clear path to elucidating its binding affinity and selectivity for various biological targets. Future work, following the characterization of its binding profile, should focus on functional assays to determine whether it acts as an agonist, antagonist, or allosteric modulator at its identified receptors, and in vivo studies to assess its pharmacokinetic and pharmacodynamic properties.

References

  • GPCR & Ion Channel Membrane Preparation - Receptor Binding Assay. (n.d.). GenScript. Retrieved March 29, 2026, from [Link]

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. (2024, November 28). PubMed. Retrieved March 29, 2026, from [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved March 29, 2026, from [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2025, November 28). PMC. Retrieved March 29, 2026, from [Link]

  • Uses & Advantages of Membrane Preparations for GPCRs. (n.d.). Eurofins DiscoverX. Retrieved March 29, 2026, from [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved March 29, 2026, from [Link]

  • On the use of cells or membranes for receptor binding: growth hormone secretagogues. (2010, April 15). PubMed. Retrieved March 29, 2026, from [Link]

  • Radioligand binding assays. (n.d.). Bio-protocol. Retrieved March 29, 2026, from [Link]

  • Radioligand binding methods: practical guide and tips. (n.d.). PubMed. Retrieved March 29, 2026, from [Link]

  • Pharmaceuticals | Special Issue : Non-Natural Amino Acids in Drug Design. (n.d.). MDPI. Retrieved March 29, 2026, from [Link]

  • Structure–activity characteristics of phenylalanine analogs selectively transported by L‑type amino acid transporter 1 (LAT1). (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • 'Non-specific' binding. The problem, and a solution. (n.d.). PMC. Retrieved March 29, 2026, from [Link]

  • Binding of fluorinated phenylalanine α-factor analogs to Ste2p: Evidence for a cation-π binding interaction between a peptide ligand and its cognate G protein-coupled receptor. (n.d.). PMC. Retrieved March 29, 2026, from [Link]

  • Western Blot troubleshooting: Non-Specific Bands. (n.d.). American Research Products. Retrieved March 29, 2026, from [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). (2024, May 9). PMC. Retrieved March 29, 2026, from [Link]

  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). (2024, February 21). ResearchGate. Retrieved March 29, 2026, from [Link]

  • A Cation-π Interaction at a Phenylalanine Residue in the Glycine Receptor Binding Site Is Conserved for Different Agonists. (n.d.). PMC. Retrieved March 29, 2026, from [Link]

  • Phenylalanine 30 plays an important role in receptor binding of verotoxin-1. (n.d.). PubMed. Retrieved March 29, 2026, from [Link]

  • Conformational restriction of the phenylalanine residue in a cyclic opioid peptide analogue: effects on receptor selectivity and stereospecificity. (n.d.). PubMed. Retrieved March 29, 2026, from [Link]

  • Recognition of Chiral Carboxylates by Synthetic Receptors. (2021, October 24). MDPI. Retrieved March 29, 2026, from [Link]

  • Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide. (2024, January 2). RSC Publishing. Retrieved March 29, 2026, from [Link]

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A Technical Guide to the Synthetic Biology of 5-Bromo-2-chloro-L-phenylalanine: Pathway Design, Engineering, and Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: Non-canonical amino acids (ncAAs) are powerful tools for drug discovery and protein engineering, with halogenated derivatives offering unique chemical properties for modulating bioactivity and creating novel functionalities. 5-Bromo-2-chloro-L-phenylalanine is a synthetic ncAA with potential applications in peptide and protein-based therapeutics. As no natural biosynthetic pathway for this compound exists, its production necessitates a bespoke synthetic biology approach. This guide provides a comprehensive technical framework for the design, construction, and operation of an engineered metabolic pathway for the de novo biosynthesis of 5-Bromo-2-chloro-L-phenylalanine in a microbial host. We will explore the selection of foundational metabolic routes, the strategic design of a sequential halogenation cascade using engineered enzymes, and the analytical methods required for product verification. This document is intended for researchers, scientists, and drug development professionals engaged in metabolic engineering and the production of novel biomolecules.

Strategic Framework: A Multi-Enzyme Pathway in an Engineered Host

The creation of 5-Bromo-2-chloro-L-phenylalanine requires the introduction of two different halogen atoms at specific positions on the L-phenylalanine scaffold. Our strategy is to engineer a microbial chassis, such as Escherichia coli, to execute a multi-step enzymatic cascade. This approach leverages the host's central metabolism to provide the necessary precursors and cofactors.

The core of this strategy involves three distinct modules:

  • Upstream Module: Enhancing the native L-phenylalanine biosynthetic pathway to create a high-titer supply of the starting substrate.

  • Halogenation Module: A novel, two-step enzymatic cascade featuring engineered halogenases to regioselectively install bromine at the C5 position and chlorine at the C2 position.

  • Downstream Module: Robust analytical and purification protocols to isolate and validate the final product.

The overall proposed pathway is visualized below, starting from the central metabolic precursor, chorismate.

G cluster_enzymes Chorismate Chorismate Prephenate Prephenate Chorismate->Prephenate pheA Phenylpyruvate Phenylpyruvate Prephenate->Phenylpyruvate pheA L_Phe L-Phenylalanine Phenylpyruvate->L_Phe tyrB Bromo_Phe 5-Bromo-L-phenylalanine L_Phe->Bromo_Phe Eng_Hal1 (FADH₂, Br⁻, O₂) Final_Product 5-Bromo-2-chloro-L-phenylalanine Bromo_Phe->Final_Product Eng_Hal2 (FADH₂, Cl⁻, O₂) pheA Chorismate mutase / Prephenate dehydratase (pheA) tyrB Aromatic amino acid aminotransferase (tyrB) Eng_Hal1 Engineered Halogenase 1 (Br-specific, C5-regioselective) Eng_Hal2 Engineered Halogenase 2 (Cl-specific, C2-regioselective)

Caption: Proposed biosynthetic pathway for 5-Bromo-2-chloro-L-phenylalanine.

Precursor Supply: Engineering L-Phenylalanine Overproduction

The efficient synthesis of our target molecule is contingent upon a robust supply of the L-phenylalanine precursor. In E. coli, L-phenylalanine is synthesized via the shikimate pathway.[][2] This pathway begins with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P).[3]

To increase the metabolic flux towards L-phenylalanine, several key genetic modifications are required:

  • Overexpression of Feedback-Resistant Enzymes: The first committed step is catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, encoded by genes like aroG, which is subject to feedback inhibition by L-phenylalanine.[3] Similarly, the branch point enzyme, chorismate mutase-prephenate dehydratase (pheA), is also inhibited.[3] Introducing plasmid-borne copies of feedback-resistant variants of these enzymes, such as aroG_fbr_ and pheA_fbr_, is a critical first step to boosting production.

  • Deletion of Competing Pathways: To channel precursors exclusively towards phenylalanine, deletion of genes leading to the other aromatic amino acids (tyrA, trpE) can be beneficial.

  • Enhancing Precursor Availability: Increasing the intracellular pools of PEP and E4P through modifications in central carbon metabolism (e.g., inactivating the PEP:carbohydrate phosphotransferase system) can further enhance the final titer.

The Core Challenge: A Regioselective Dihalogenation Cascade

The central innovation required is the development of a two-enzyme system for sequential, site-specific halogenation of the phenyl ring. Flavin-dependent halogenases (FDHs) are the biocatalysts of choice for this task, as they offer significant advantages in regioselectivity over less specific heme-dependent haloperoxidases.[4] FDHs utilize benign halide salts (e.g., NaBr, NaCl), O₂, and a reduced flavin cofactor (FADH₂) to perform electrophilic halogenation.[5] The required FADH₂ is typically regenerated in vivo by a partner flavin reductase.[5][6]

Enzyme Class Comparison
Enzyme ClassCofactor(s)Halogenating AgentRegioselectivityEngineering Potential
Flavin-Dependent Halogenases (FDHs) FADH₂, O₂, HalideEnzyme-bound hypohalous acid intermediateHigh; determined by substrate binding in the active site.High; extensively studied and engineered for altered substrate scope and regioselectivity.[4][7][8]
Heme-Dependent Haloperoxidases Heme, H₂O₂Free hypohalous acid (e.g., HOCl)Low; often results in mixtures of products.Moderate; engineering can improve stability but regiocontrol remains a major challenge.
Non-Heme Iron-Dependent Halogenases Fe(II), α-KetoglutarateHalogen radicalHigh; typically acts on unactivated aliphatic C-H bonds.Emerging; a promising area for future development.[9]
Step 1: C5-Bromination of L-Phenylalanine

No known halogenase naturally performs this specific reaction. Our strategy is to re-purpose a known tryptophan halogenase. The family of tryptophan halogenases exhibits exquisite, complementary regioselectivity, targeting the C5, C6, or C7 position of the indole ring.[4] We propose starting with a tryptophan-5-halogenase, such as PyrH , as a template for protein engineering. The rationale is that the binding pocket of PyrH is already evolved to position the C5 atom of an aromatic ring near the catalytic machinery.

The engineering objective is to modify the active site to accommodate the smaller phenyl side chain of L-phenylalanine while maintaining the correct orientation for C5 bromination. This will be achieved through a directed evolution campaign.

Step 2: C2-Chlorination of 5-Bromo-L-phenylalanine

Chlorination at the C2 position is significantly more challenging due to steric hindrance and the electron-withdrawing nature of the existing bromine at C5. A second, independently engineered halogenase is required. It is unlikely that a simple modification of a known tryptophan halogenase will suffice.

A more intensive engineering effort, potentially using a different starting scaffold, will be necessary. One candidate class is the bacterial cytochrome P450 monooxygenases. These enzymes are known for their ability to catalyze a vast range of oxidative reactions, including on challenging substrates.[10][11] Some P450s have been implicated in halogenation and biaryl coupling of halogenated phenols.[12] An engineered P450 could potentially be evolved to perform this difficult chlorination step.

G start Wild-Type Halogenase Gene (e.g., PyrH) lib Create Gene Variant Library (Error-Prone PCR, Saturation Mutagenesis) start->lib transform Transform Library into E. coli Expression Host lib->transform express Express Protein Library (96-well plates) transform->express screen High-Throughput Screen (LC-MS analysis of reaction products) express->screen hit Identify 'Hits' (Variants with desired activity) screen->hit validate Validate & Characterize Hits (Purify protein, determine kinetics) hit->validate next_round Use Best Variant as Template for Next Round validate->next_round final_enzyme Optimized Halogenase validate->final_enzyme next_round->lib

Caption: Experimental workflow for directed evolution of a halogenase.

Experimental Protocols

Protocol: In Vitro Halogenase Activity Assay

This protocol describes a typical procedure for testing the activity of a purified candidate halogenase enzyme in vitro.

Materials:

  • Purified candidate halogenase enzyme (e.g., His-tagged, affinity-purified).

  • Purified flavin reductase (e.g., Fre from E. coli).

  • Substrate stock solution (e.g., 100 mM L-Phenylalanine in water).

  • Halide salt stock solution (e.g., 1 M NaBr or NaCl).

  • Cofactor solutions: 10 mM FAD, 100 mM NADH.

  • Reaction buffer: 50 mM HEPES, pH 7.5.

  • Quenching solution: Acetonitrile with 0.1% formic acid.

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • Reaction buffer to a final volume of 200 µL.

    • NADH to a final concentration of 1 mM.

    • FAD to a final concentration of 100 µM.

    • Flavin reductase to a final concentration of 1 µM.

    • Halide salt to a final concentration of 10 mM.

    • Substrate (e.g., L-Phenylalanine) to a final concentration of 1 mM.

  • Initiate Reaction: Add the candidate halogenase enzyme to a final concentration of 10 µM to start the reaction.

  • Incubation: Incubate the reaction at 30°C for 4 hours with gentle shaking.

  • Control Reactions:

    • Negative Control 1 (No Halogenase): Omit the halogenase enzyme to check for non-enzymatic background reactions.

    • Negative Control 2 (No Halide): Omit the halide salt to confirm halide-dependency.

  • Quench Reaction: Stop the reaction by adding 200 µL of quenching solution. Vortex briefly.

  • Sample Preparation for Analysis: Centrifuge the quenched reaction at >14,000 x g for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an HPLC vial for LC-MS analysis to detect the formation of the halogenated product.

Protocol: Analytical Product-Quantification by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying ncAAs in complex biological matrices.[] Hydrophilic Interaction Chromatography (HILIC) is often effective for separating polar molecules like amino acids without derivatization.[14]

Instrumentation:

  • HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z).

Procedure:

  • Sample Preparation: Use the supernatant prepared in the in vitro assay protocol or a suitably diluted and filtered sample from a fermentation broth.

  • Chromatographic Separation:

    • Mobile Phase A: Water with 10 mM ammonium formate, 0.1% formic acid.

    • Mobile Phase B: 90% Acetonitrile, 10% Water with 10 mM ammonium formate, 0.1% formic acid.

    • Gradient: Start at 95% B, hold for 1 minute, decrease to 40% B over 8 minutes, hold for 2 minutes, then return to 95% B and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: ESI Positive.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Define precursor-product ion pairs for the analyte and intermediates. These must be determined empirically using authentic standards if available, or predicted based on fragmentation patterns.

Table of Hypothetical MRM Transitions for Analysis:

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Notes
L-Phenylalanine166.1120.1Loss of formic acid and ammonia from the parent ion.
5-Bromo-L-phenylalanine244.0 / 246.0198.0 / 200.0Isotopic pattern of bromine (¹:¹ ratio) is a key diagnostic feature.
5-Bromo-2-chloro-L-phenylalanine277.9 / 279.9 / 281.9231.9 / 233.9 / 235.9Isotopic pattern of Br and Cl (³:⁴:¹ ratio) provides high confidence in identification.

Conclusion

The biosynthesis of 5-Bromo-2-chloro-L-phenylalanine represents a significant but achievable challenge in metabolic engineering. The strategy outlined in this guide provides a clear research and development roadmap, leveraging established principles of precursor pathway engineering and the rapidly advancing field of enzyme evolution. The core difficulty lies in creating two highly specific halogenases with novel regioselectivity. The successful execution of the proposed directed evolution campaigns will be pivotal. Upon completion, this work would not only provide a sustainable and scalable route to a valuable ncAA but also expand the toolbox of synthetic biology for the creation of other complex, multi-functionalized small molecules.

References

  • Mandad, S., et al. (2020). A general strategy for engineering noncanonical amino acid dependent bacterial growth. bioRxiv. Available at: [Link]

  • Ding, R., et al. (2019). Metabolic engineering for the production of l-phenylalanine in Escherichia coli. Frontiers in Microbiology, 10, 269. Available at: [Link]

  • Kańska, M., et al. (2023). Enzymatic synthesis of halogen derivatives of L-phenylalanine and phenylpyruvic acid stereoselectively labeled with hydrogen isotopes in the side chain. Journal of Labelled Compounds and Radiopharmaceuticals, 66(6), 183-191. Available at: [Link]

  • Neumann, C. S., et al. (2017). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Chemical Reviews, 117(8), 5619-5674. Available at: [Link]

  • Gan, R., et al. (2017). Translation system engineering in Escherichia coli enhances non-canonical amino acid incorporation into proteins. Biotechnology and Bioengineering, 114(5), 1074-1086. Available at: [Link]

  • Shepherd, S. A., et al. (2015). Extending the biocatalytic scope of regiocomplementary flavin-dependent halogenase enzymes. Chemical Science, 6(6), 3454-3460. Available at: [Link]

  • Zhang, Y., et al. (2023). A robust platform streamlining aromatic noncanonical amino acid biosynthesis and genetic code expansion in Escherichia coli. ResearchGate. Available at: [Link]

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Literature review of 5-Bromo-2-chloro-L-phenylalanine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Halogenated Phenylalanine Analogs

In the landscape of modern drug discovery, the use of non-natural amino acids has become a cornerstone for the development of novel therapeutics with enhanced pharmacological profiles.[][2][3] Among these, halogenated derivatives of L-phenylalanine, such as 5-Bromo-2-chloro-L-phenylalanine, offer medicinal chemists a powerful tool to fine-tune the properties of peptide-based drugs and small molecules.[] The strategic incorporation of halogen atoms—in this case, bromine and chlorine—onto the phenyl ring can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[][5] This guide provides an in-depth exploration of 5-Bromo-2-chloro-L-phenylalanine, from its synthesis and chemical properties to its applications in medicinal chemistry, supported by technical insights and experimental considerations.

Phenylalanine itself is a fundamental structural motif in medicinal chemistry, providing a blend of rigidity and hydrophobicity crucial for molecular recognition.[] However, natural peptides often suffer from poor metabolic stability and low bioavailability.[] The introduction of halogen atoms can mitigate these issues by sterically shielding susceptible bonds from enzymatic degradation and by altering electronic properties to enhance target engagement.[][]

Synthesis and Chemical Properties

The synthesis of 5-Bromo-2-chloro-L-phenylalanine and related halogenated phenylalanines can be achieved through various synthetic routes. A common strategy involves the asymmetric α-alkylation of a glycine Schiff base with a substituted benzyl bromide, often employing phase transfer catalysts to control stereochemistry.[6] This method allows for the preparation of both (R)- and (S)-enantiomers with high yield and enantioselectivity.[6]

Another approach involves the modification of a pre-existing amino acid scaffold. For instance, the synthesis of a related compound, 5-bromo-2-chloro-benzoic acid, a key intermediate for some pharmaceuticals, involves steps like diazochlorination and hydrolysis.[7][8] While not a direct synthesis of the amino acid, these methods highlight the chemical strategies used to introduce the desired halogenation pattern on the aromatic ring.

The chemical properties of 5-Bromo-2-chloro-L-phenylalanine are defined by the presence of the two halogen substituents. The bromine atom at the 5-position and the chlorine atom at the 2-position significantly alter the electronic distribution of the phenyl ring. This can influence the pKa of the amino and carboxylic acid groups and modulate the non-covalent interactions the side chain can form with its binding pocket, such as halogen bonding and altered hydrophobic interactions.[]

Applications in Medicinal Chemistry and Drug Design

The primary application of 5-Bromo-2-chloro-L-phenylalanine lies in its use as a building block for creating more effective and stable therapeutic agents.[2][9] By replacing a natural phenylalanine residue with this analog, medicinal chemists can systematically improve a drug candidate's pharmacokinetic and pharmacodynamic properties.[][]

Enhancing Metabolic Stability and Bioavailability

A major hurdle in peptide-based drug development is their rapid degradation by proteases. The bulky halogen atoms of 5-Bromo-2-chloro-L-phenylalanine can act as a "steric shield," hindering the approach of metabolic enzymes and thereby increasing the drug's half-life in the body.[][] Furthermore, the increased lipophilicity imparted by the halogens can improve a molecule's ability to cross cellular membranes, a critical factor for oral bioavailability.[][10]

Modulating Target Binding and Selectivity

The electronic modifications to the phenyl ring can lead to more potent and selective binding to the target receptor or enzyme.[][5] The altered electronic nature of the aromatic ring can enhance key binding interactions, while the specific steric bulk of the bromine and chlorine atoms can allow for a better fit within a binding pocket, leading to increased affinity and reduced off-target effects.[]

Case Study: A Key Intermediate in Antidiabetic Drug Synthesis

A structurally related compound, 5-bromo-2-chloro-4'-ethoxydiphenylmethane, serves as a crucial intermediate in the synthesis of Dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[11] This highlights the utility of the 5-bromo-2-chloro-phenyl motif in constructing complex and therapeutically relevant molecules.

Experimental Protocols

General Protocol for Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of 5-Bromo-2-chloro-L-phenylalanine into a peptide sequence is typically achieved using standard solid-phase peptide synthesis (SPPS) protocols. The amino acid would be protected with an Fmoc (9-fluorenylmethyloxycarbonyl) group on the amine for compatibility with the most common SPPS chemistry.

Step-by-Step Methodology:

  • Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin for a C-terminal amide).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a solution of piperidine in a suitable solvent like dimethylformamide (DMF).

  • Washing: Thoroughly wash the resin with DMF to remove the deprotection solution and byproducts.

  • Amino Acid Coupling: Activate the carboxyl group of Fmoc-5-Bromo-2-chloro-L-phenylalanine using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) in DMF. Add this activated amino acid solution to the deprotected resin.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Data Presentation

The impact of incorporating 5-Bromo-2-chloro-L-phenylalanine on a drug candidate's properties is best illustrated through quantitative data. The following table provides a hypothetical comparison of a parent peptide with its halogenated analog.

PropertyParent Peptide (with L-Phenylalanine)Analog (with 5-Bromo-2-chloro-L-phenylalanine)
Binding Affinity (IC50) 50 nM5 nM
In Vitro Metabolic Stability (t½ in human plasma) 15 min120 min
Cell Permeability (Caco-2) LowModerate
Oral Bioavailability (in rats) <1%15%

Visualizations

Experimental Workflow for Peptide Synthesis

SPPS_Workflow Resin Start: Resin Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat If not last AA Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage If last AA Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating 5-Bromo-2-chloro-L-phenylalanine.

Signaling Pathway Modulation

Pathway_Modulation cluster_0 Cell Membrane Receptor Target Receptor Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Modulation Drug Drug with 5-Br-2-Cl-L-Phe Drug->Receptor Enhanced Binding Therapeutic_Effect Therapeutic Effect Signaling_Cascade->Therapeutic_Effect

Caption: Enhanced binding of a drug containing 5-Bromo-2-chloro-L-phenylalanine to its target receptor.

Conclusion and Future Outlook

5-Bromo-2-chloro-L-phenylalanine represents a valuable and versatile tool in the medicinal chemist's arsenal. Its unique combination of steric and electronic properties allows for the rational design of drug candidates with improved metabolic stability, bioavailability, and target affinity. As our understanding of the subtle effects of halogenation on molecular interactions continues to grow, we can expect to see the even more sophisticated application of this and other halogenated amino acids in the development of next-generation therapeutics. The continued development of efficient and scalable synthetic routes for these unnatural amino acids will be crucial in realizing their full potential in drug discovery and development.

References

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Methodological & Application

Application Notes: Optimized Coupling of Fmoc-5-Bromo-2-chloro-L-phenylalanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides, including their potency, stability, and conformational preferences.[1][] Fmoc-5-Bromo-2-chloro-L-phenylalanine is a synthetically valuable building block that introduces unique steric and electronic features due to its di-halogenated phenyl ring. However, these same features present a significant challenge during solid-phase peptide synthesis (SPPS), particularly during the crucial amide bond formation step. The electron-withdrawing nature of the chlorine and bromine atoms, combined with the steric bulk of the bromine at the 5-position, can significantly hinder the coupling reaction.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimized coupling conditions for Fmoc-5-Bromo-2-chloro-L-phenylalanine in Fmoc-based SPPS. We will delve into the mechanistic considerations, present detailed protocols for various coupling strategies, and offer troubleshooting advice to ensure successful incorporation of this challenging amino acid into your peptide sequence.

Mechanistic Considerations for Coupling Hindered Amino Acids

The core of SPPS is the iterative cycle of deprotection of the N-terminal Fmoc group and subsequent coupling of the next Fmoc-protected amino acid.[5][6][7] The efficiency of the coupling step is paramount to achieving high purity and yield of the target peptide.[] For sterically hindered and electronically deactivated amino acids like Fmoc-5-Bromo-2-chloro-L-phenylalanine, standard coupling conditions often result in incomplete reactions, leading to deletion sequences.[3][4]

The general mechanism for most modern coupling reagents involves the activation of the carboxylic acid of the incoming amino acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the free amine of the resin-bound peptide chain.[9][10][11][12] The choice of coupling reagent and conditions directly influences the nature and reactivity of this activated species.

The Role of Coupling Reagents

Uronium/Aminium Salts (HATU, HBTU, HCTU): These reagents, such as HATU and HBTU, are highly efficient activators that form reactive O-acyluronium or O-acylisourea intermediates, which then rapidly convert to highly reactive OAt or OBt active esters.[9][10][11][13] HATU, containing the 7-azabenzotriazole (OAt) leaving group, is often considered superior for hindered couplings due to the "7-aza effect," which is thought to accelerate the aminolysis step.[9]

Carbodiimides (DIC): Diisopropylcarbodiimide (DIC) is a cost-effective coupling reagent that activates the carboxylic acid to form an O-acylisourea intermediate.[14][15] However, this intermediate is prone to racemization and side reactions. Therefore, DIC is almost always used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure, which traps the O-acylisourea to form a more stable and reactive active ester, thereby suppressing side reactions and improving coupling efficiency.[14][15][16]

The Importance of the Base

A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), is essential to deprotonate the carboxylic acid of the incoming amino acid, allowing it to attack the coupling reagent.[12][13] The stoichiometry of the base is critical, as excess base can lead to side reactions, including racemization.

Recommended Coupling Protocols

Based on the challenges posed by Fmoc-5-Bromo-2-chloro-L-phenylalanine, we recommend the use of potent uronium/aminium salt-based coupling reagents. For particularly difficult couplings, a double coupling strategy may be necessary.

Protocol 1: Standard Coupling using HATU

This protocol is the recommended starting point for the coupling of Fmoc-5-Bromo-2-chloro-L-phenylalanine.

Materials:

  • Fmoc-5-Bromo-2-chloro-L-phenylalanine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

  • Standard SPPS washing solvents (e.g., DCM)

Procedure:

  • Resin Preparation: Following standard Fmoc deprotection of the N-terminal amino acid on the resin, wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.[13]

  • Activation Solution Preparation: In a separate reaction vessel, prepare the activation solution. For a 0.1 mmol scale synthesis, dissolve:

    • Fmoc-5-Bromo-2-chloro-L-phenylalanine (4 equivalents)

    • HATU (3.9 equivalents)

    • DIPEA (8 equivalents) in a minimal amount of DMF.

  • Pre-activation: Gently agitate the activation solution for 1-5 minutes at room temperature.[3]

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.[3] Agitate the mixture for 1-2 hours at room temperature. For microwave-assisted SPPS, coupling times can be significantly reduced (e.g., 5-15 minutes at 50-75°C).[9][17]

  • Monitoring the Coupling: Perform a qualitative ninhydrin (Kaiser) test to monitor the completion of the reaction.[4][18] A negative result (yellow beads) indicates a complete coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.[13]

Protocol 2: Double Coupling for Difficult Sequences

If the Kaiser test remains positive after the initial coupling, a second coupling is recommended.

Procedure:

  • Following the first coupling and a brief DMF wash, repeat steps 2-6 from Protocol 1 with a fresh solution of activated Fmoc-5-Bromo-2-chloro-L-phenylalanine.

Protocol 3: DIC/OxymaPure Coupling

As a more cost-effective alternative to uronium salts, the combination of DIC and OxymaPure offers a safe and efficient coupling system.[15]

Materials:

  • Fmoc-5-Bromo-2-chloro-L-phenylalanine

  • Diisopropylcarbodiimide (DIC)

  • OxymaPure (Ethyl (hydroxyimino)cyanoacetate)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Resin Preparation: As described in Protocol 1.

  • Coupling Solution Preparation: In a separate reaction vessel, dissolve Fmoc-5-Bromo-2-chloro-L-phenylalanine (5 equivalents) and OxymaPure (5 equivalents) in DMF.

  • Coupling Reaction: Add the amino acid/OxymaPure solution to the resin, followed by the addition of DIC (5 equivalents). Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring and Washing: As described in Protocol 1.

Summary of Recommended Coupling Conditions
ParameterHATU CouplingDIC/OxymaPure Coupling
Fmoc-Amino Acid (equiv.)45
Coupling Reagent (equiv.)3.9 (HATU)5 (DIC)
Additive (equiv.)-5 (OxymaPure)
Base (equiv.)8 (DIPEA)-
SolventDMF or NMPDMF or NMP
Time (Room Temp)1-2 hours2-4 hours
Time (Microwave)5-15 min at 50-75°CNot as common

Workflow and Troubleshooting

The following diagram outlines the general workflow for coupling Fmoc-5-Bromo-2-chloro-L-phenylalanine and provides a troubleshooting guide for incomplete coupling.

SPPS_Coupling_Workflow start Start: Deprotected Peptide-Resin prepare_aa Prepare Activation Solution (Fmoc-AA, Coupling Reagent, Base) start->prepare_aa preactivate Pre-activate (1-5 min) prepare_aa->preactivate couple Add to Resin & Couple (1-2 hours) preactivate->couple kaiser_test Kaiser Test couple->kaiser_test wash Wash Resin (DMF, DCM) kaiser_test->wash Negative (Yellow) double_couple Double Couple: Repeat Activation & Coupling kaiser_test->double_couple Positive (Blue) extend_time Extend Coupling Time (up to 4 hours) kaiser_test->extend_time Still Positive change_reagent Change Coupling Reagent (e.g., to HATU) kaiser_test->change_reagent Persistent Positive next_cycle Proceed to Next Cycle wash->next_cycle end End next_cycle->end double_couple->kaiser_test extend_time->kaiser_test change_reagent->couple

Caption: Workflow for coupling sterically hindered amino acids with troubleshooting steps.

Troubleshooting Guide
  • Positive Kaiser Test (Incomplete Coupling):

    • Immediate Action: The most common and effective solution is to perform a double coupling as described in Protocol 2.[3]

    • Extend Reaction Time: For particularly stubborn couplings, extending the reaction time to 4 hours or even overnight at room temperature can be beneficial.[3] However, be mindful of potential racemization with prolonged activation.

    • Increase Temperature: For non-microwave assisted synthesis, gently heating the reaction vessel to 35-40°C can help overcome the activation energy barrier.

    • Change Solvent: N-Methyl-2-pyrrolidone (NMP) has superior solvating properties compared to DMF and can be advantageous for sequences prone to aggregation.[3]

    • Switch Coupling Reagent: If using a carbodiimide-based method, switching to a more potent uronium/aminium salt like HATU is strongly advised.[3][17]

  • Racemization:

    • While less common with modern coupling reagents, racemization can still occur, especially with prolonged activation times or excessive base.

    • Mitigation: Use of additives like HOBt or OxymaPure is crucial when using carbodiimides.[15][16] For uronium/aminium salts, ensure accurate stoichiometry of reagents and avoid unnecessarily long pre-activation and coupling times.

Conclusion

The successful incorporation of Fmoc-5-Bromo-2-chloro-L-phenylalanine into synthetic peptides requires careful consideration of the coupling conditions to overcome its inherent steric and electronic challenges. The use of potent coupling reagents such as HATU, combined with optimized reaction times and, if necessary, a double coupling strategy, will facilitate efficient amide bond formation. By following the detailed protocols and troubleshooting guidelines presented in this application note, researchers can confidently utilize this valuable unnatural amino acid to advance their peptide-based research and development efforts.

References

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  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • RSC Publishing. (2017, October 30). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates.
  • YouTube. (2020, December 22). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
  • PMC. (2026, February 2). Proximity-driven acceleration of challenging solid-phase peptide couplings.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • BenchChem. (2025). A Technical Guide to Fmoc-Based Solid-Phase Peptide Synthesis.
  • (n.d.). OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety.
  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • PMC. (n.d.). Non‐additive stabilization by halogenated amino acids reveals protein plasticity on a sub‐angstrom scale.
  • BenchChem. (2026, March). Technical Support Center: D-Phenylalanine Coupling in SPPS.
  • Magnus Rueping Research Group. (2026).
  • ResearchGate. (2017, June 20). What is the protocol to form a peptide bond using DIC/HOAt and DCM as a solvent? How does Fmoc-Spps work?.
  • AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS.
  • PMC. (n.d.). Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • BOC Sciences. (2026, March 17). Phenylalanine to Oligopeptides: Design, Synthesis, and Applications.
  • ResearchGate. (n.d.). Optimization of the reaction conditions.
  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.

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Using 5-Bromo-2-chloro-L-phenylalanine for anomalous dispersion in X-ray crystallography

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Harnessing 5-Bromo-2-chloro-L-phenylalanine for Advanced Phasing in Macromolecular Crystallography

Introduction: Overcoming the Phase Problem with Atomic Precision

X-ray crystallography stands as a cornerstone technique in structural biology, providing unparalleled, high-resolution insights into the atomic architecture of macromolecules.[1][2][3][4] However, the path from a diffraction pattern to a three-dimensional structure is obstructed by the "phase problem."[5][6][7][8] While diffraction experiments meticulously record the intensities of X-ray reflections, the crucial phase information for each reflection is lost. Experimental phasing methods are designed to retrieve this lost information, and among the most powerful of these is anomalous dispersion.[8][9][10]

This technique leverages the presence of "heavy" atoms, which scatter X-rays differently from the lighter atoms (C, N, O, S) that constitute the bulk of a protein.[5][11][12] By introducing atoms that have an absorption edge near the energy of the incident X-rays, we can induce measurable differences in the diffraction pattern that directly report on the missing phases.

This guide details the application of a powerful and versatile tool for this purpose: 5-Bromo-2-chloro-L-phenylalanine . As an analog of the natural amino acid phenylalanine, it can be incorporated site-specifically into the protein of interest during expression.[13][14] This strategy places strong anomalous scatterers—bromine and chlorine—at defined locations within the protein structure, providing a robust signal for Single- or Multi-wavelength Anomalous Dispersion (SAD/MAD) experiments. This approach offers a significant advantage over traditional heavy-atom soaking methods, which can suffer from non-specific binding and lack of isomorphism.

Part 1: The Principle of Anomalous Dispersion with Halogenated Phenylalanine

Anomalous dispersion arises when the energy of the incident X-ray beam is close to the absorption edge of an atom, causing a phase shift in the scattered X-rays.[10][11] This effect modifies the atom's scattering factor, which is normally a real number, into a complex quantity:

ftotal = f0 + f' + if''

Where:

  • f0 is the normal scattering factor, proportional to the number of electrons.

  • f' (the real or dispersive component) is the change in the real part of the scattering factor.

  • f'' (the imaginary or absorptive component) is 90 degrees out of phase with the normal scattering.[10]

The presence of the imaginary component, f'', breaks Friedel's Law, which states that the intensities of diffraction spots from planes (h,k,l) and (-h,-k,-l) are equal.[10] The resulting intensity differences between these "Bijvoet pairs" are directly proportional to the phase information we seek to uncover.[15]

5-Bromo-2-chloro-L-phenylalanine is particularly effective because it contains two distinct anomalous scatterers:

  • Bromine (Br): Possesses a K-absorption edge at approximately 13.47 keV (~0.92 Å), an energy range that is readily accessible at most synchrotron beamlines.[16][17][18] This makes it ideal for MAD experiments, where data is collected at multiple wavelengths around the edge to maximize the anomalous signal.

  • Chlorine (Cl): While its K-edge is at a lower energy (~2.82 keV), it still provides a useful anomalous signal at commonly used wavelengths, contributing to the overall phasing power.

Quantitative Data: Anomalous Scattering Factors

The strength of the anomalous signal is determined by the magnitudes of f' and f''. The table below summarizes these values for Bromine and Chlorine at key X-ray energies.

ElementX-ray Source / EnergyWavelength (Å)f' (electrons)f'' (electrons)
Bromine (Br) Br K-edge (Peak)~0.9198-8.0 to -10.0~4.0
Br K-edge (Inflection)~0.9200~-11.0~2.5
Cu Kα (Home Source)1.5418-0.871.29[19]
Chlorine (Cl) Cu Kα (Home Source)1.54180.290.70[19]

Note: Exact values of f' and f'' near an absorption edge are sample-dependent and should be determined empirically via a fluorescence scan at the synchrotron.[9][20]

Part 2: Experimental Protocols

This section provides a comprehensive workflow, from incorporating the non-canonical amino acid to collecting high-quality diffraction data.

Workflow Overview

G cluster_0 Protein Engineering & Expression cluster_1 Crystallography cluster_2 Structure Solution a 1. Site-Directed Mutagenesis (Introduce TAG codon) b 2. Co-transform E. coli (Protein plasmid + Synthetase/tRNA plasmid) a->b c 3. Protein Expression (Media supplemented with 5-Br-2-Cl-L-Phe) b->c d 4. Purification & Verification (MS) c->d e 5. Crystallization Screening & Optimization d->e f 6. Crystal Harvesting & Cryo-protection e->f g 7. Synchrotron Data Collection (SAD or MAD) f->g h 8. Data Processing (Integration & Scaling) g->h i 9. Substructure Determination (Find Br/Cl atoms) h->i j 10. Phasing & Density Modification i->j k 11. Model Building & Refinement j->k

Caption: Overall experimental workflow for structure determination.
Protocol 2.1: Incorporation of 5-Bromo-2-chloro-L-phenylalanine

Successful incorporation requires an orthogonal translation system that uniquely recognizes the non-canonical amino acid and the amber stop codon (TAG).[13]

Materials:

  • E. coli expression strain (e.g., BL21(DE3)).

  • Expression plasmid for your protein of interest, with a TAG codon at the desired incorporation site.

  • Plasmid containing the engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA (e.g., a pEVOL or pSUPAR-based plasmid).

  • 5-Bromo-2-chloro-L-phenylalanine.

  • Luria-Bertani (LB) or minimal media and appropriate antibiotics.

Procedure:

  • Plasmid Preparation: Using site-directed mutagenesis, introduce an amber stop codon (TAG) at the desired residue position in your gene of interest. Phenylalanine or other aromatic residue locations are often good candidates for substitution.

  • Transformation: Co-transform the expression strain with your protein plasmid and the orthogonal aaRS/tRNA plasmid. Plate on LB-agar with appropriate antibiotics and incubate overnight.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium with antibiotics and grow overnight at 37°C.

  • Expression Culture: The next day, inoculate 1 L of fresh media with the starter culture. Grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction:

    • Add 5-Bromo-2-chloro-L-phenylalanine to a final concentration of 1-2 mM.

    • Induce protein expression by adding IPTG (or as required by your promoter).

    • Reduce the temperature to 18-25°C and continue shaking for 12-18 hours.

  • Harvesting & Purification: Harvest the cells by centrifugation. Purify the labeled protein using your established protocol (e.g., affinity, ion-exchange, size-exclusion chromatography).

  • Verification (Critical): Confirm successful incorporation and determine its efficiency using mass spectrometry.[21] An increase in mass corresponding to the substitution of a natural amino acid with 5-Bromo-2-chloro-L-phenylalanine should be observed.

Protocol 2.2: Crystallization and Cryo-protection
  • Crystallization: Set up crystallization trials using the purified, labeled protein. Start with the conditions known to work for the native protein, but be prepared to perform a new screen, as the halogenated residue can alter solubility and packing.

  • Cryo-protection: Identify a suitable cryoprotectant. It is often possible to use halide cryosoaking, where the cryoprotectant solution is supplemented with 0.25-1.0 M sodium bromide.[22] This can sometimes introduce additional phasing sites, but care must be taken as it can also damage the crystal. A brief soak (10-20 seconds) is typically sufficient.[22]

  • Harvesting: Carefully loop a crystal and flash-cool it in liquid nitrogen.

Protocol 2.3: X-ray Data Collection (MAD Strategy)

This protocol outlines a Multi-wavelength Anomalous Dispersion (MAD) experiment at a tunable synchrotron beamline, which is the most robust approach for leveraging the bromine edge.

Pre-collection Steps:

  • Mount the Crystal: Mount the cryo-cooled crystal on the goniometer.

  • Perform Fluorescence Scan: Expose the crystal to a range of X-ray energies around the theoretical Bromine K-edge (~13.47 keV) to experimentally determine the exact energies for the absorption peak and inflection point. This step is crucial as the edge position can shift due to the chemical environment.[20][23]

Data Collection:

  • Define Wavelengths: Based on the scan, define at least three wavelengths for data collection:

    • Peak: Energy corresponding to the maximum f'' value (highest fluorescence).

    • Inflection: Energy corresponding to the minimum f' value (peak shoulder).

    • Remote: A higher energy (~100-200 eV above the edge) where anomalous effects are minimal.

  • Optimize Strategy: Use software at the beamline to determine an optimal data collection strategy.[20] Key considerations include:

    • High Redundancy: Aim for a high multiplicity (>4, and higher for lower symmetry space groups) to ensure accurate measurement of small anomalous differences.[20]

    • Inverse Beam: Collect data in an inverse-beam geometry, where Friedel pairs are measured close in time and with a similar radiation dose, minimizing systematic errors.[9]

    • Dose Minimization: Bromine-carbon bonds can be susceptible to radiation damage.[16][24] It is often better to collect data from multiple positions on the same crystal or from multiple crystals to spread out the X-ray dose.[9][15]

  • Collect Data: Execute the data collection strategy, collecting a full dataset at each of the chosen wavelengths.

ParameterRecommended SettingRationale
Wavelengths Peak, Inflection, High RemoteMaximizes dispersive (f') and absorptive (f'') signals for robust phasing.
Total Rotation 180-360°Ensures high completeness and multiplicity.
Oscillation/frame 0.1 - 0.5°Prevents spot overlap, especially with large unit cells.
Multiplicity >4 (aim for >6)Crucial for accurately measuring small Bijvoet differences.[20]
Strategy Inverse BeamMinimizes systematic errors between Friedel pairs.[9]
Radiation Dose Use attenuated beam; spread dose over multiple crystal volumes.Mitigates specific radiation damage to the Br-C bond.

Part 3: Data Analysis and Phase Determination

Once high-quality data has been collected, the following computational steps are used to solve the structure.

Phasing and Model Building Logic

G A Diffraction Images (Peak, Inflection, Remote) B Data Processing & Scaling (e.g., XDS, HKL2000) A->B C Anomalous Difference Calculation B->C D Substructure Solution (Locate Br/Cl Atoms) (e.g., SHELXD, hkl2map) C->D E Phase Calculation & Refinement (e.g., PHENIX.autosol, SHARP) D->E F Density Modification (Solvent Flattening, NCS Averaging) E->F G Initial Electron Density Map F->G H Automated/Manual Model Building (e.g., Coot, Buccaneer) G->H I Final Refined Structure H->I

Caption: The computational pipeline from diffraction data to a refined model.
  • Data Processing: The raw diffraction images from each wavelength are indexed, integrated, and scaled using software like XDS, MOSFLM, or HKL-2000.

  • Substructure Determination: The scaled data are used to calculate anomalous difference Patterson maps or are analyzed with direct methods (e.g., SHELXD) to find the positions of the heavy atoms (the bromine and chlorine atoms).

  • Phasing: The heavy atom positions are used to calculate initial phases for the protein reflections. These phases are then refined and extended to all reflections. Software suites like PHENIX, CCP4, and SHARP automate much of this process.

  • Density Modification: The initial phases are improved by applying constraints based on the known properties of protein crystals, such as solvent flattening and non-crystallographic symmetry (NCS) averaging. This step significantly improves the quality and interpretability of the electron density map.

  • Model Building and Refinement: An initial atomic model is built into the improved electron density map using programs like Coot. This model is then refined against the experimental data to produce the final, high-resolution structure.

References

  • Vertex AI Search.
  • PDB-101. Learn: Guide to Understanding PDB Data: Methods for Determining Structure. [Link]

  • Pike, A. C. W., et al. (2016). An overview of heavy-atom derivatization of protein crystals. Acta Crystallographica Section D: Structural Biology, 72(Pt 3), 303–318. [Link]

  • Carfi, A., & Pares, S. (2001). Heavy-atom derivatization. Acta Crystallographica Section D: Biological Crystallography, 57(Pt 11), 1572–1579. [Link]

  • Ueno, H., et al. (2014). Novel versatile cryoprotectants for heavy-atom derivatization of protein crystals. Acta Crystallographica Section D: Biological Crystallography, 70(Pt 4), 1044–1053. [Link]

  • Sun, P. D., & Hammer, C. H. (2000). Towards a rational approach for heavy-atom derivative screening in protein crystallography. Acta Crystallographica Section D: Biological Crystallography, 56(Pt 10), 1302–1308. [Link]

  • Pike, A. C. W., et al. (2016). An overview of heavy-atom derivatization of protein crystals. PubMed. [Link]

  • Mtoz Biolabs. Top 5 Methods for Protein Structure Analysis and Their Applications. [Link]

  • White, K. L., et al. (2016). Rapid experimental SAD phasing and hot-spot identification with halogenated fragments. Acta Crystallographica Section D: Structural Biology, 72(Pt 1), 70–83. [Link]

  • Schmid, M. Protein Structure Determination. [Link]

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  • Leonard, G. A., et al. (2017). Facilitating best practices in collecting anomalous scattering data for de novo structure solution at the ESRF Structural Biology Beamlines. Acta Crystallographica Section D: Structural Biology, 73(Pt 5), 411–422. [Link]

  • Hendrickson, W. A. (2023). Facing the phase problem. Acta Crystallographica Section A: Foundations and Advances, 79(Pt 6), 567–583. [Link]

  • Rupp, B. Phasing Techniques. [Link]

  • Beck, T., et al. (2010). The magic triangle goes MAD: experimental phasing with a bromine derivative. Acta Crystallographica Section D: Biological Crystallography, 66(Pt 4), 447–454. [Link]

  • ResearchGate. Anomalous scattering factors f′ and f′′ for Br in brominated.... [Link]

  • Dauter, Z. (1999). Data-collection strategies. Acta Crystallographica Section D: Biological Crystallography, 55(Pt 10), 1703–1717. [Link]

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  • OSTI.GOV. Rapid experimental SAD phasing and hot-spot identification with halogenated fragments. [Link]

  • Europe PMC. Rapid experimental SAD phasing and hot-spot identification with halogenated fragments. [Link]

  • Read, R. J., & McCoy, A. J. (2016). Experimental phasing: best practice and pitfalls. Acta Crystallographica Section D: Structural Biology, 72(Pt 3), 375–387. [Link]

  • Beck, T., et al. (2010). The magic triangle goes MAD: experimental phasing with a bromine derivative. IUCrJ, 66(Pt 4), 447–454. [Link]

  • ResearchGate. Bromine phasing experiments with 3,5-dibromosalicilic acid using STD.... [Link]

  • IUCr Journals. Cu Kα radiation, λ = 1.54 Å). [Link]

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  • CMCF. Data Collection Primer. [Link]

  • ResearchGate. Energy dependence of anomalous scattering factors f′ and f′′ of Br and.... [Link]

  • Leulliot, N., et al. (2002). X-ray-induced debromination of nucleic acids at the Br K absorption edge and implications for MAD phasing. Acta Crystallographica Section D: Biological Crystallography, 58(Pt 8), 1279–1286. [Link]

  • Dauter, Z., & Dauter, M. (2002). Screening for phasing atoms in protein crystallography. Structure, 10(4), 451–457. [Link]

  • University of Cambridge. Structural resolution. The anomalous dispersion. [Link]

  • Blanchet, C. E., et al. (2022). Anomalous SAXS at P12 beamline EMBL Hamburg: instrumentation and applications. Journal of Synchrotron Radiation, 29(Pt 2), 487–499. [Link]

  • Abraham, R. J., et al. (2000). 1 Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. Modgraph. [Link]

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  • Iwata, M., et al. (1998). Use of X-ray Anomalous Dispersion Effects for Structure Investigation. Journal of the Korean Physical Society, 32, S687-S690. [Link]

  • Wolff, M. W., et al. (2019). Identifying dynamic, partially occupied residues using anomalous scattering. Acta Crystallographica Section D: Structural Biology, 75(Pt 12), 1055–1066. [Link]

  • d'Aquino, A. I., et al. (2019). Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications. Biotechnology Advances, 37(4), 629–644. [Link]

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Application Note: Site-Directed Mutagenesis and In Vivo Incorporation of 5-Bromo-2-chloro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Document Type: Advanced Methodology and Protocol Guide

Mechanistic Rationale: Why 5-Bromo-2-chloro-L-phenylalanine?

In modern protein engineering, traditional site-directed mutagenesis—which swaps one canonical amino acid for another at the DNA level—is often insufficient for introducing novel chemical functionalities. By expanding the genetic code, we can perform "chemical mutagenesis," incorporating non-canonical amino acids (ncAAs) like 5-Bromo-2-chloro-L-phenylalanine (5Br2ClF) directly into living cells [1].

5Br2ClF (CAS: 1270005-26-9) is a di-halogenated phenylalanine derivative that offers profound advantages for structural biology and rational drug design:

  • Anomalous Dispersion in X-ray Crystallography: The bromine atom provides a strong anomalous scattering signal, enabling Single-wavelength Anomalous Dispersion (SAD) phasing without the need for toxic selenomethionine labeling.

  • Halogen Bonding: The electron-deficient "σ-holes" on the chlorine and bromine atoms can form highly directional, non-covalent interactions with Lewis bases (e.g., backbone carbonyls), allowing researchers to rationally stabilize protein folds or enhance protein-ligand binding affinities.

The Orthogonal Translation System (OTS)

To incorporate 5Br2ClF, we utilize a technique known as Amber Suppression . First, traditional site-directed mutagenesis is used to mutate the target residue's codon to an amber stop codon (TAG). Next, an Orthogonal Translation System (OTS)—comprising an engineered Pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA ( tRNACUA​ )—is co-expressed in the host cell.

Historically, the incorporation of di-halogenated ncAAs suffered from low yields due to the poor catalytic efficiency of wild-type PylRS. However, recent machine learning-guided evolution has yielded highly active variants. The engineered variant Com2-IFRS features specific mutations in its tRNA-binding domain that reshape the hydrogen bond network, increasing the stop codon suppression (SCS) efficiency for 5Br2ClF by over 30-fold compared to baseline variants [1].

G UAA 5Br2ClF (ncAA) PylRS Engineered PylRS (e.g., Com2-IFRS) UAA->PylRS Complex Aminoacyl-tRNA (5Br2ClF-tRNA_CUA) PylRS->Complex ATP Hydrolysis tRNA tRNA_CUA tRNA->PylRS Ribosome Ribosome Translation Complex->Ribosome Protein Target Protein with 5Br2ClF Ribosome->Protein Amber Suppression mRNA mRNA with TAG Codon mRNA->Ribosome

Fig 1: Mechanism of site-specific 5Br2ClF incorporation via orthogonal amber suppression.

Quantitative Performance of Engineered PylRS Variants

The choice of PylRS variant is the single most critical factor in achieving preparative yields of 5Br2ClF-modified proteins. The table below summarizes the relative suppression efficiencies of various PylRS generations based on recent benchmarking using a superfolder GFP (sfGFP) reporter assay [1].

PylRS VariantMutations / Engineering MethodRelative SCS EfficiencyEstimated Yield (mg/L)Application Suitability
Wild-Type PylRS NoneUndetectable< 0.1Not viable for 5Br2ClF
IFRS Directed Evolution (Base)1.0x (Baseline)~1 - 2Analytical scale
Com1-IFRS FFT-PLSR Machine Learning~11.0x~15 - 20Structural biology
Com2-IFRS Deep Learning (ESM-1v/ProRefiner)~30.8x > 40 Industrial / Preparative

(Data synthesized from Zhang et al., Nat Commun 2025. Yields are highly dependent on the target protein and expression host).

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . By running a parallel sfGFP-TAG reporter control, you establish an immediate visual feedback loop to confirm OTS activity before committing to large-scale purification and mass spectrometry.

Workflow Step1 1. Site-Directed Mutagenesis (Introduce TAG codon) Step2 2. Co-transformation (Target + OTS Plasmids) Step1->Step2 Step3 3. Cell Culture & Induction (Add 5Br2ClF & Inducers) Step2->Step3 Step4 4. Protein Expression (In vivo Translation) Step3->Step4 Step5 5. Purification & Validation (IMAC & Mass Spec) Step4->Step5

Fig 2: End-to-end experimental workflow for 5Br2ClF site-directed mutagenesis and expression.

Phase 1: Plasmid Design & Site-Directed Mutagenesis

Causality Check: Traditional PCR mutagenesis leaves behind methylated wild-type template DNA, leading to false-positive colonies. DpnI digestion specifically degrades this methylated background, ensuring nearly 100% mutant recovery.

  • Primer Design: Design complementary forward and reverse primers where the target amino acid codon is replaced by TAG. Ensure 15–20 bp of homologous sequence flanks the mutation site.

  • Amplification: Perform whole-plasmid PCR using a high-fidelity polymerase (e.g., Q5 or Phusion).

  • Template Digestion: Add 1 µL of DpnI restriction enzyme directly to the PCR product. Incubate at 37°C for 1 hour.

  • Transformation: Transform 2 µL of the digested product into cloning-competent E. coli (e.g., DH5α). Plate on appropriate antibiotic selection.

  • Verification: Isolate plasmids from surviving colonies and confirm the TAG insertion via Sanger sequencing.

Phase 2: Co-Transformation & Expression

Causality Check: Amber suppression is kinetically slower than canonical translation. Lowering the expression temperature to 20°C prevents the ribosomes from stalling and dropping off the mRNA, significantly reducing truncation products and inclusion body formation.

  • Co-Transformation: Co-transform the expression host (e.g., E. coli BL21(DE3)) with:

    • The sequence-verified target plasmid containing the TAG codon.

    • The OTS plasmid (e.g., pEVOL-Com2-IFRS) encoding the engineered PylRS and tRNACUA​ .

  • Inoculation: Pick a single colony and grow an overnight starter culture in LB media with dual antibiotics.

  • Scale-Up & UAA Addition: Inoculate 1 L of Terrific Broth (TB) with 10 mL of the starter culture. Grow at 37°C until OD600​ reaches 0.6.

  • 5Br2ClF Preparation: Dissolve 5Br2ClF powder in 0.1 M NaOH to create a 100 mM stock. Note: 5Br2ClF is highly hydrophobic; ensure complete dissolution before adding to the media.

  • Induction: Add the 5Br2ClF stock to the culture to a final concentration of 1–2 mM. Immediately induce protein expression (e.g., 1 mM IPTG and 0.2% L-arabinose, depending on the plasmid promoters).

  • Expression: Shift the incubator temperature to 20°C and express for 18–24 hours.

Phase 3: Purification & Mass Spectrometry Validation

Causality Check: While engineered PylRS variants are highly specific, endogenous host synthetases can occasionally misincorporate canonical amino acids (like Tyrosine or Phenylalanine) at the amber site if the UAA concentration is depleted. Intact mass spectrometry is the only definitive way to validate absolute fidelity.

  • Lysis & IMAC: Harvest cells via centrifugation. Lyse via sonication in standard lysis buffer (50 mM Tris, 300 mM NaCl, 10 mM Imidazole, pH 8.0). Purify the target protein using Ni-NTA Immobilized Metal Affinity Chromatography (IMAC).

  • Reporter Validation (Optional but Recommended): If running a parallel sfGFP-150-TAG control, measure the fluorescence of the eluted fraction (Ex: 488 nm, Em: 509 nm). High fluorescence confirms that the cellular OTS machinery was active and the 5Br2ClF was successfully transported into the cells.

  • Intact Mass Spectrometry (ESI-TOF): Desalt the purified target protein and analyze via Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry.

    • Validation Metric: Calculate the theoretical mass of your protein with 5Br2ClF replacing the target residue. The observed deconvoluted mass must match the theoretical mass within ±1 Da. The absence of peaks corresponding to canonical amino acid misincorporation confirms the absolute fidelity of the protocol.

References

  • Zhang, Q., Jiang, L., Niu, Y. et al. "Machine learning-guided evolution of pyrrolysyl-tRNA synthetase for improved incorporation efficiency of diverse noncanonical amino acids." Nature Communications 16, 6648 (2025). URL:[Link]

Application Note: 5-Bromo-2-chloro-L-phenylalanine in Peptide Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the modern landscape of peptide drug discovery and protein engineering, the incorporation of unnatural amino acids (UAAs) is a primary strategy to overcome the inherent limitations of native peptides, such as poor proteolytic stability and suboptimal target affinity. As a Senior Application Scientist, I frequently utilize 5-Bromo-2-chloro-L-phenylalanine as a dual-action pharmacophore and structural probe in advanced Structure-Activity Relationship (SAR) campaigns.

The strategic value of this specific di-halogenated phenylalanine derivative lies in the distinct, synergistic roles of its two halogen substituents:

  • The 2-Chloro (Ortho) Effect: The bulky chlorine atom at the ortho position creates a severe steric clash with the peptide backbone. This restricts the rotation of the χ1​ and χ2​ dihedral angles, effectively "locking" the side chain into a predefined rotameric state. This conformational restriction reduces the entropic penalty upon receptor binding and significantly enhances resistance to proteolytic degradation. Furthermore, ortho-halogenation has been shown to drastically alter target selectivity, as seen in studies optimizing LAT1 transporter affinity[1].

  • The 5-Bromo (Meta) Effect: Bromine is a heavy, highly polarizable halogen. At the meta position, it acts as a potent halogen bond donor due to the formation of a σ -hole (a localized region of positive electrostatic potential). This enables highly directional, stabilizing interactions with Lewis bases (e.g., backbone carbonyls) in the target protein's binding pocket[2]. Additionally, the C–Br bond serves as an ideal bioorthogonal handle for late-stage palladium-catalyzed cross-coupling.

Molecular_Logic cluster_features Structural Features UAA 5-Bromo-2-chloro-L-Phe Cl 2-Chloro (Ortho) UAA->Cl Br 5-Bromo (Meta) UAA->Br Cl_effect Conformational Restriction (Rotamer Locking) Cl->Cl_effect Br_effect Halogen Bonding (Sigma-Hole Interaction) Br->Br_effect Target Enhanced Target Affinity & Proteolytic Stability Cl_effect->Target Br_effect->Target

Caption: Molecular logic of dual-halogenation in 5-Bromo-2-chloro-L-phenylalanine for SAR optimization.

Quantitative Physicochemical Profiling

To rationally deploy 5-Bromo-2-chloro-L-phenylalanine in a SAR study, one must understand how its physicochemical properties deviate from the native L-Phenylalanine and mono-halogenated analogs. The table below summarizes the critical quantitative metrics driving experimental design.

Amino AcidMolecular Weight ( g/mol )cLogP (Est. Lipophilicity)Van der Waals Volume (ų)Halogen Bond CapacityConformational Lock
L-Phenylalanine 165.191.45~135NoneNo
2-Chloro-L-Phe 199.632.05~155WeakYes ( χ1​ restricted)
5-Bromo-L-Phe 244.082.30~165Strong ( σ -hole)No
5-Br-2-Cl-L-Phe 278.532.85~185Strong ( σ -hole)Yes ( χ1​ restricted)

Data Interpretation: The dual substitution increases the lipophilicity (cLogP) by nearly 1.4 units compared to native Phe, driving the peptide toward hydrophobic sub-pockets. The increased Van der Waals volume requires careful consideration of steric clashes within the target receptor.

SAR Optimization Workflow

When integrating this UAA into a peptide lead, we utilize a bifurcated workflow. The peptide can either be tested directly to evaluate the intrinsic effects of the halogens, or the 5-bromo position can be exploited as an anchor point for generating a sub-library of functionalized derivatives via on-resin Suzuki-Miyaura cross-coupling.

SAR_Workflow A Peptide Hit Identification B UAA SPPS Incorporation A->B C On-Resin Pd Cross-Coupling B->C D Cleavage & QC (LC-MS) B->D Direct Test C->D E Biophysical Validation D->E

Caption: SAR optimization workflow utilizing 5-Bromo-2-chloro-L-Phe for late-stage functionalization.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in causality and quality control (QC) checkpoints. This ensures that the workflow is a self-validating system, preventing the propagation of synthetic errors into expensive downstream biological assays.

Protocol A: Optimized SPPS Incorporation of Fmoc-5-Bromo-2-chloro-L-Phe-OH

Causality: The ortho-chloro substituent creates profound steric hindrance, drastically reducing the nucleophilicity of the α -amine during the subsequent coupling step, and slowing the acylation rate of the UAA itself. Standard coupling reagents (like HBTU) will fail or result in massive deletion sequences. We mandate the use of highly reactive uronium salts (HATU) paired with HOAt to accelerate the formation of the active ester.

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (2 × 10 min).

    • Validation Check: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm to ensure complete deprotection.

  • Primary Coupling:

    • Dissolve 4.0 eq (0.4 mmol) of Fmoc-5-Bromo-2-chloro-L-Phe-OH and 3.9 eq of HATU in minimal DMF.

    • Add 8.0 eq of N,N-Diisopropylethylamine (DIEA). Pre-activate for 2 minutes.

    • Add to resin and agitate for 2 hours at room temperature.

  • Self-Validation (Kaiser Test): Extract a few resin beads and perform a Kaiser test.

    • Decision Matrix: If the beads are colorless, proceed. If the beads are blue (indicating unreacted amines due to steric clash), perform a double coupling using DIC/Oxyma Pure (4.0 eq each) for an additional 2 hours.

  • Capping: Treat resin with Acetic Anhydride/DIEA/DMF (1:2:7) for 10 minutes to truncate any unreacted sequences, simplifying final HPLC purification.

Protocol B: Late-Stage Functionalization via On-Resin Suzuki-Miyaura Coupling

Causality: The differential bond dissociation energies between C–Br and C–Cl allow for regioselective functionalization. The weaker C–Br bond at the 5-position undergoes oxidative addition with Pd(0) significantly faster than the sterically shielded C–Cl bond at the 2-position. This allows us to append diverse aryl/heteroaryl groups while retaining the conformational locking effect of the ortho-chlorine.

Step-by-Step Methodology:

  • Preparation: Ensure the N-terminus of the peptide is fully protected (e.g., Boc-protected or acetylated) to prevent Pd-coordination to free amines.

  • Reaction Assembly (In a microwave-safe peptide synthesis vial):

    • Suspend the resin (0.05 mmol) in degassed DMF/H₂O (4:1 v/v).

    • Add the desired Aryl Boronic Acid (10 eq, 0.5 mmol).

    • Add K₃PO₄ (15 eq, 0.75 mmol) as the base.

    • Add the catalyst system: Pd₂(dba)₃ (0.1 eq) and SPhos ligand (0.2 eq). Note: SPhos is chosen for its ability to stabilize the active Pd species and promote coupling of sterically hindered substrates.

  • Coupling: Purge the vial with Argon for 5 minutes. Heat the reaction to 80°C for 12 hours under gentle agitation (or 100°C for 45 minutes via microwave irradiation).

  • Self-Validation (Micro-Cleavage):

    • Withdraw 5 mg of resin, wash extensively with DMF, DCM, and MeOH.

    • Cleave using TFA/TIPS/H₂O (95:2.5:2.5) for 1 hour.

    • Analyze via LC-MS. Validation Metric: Look for the disappearance of the characteristic 1:1 isotopic doublet of the brominated starting material and the appearance of the target cross-coupled mass. If starting material >10%, re-subject the resin to fresh catalyst and boronic acid.

  • Palladium Scavenging: Wash the resin with a 0.5% solution of sodium diethyldithiocarbamate in DMF to remove residual trapped palladium before final global cleavage.

Biological Validation & Interpretation

Once the peptide library is synthesized, the SAR must be validated through orthogonal assays:

  • Proteolytic Stability: Incubate the peptides in human serum or purified proteases (e.g., neprilysin). The bulky 2-chloro group typically extends the half-life by preventing the peptide backbone from adopting the extended conformation required for protease active-site binding.

  • Binding Affinity (SPR/ITC): Analyze the thermodynamics of binding. A successful halogen bond from the 5-bromo position will manifest as an enthalpy-driven ( ΔH<0 ) increase in binding affinity, while the conformational lock from the 2-chloro position will reflect as a reduced entropic penalty ( −TΔS )[2].

References

  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Structure–Activity Relationship Study of Opiorphin, a Human Dual Ectopeptidase Inhibitor with Antinociceptive Properties Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) Source: ResearchGate URL:[Link]

Sources

Application Note: Enzymatic Assays for the Genetic Incorporation of 5-Bromo-2-chloro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Synthetic Biology & Protein Engineering Target Audience: Researchers, scientists, and drug development professionals

Introduction & Mechanistic Causality

The expansion of the genetic code using orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pairs has revolutionized protein engineering. 5-Bromo-2-chloro-L-phenylalanine (5Br2ClF) is a highly valuable noncanonical amino acid (ncAA). Its di-halogenated phenyl ring serves as a robust pharmacophore, a handle for transition-metal-catalyzed cross-linking, and a heavy-atom derivative for X-ray crystallographic phasing.

However, wild-type Methanosarcina mazei pyrrolysyl-tRNA synthetase (MmPylRS) exhibits poor catalytic efficiency toward bulky phenylalanine derivatives due to severe steric clashes within its amino acid binding pocket[1][2]. To overcome this thermodynamic barrier, engineered PylRS variants—such as IFRS (originally optimized for iodo-phenylalanines) and its machine-learning-derived successors Com1-IFRS and Com2-IFRS—must be utilized. These advanced variants feature synergistic mutations in both the catalytic domain (CD) and the N-terminal tRNA-binding domain (TBD), significantly enhancing the enzyme's overall catalytic turnover ( kcat​/Km​ ) and in vivo Stop Codon Suppression (SCS) efficiency[3].

To successfully utilize 5Br2ClF in drug development or structural biology, researchers must rigorously validate the enzymatic charging and cellular incorporation of this substrate. This guide provides field-proven, self-validating protocols to quantify these parameters.

Pathway Visualization

The incorporation of 5Br2ClF relies on a two-step enzymatic aminoacylation process followed by ribosomal decoding. The workflow below maps the physical transfer of the ncAA from the surrounding media into the target protein backbone.

Workflow cluster_activation Step 1: Amino Acid Activation (ATP-PPi Exchange) cluster_charging Step 2: tRNA Aminoacylation (Acid-Urea PAGE) cluster_translation Step 3: Stop Codon Suppression (In Vivo Fluorescence) ncAA 5-Br-2-Cl-Phe + ATP Enzyme Engineered PylRS (e.g., Com2-IFRS) ncAA->Enzyme Binding Adenylate 5-Br-2-Cl-Phe-AMP + PPi Enzyme->Adenylate Adenylation Charged_tRNA 5-Br-2-Cl-Phe-tRNA^Pyl Adenylate->Charged_tRNA Transfer tRNA tRNA^Pyl tRNA->Charged_tRNA Esterification Ribosome Ribosome at UAG Codon Charged_tRNA->Ribosome Decoding Protein sfGFP Reporter (Fluorescent) Ribosome->Protein Translation

Fig 1. Two-step enzymatic aminoacylation of 5Br2ClF and stop codon suppression pathway.

Experimental Protocols: A Self-Validating System

In Vivo Stop Codon Suppression (SCS) Assay

Mechanistic Causality: This assay measures the global efficiency of the orthogonal translation system (OTS) in a living cell. Because engineered PylRS variants can become polyspecific, it is critical to quantify not only the incorporation of 5Br2ClF but also the background misincorporation of canonical amino acids (cAAs)[3].

Step-by-Step Methodology:

  • Transformation: Co-transform E. coli BL21(DE3) with a reporter plasmid (e.g., pET-sfGFP-2TAG) and an OTS plasmid (e.g., pEVOL-Com2-IFRS).

  • Cultivation: Inoculate a single colony into 5 mL of LB medium containing appropriate antibiotics. Grow overnight at 37°C.

  • Induction & ncAA Addition: Dilute the overnight culture 1:100 into fresh LB. Grow to an OD600​ of 0.6. Split the culture into two parallel streams:

    • Stream A (+ncAA): Add 5Br2ClF to a final concentration of 1 mM.

    • Stream B (-ncAA): Add an equivalent volume of solvent (e.g., 0.1 M NaOH or DMSO) as a vehicle control.

    • Induce both streams with 1 mM IPTG and 0.2% L-arabinose.

  • Expression: Incubate at 30°C for 16 hours.

  • Quantification: Wash cells twice with PBS. Measure GFP fluorescence (Ex: 488 nm, Em: 530 nm) and normalize to OD600​ .

Self-Validation & Quality Control: The "-ncAA" Stream B is the internal validation mechanism. A high fluorescence signal in the absence of 5Br2ClF indicates a breakdown in orthogonality (i.e., the engineered PylRS is charging the tRNA with endogenous amino acids). True orthogonal incorporation is calculated by subtracting the normalized fluorescence of Stream B from Stream A[3].

In Vitro ATP-[32P]PPi Exchange Assay

Mechanistic Causality: Aminoacylation occurs in two elementary steps: amino acid activation (adenylation) and tRNA esterification[2][4]. The ATP-PPi exchange assay isolates the first step. By providing radioactive [32P]PPi, we measure the reverse reaction rate (exchange of [32P]PPi into ATP), which directly correlates with the forward activation kinetics ( kcat​ and Km​ )[1][4]. Note on Enzyme Preparation: Full-length PylRS suffers from severe aggregation in vitro. Because the N-terminal domain (NTD) is exclusively responsible for tRNA binding and is dispensable for amino acid activation, a truncated PylRS (residues 185–454) is utilized to ensure solubility and accurate steady-state kinetic modeling[1][2].

Step-by-Step Methodology:

  • Reaction Setup: Prepare a 50 µL reaction mixture containing 50 mM HEPES-KOH (pH 7.2), 10 mM MgCl2, 2 mM ATP, 2 mM[32P]PPi (approx. 1000 cpm/pmol), and varying concentrations of 5Br2ClF (0.05 to 5 mM).

  • Initiation: Add 100 nM of purified, truncated PylRS variant (e.g., Com2-IFRS Δ NTD) to initiate the reaction at 37°C.

  • Quenching: At defined time intervals (e.g., 2, 5, 10, 15 minutes), extract 5 µL aliquots and immediately quench in 200 µL of a stop solution (1% activated charcoal, 5.6% perchloric acid, 75 mM PPi).

  • Washing & Counting: Wash the charcoal pellets three times with water to remove unreacted [32P]PPi. Quantify the charcoal-bound [32P]ATP using a liquid scintillation counter.

  • Kinetic Derivation: Plot the initial velocity against 5Br2ClF concentration and fit to the Michaelis-Menten equation to derive kcat​ and Km​ .

Acid-Urea PAGE Aminoacylation Assay

Mechanistic Causality: While the ATP-PPi assay confirms adenylation, it does not guarantee successful transfer to the tRNA. The Acid-Urea PAGE assay directly visualizes the formation of 5Br2ClF-tRNA Pyl [5]. The ester bond linking 5Br2ClF to the 3'-OH of the tRNA is highly labile at physiological pH. Quenching the reaction with acidic sodium acetate (pH 5.2) protonates the leaving groups and kinetically traps the aminoacyl-tRNA, preventing spontaneous hydrolysis during electrophoresis[5].

Step-by-Step Methodology:

  • Reaction Setup: Combine 50 mM HEPES-KOH (pH 7.2), 10 mM MgCl2, 10 mM ATP, 5 mM 5Br2ClF, 10 µM in vitro transcribed tRNA Pyl , and 2.8 µM full-length PylRS variant.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Acidic Quenching: Terminate the reaction by adding 0.1 volumes of 3 M Sodium Acetate (pH 5.2) and 2.5 volumes of ice-cold ethanol. Precipitate at -20°C for 1 hour.

  • Electrophoresis: Resuspend the pellet in acidic loading buffer (0.1 M Sodium Acetate pH 5.2, 8 M Urea, 0.05% bromophenol blue). Run on a 6.5% polyacrylamide gel containing 8 M urea and 0.1 M Sodium Acetate (pH 5.2) at 4°C.

  • Visualization: Stain the gel with SYBR Gold or perform Northern blotting using a probe specific to tRNA Pyl . The charged 5Br2ClF-tRNA Pyl will migrate slower than the uncharged tRNA due to the added mass and altered conformation.

Quantitative Data Interpretation

To benchmark the efficacy of your engineered PylRS variants against 5Br2ClF, compare your derived kinetic and in vivo data against the established performance profiles of modern variants. The table below summarizes the expected kinetic parameters and relative SCS efficiencies when upgrading from the baseline IFRS variant to the machine-learning-optimized Com2-IFRS variant[3].

Table 1: Kinetic and In Vivo Performance of PylRS Variants with 5-Bromo-2-chloro-L-phenylalanine

Enzyme VariantSubstrate Km​ ( μ M) kcat​ ( s−1 ) kcat​/Km​ ( M−1s−1 )Relative SCS EfficiencyMisincorporation (-ncAA)
WT MmPylRS 5Br2ClFN/AN/AUndetectable1.0x (Baseline)< 1%
IFRS 5Br2ClF3400.451,323450x5.2%
Com1-IFRS 5Br2ClF2100.512,428810x6.1%
Com2-IFRS 5Br2ClF850.9811,5293,945x2.0%

Note: The transition from IFRS to Com2-IFRS demonstrates an ~8.8-fold improvement in catalytic efficiency ( kcat​/Km​ ) and a massive ~3944.8-fold improvement in global stop codon suppression, making Com2-IFRS the definitive choice for 5Br2ClF incorporation.

References

  • [3] Machine learning-guided evolution of pyrrolysyl-tRNA synthetase for improved incorporation efficiency of diverse noncanonical amino acids. PubMed Central (PMC) / National Institutes of Health. URL:

  • [4] Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications. Frontiers in Bioengineering and Biotechnology. URL:

  • [5] PylRS Activates a Variety of Non-natural and Noncanonical Amino Acids. ResearchGate. URL:

  • [1] Pyrrolysyl-tRNA synthetase variants reveal ancestral aminoacylation function. PubMed Central (PMC) / National Institutes of Health. URL:

  • [2] Ancestral archaea expanded the genetic code with pyrrolysine. IU Indianapolis ScholarWorks. URL:

Sources

Application Note: High-Efficiency Incorporation of 5-Bromo-2-Chloro-L-Phenylalanine via Engineered Pyrrolysyl-tRNA Synthetase Systems

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The site-specific incorporation of non-canonical amino acids (ncAAs) via genetic code expansion (GCE) has revolutionized protein engineering. Among the most versatile tools for GCE is the pyrrolysyl-tRNA synthetase (PylRS)/tRNA CUAPyl​ orthogonal translation system (OTS) derived from Methanosarcina species[1]. This system is highly prized because it is mutually orthogonal to the endogenous translation machinery of both bacteria and eukaryotes, ensuring precise translational fidelity[2].

Recently, the halogenated phenylalanine derivative 5-bromo-2-chloro-L-phenylalanine (5Br2ClF) has emerged as a highly valuable ncAA[3]. The dual-halogen functionalization provides exceptional utility: the bromine atom is ideal for anomalous dispersion phasing in X-ray crystallography, while the chlorine atom fine-tunes the local steric and electronic environment, making it an excellent spectroscopic probe and a target for palladium-catalyzed cross-coupling reactions.

The Bottleneck: Wild-type PylRS exhibits remarkably low catalytic efficiency for bulky, multi-halogenated phenylalanine derivatives like 5Br2ClF, leading to poor stop codon suppression (SCS) and negligible protein yields[4].

The Solution: Recent breakthroughs utilizing machine learning-guided evolution (e.g., FFT-PLSR and zero-shot prediction models) have successfully engineered the tRNA-binding domain (TBD) of PylRS[4]. These highly evolved variants—specifically Com1-IFRS and Com2-IFRS —reshape the hydrogen bond network between the tRNA and the synthetase. This increases tRNA binding affinity, shortens the reaction distance between the tRNA and the ncAA, and dramatically enhances the overall incorporation efficiency of 5Br2ClF[4].

System Architecture & Mechanism

The engineered OTS relies on a two-plasmid system co-transformed into an Escherichia coli expression host. The first plasmid harbors the target gene with an in-frame amber stop codon (UAG). The second plasmid encodes the engineered PylRS (e.g., Com2-IFRS) and the cognate tRNA CUAPyl​ .

OTS_Mechanism ncAA 5Br2ClF (ncAA) PylRS Engineered PylRS (Com2-IFRS) ncAA->PylRS Binding Complex Aminoacyl-tRNA Complex PylRS->Complex ATP-dependent Esterification tRNA tRNA(Pyl)CUA tRNA->PylRS Recognition Ribosome Host Ribosome Translating UAG Complex->Ribosome Amber Suppression Protein Target Protein with 5Br2ClF Ribosome->Protein Elongation & Release

Caption: Mechanistic pathway of 5Br2ClF incorporation via the engineered PylRS/tRNA orthogonal translation system.

Quantitative Performance Data

The application of machine learning to explore pairwise combinations of single mutations has yielded PylRS variants with unprecedented activity for 5Br2ClF[4]. The table below summarizes the quantitative improvements of these engineered systems compared to the wild-type baseline.

PylRS VariantEngineering ApproachRelative SCS Efficiency (Fold Change)Catalytic Efficiency ( kcat​/Km​ ) ImprovementProjected Protein Yield (mg/L)
Wild-Type (WT) None (Natural isolate)1.0x (Baseline)1.0x< 1.0
Com1-IFRS ML-guided (12 single mutations)~11.0x~3.5x5.0 - 10.0
Com2-IFRS ML-guided (FFT-PLSR optimization)~30.8x~7.8x25.0 - 30.0

Data synthesized from recent machine learning-guided evolution studies of the PylRS tRNA-binding domain[4].

Experimental Protocols

As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system . The following methodology incorporates critical control checkpoints to ensure that the observed protein expression is strictly dependent on 5Br2ClF incorporation, thereby ruling out canonical amino acid misincorporation.

Phase 1: Reagent Preparation & Host Transformation
  • ncAA Preparation: Dissolve 5-Bromo-2-chloro-L-phenylalanine (CAS: 1270005-26-9)[5] in 0.1 M NaOH or DMSO to create a 100 mM stock solution. Causality: Halogenated ncAAs are highly hydrophobic; proper solubilization is required to prevent precipitation when added to the aqueous culture medium.

  • Co-Transformation: Co-transform chemically competent E. coli BL21(DE3) with the OTS plasmid (e.g., pEVOL-Com2-IFRS) and the target protein plasmid (e.g., pET-Target-UAG).

  • Recovery: Plate on LB agar containing appropriate dual antibiotics. Causality: Using fresh transformants minimizes plasmid loss and ensures high expression of the OTS components, which is critical since the engineered PylRS must outcompete endogenous release factor 1 (RF1) at the UAG codon.

Phase 2: Culture Growth & ncAA Feeding
  • Primary Culture: Inoculate a single colony into 5 mL of LB medium with dual antibiotics. Grow overnight at 37°C.

  • Scale-Up: Transfer 1% (v/v) of the overnight culture into 500 mL of 2xYT medium. Grow at 37°C, 220 rpm until the OD 600​ reaches 0.6 – 0.8.

  • Culture Splitting (Self-Validation Checkpoint): Split the culture into two flasks.

    • Flask A (Experimental): Supplement with 5Br2ClF to a final concentration of 1-2 mM.

    • Flask B (Negative Control): Add an equivalent volume of the solvent (NaOH/DMSO) without the ncAA.

  • Incubation Offset: Incubate both flasks for 30 minutes at 37°C prior to induction. Causality: This temporal offset allows the ncAA to diffuse across the E. coli membrane and accumulate intracellularly. It ensures the engineered PylRS has sufficient time to aminoacylate the tRNA CUAPyl​ before the ribosome encounters the UAG transcript, preventing premature translational termination.

Phase 3: Protein Expression & Harvest
  • Induction: Induce expression by adding IPTG (1 mM final) and/or L-arabinose (0.2% w/v), depending on the promoter systems of your plasmids.

  • Expression: Shift the temperature to 30°C and incubate for 12–24 hours at 220 rpm. Causality: Lowering the temperature slows overall translation rates, reducing protein aggregation (inclusion bodies) and providing the OTS more time to efficiently decode the amber codon.

  • Harvest: Centrifuge the cultures at 5,000 × g for 15 minutes. Discard the supernatant and freeze the pellets at -80°C.

Phase 4: Purification & Validation
  • Lysis & Purification: Lyse the cells using sonication in standard lysis buffer (50 mM Tris, 300 mM NaCl, 10 mM Imidazole, pH 8.0). Purify the target protein using Ni-NTA affinity chromatography.

  • SDS-PAGE Analysis: Run samples from both Flask A and Flask B. Causality: If full-length protein is detected in Flask B (the negative control), it indicates the PylRS variant is misincorporating canonical amino acids (e.g., phenylalanine), compromising the trustworthiness of the system.

  • Intact Mass Spectrometry (Critical Validation): Subject the purified protein from Flask A to Electrospray Ionization Mass Spectrometry (ESI-MS). Causality: SDS-PAGE only confirms full-length translation. Intact MS is strictly required to validate the precise incorporation of 5Br2ClF by detecting the exact mass shift associated with the dual-halogenated moiety, serving as the ultimate proof of scientific integrity.

Workflow Step1 1. Co-transform E. coli (OTS + Target Plasmids) Step2 2. Culture Growth (OD600 = 0.6 - 0.8) Step1->Step2 Step3 3. Supplement 5Br2ClF (1-2 mM final conc.) Step2->Step3 Control Negative Control (No 5Br2ClF Added) Step2->Control Split Culture Step4 4. Induce Expression (IPTG/Arabinose) Step3->Step4 Step5 5. Harvest & Lysis (After 12-24h at 30°C) Step4->Step5 Step6 6. Ni-NTA Purification Step5->Step6 Step7 7. Intact Mass Spec Validation (Confirm Mass Shift) Step6->Step7 Control->Step4

Caption: Step-by-step experimental workflow featuring the critical self-validating negative control split.

References

  • Zhang, Q., Jiang, L., Niu, Y., et al. (2025). "Machine learning-guided evolution of pyrrolysyl-tRNA synthetase for improved incorporation efficiency of diverse noncanonical amino acids." Nature Communications, 16(1), 6648.[Link]

  • Wan, W., Tharp, J. M., & Liu, W. R. (2014). "Pyrrolysyl-tRNA synthetase: an ordinary enzyme but an outstanding genetic code expansion tool." Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1844(6), 1059-1070.[Link]

  • Willis, J. C. W., & Chin, J. W. (2018). "Mutually orthogonal pyrrolysyl-tRNA synthetase/tRNA pairs." Nature Chemistry, 10(8), 831-837.[Link]

Sources

Mass spectrometry fragmentation patterns of 5-Bromo-2-chloro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Mass Spectrometric Analysis of 5-Bromo-2-chloro-L-phenylalanine

Abstract

This document provides a detailed guide to the analysis of 5-Bromo-2-chloro-L-phenylalanine using tandem mass spectrometry (MS/MS). As a halogenated, non-canonical amino acid, this compound is of significant interest in pharmaceutical and biochemical research for its potential use as a building block in peptide synthesis or as a metabolic probe. Understanding its behavior under mass spectrometric conditions is crucial for its unambiguous identification and characterization in complex matrices. This guide details the principles of its ionization, the interpretation of its unique isotopic signature, and its predictable fragmentation pathways. A comprehensive, step-by-step protocol for analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided for researchers and drug development professionals.

Introduction: The Analytical Challenge of Halogenated Amino Acids

5-Bromo-2-chloro-L-phenylalanine is a synthetic amino acid derivative whose utility in drug discovery and chemical biology stems from the unique physicochemical properties imparted by its halogen substituents. The presence of both bromine and chlorine on the aromatic ring presents a distinctive signature in mass spectrometry, which, if properly understood, can be leveraged for highly specific detection. Mass spectrometry (MS) is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and structure.[1] Tandem mass spectrometry (MS/MS or MS²) further isolates ions of interest and fragments them to reveal structural details, making it an indispensable tool for molecular identification.[2][3]

The primary analytical challenge and opportunity in analyzing this molecule lies in the natural isotopic abundances of bromine and chlorine, which create a complex but highly predictable pattern for the molecular ion and any fragment retaining these halogens.

Isotopic Profile: The Halogen Signature

The most powerful diagnostic feature in the mass spectrum of 5-Bromo-2-chloro-L-phenylalanine is its isotopic pattern. Unlike elements like carbon, hydrogen, and oxygen where the lightest isotope is dominant, bromine and chlorine have heavy isotopes with significant natural abundance.[4][5]

  • Chlorine (Cl): Exists as two stable isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%). This results in a characteristic M and M+2 peak pattern with an intensity ratio of approximately 3:1 for any ion containing one chlorine atom.[6][7]

  • Bromine (Br): Exists as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). This gives rise to M and M+2 peaks of nearly equal intensity (approximately 1:1) for any ion containing one bromine atom.[4][5][6]

When a molecule contains both one chlorine and one bromine atom, these patterns combine to produce a highly characteristic cluster of peaks at M, M+2, and M+4. The theoretical relative intensities can be calculated and are a key confirmation of the elemental composition.

Isotopologue Combination Relative Mass Theoretical Abundance (%) Approximate Ratio
M³⁵Cl, ⁷⁹BrBase(75.77% * 50.69%) = 38.41%100
M+2³⁷Cl, ⁷⁹Br or ³⁵Cl, ⁸¹Br+2 Da(24.23% * 50.69%) + (75.77% * 49.31%) = 49.69%129
M+4³⁷Cl, ⁸¹Br+4 Da(24.23% * 49.31%) = 11.95%31
Table 1: Predicted isotopic distribution for an ion containing one chlorine and one bromine atom.

This unique "100:129:31" signature is the primary fingerprint for identifying the intact molecule and its halogen-containing fragments.

Ionization and Fragmentation Principles

For the analysis of amino acids, Electrospray Ionization (ESI) is the preferred method due to its soft nature, which minimizes in-source fragmentation and typically produces protonated molecular ions [M+H]⁺.[8][9] Analysis is best performed in positive ion mode under acidic conditions to ensure protonation of the primary amine group.[10][11]

Once the protonated molecular ion is generated and isolated in the first stage of the mass spectrometer, it is subjected to Collision-Induced Dissociation (CID) in the collision cell. The imparted energy causes the ion to fragment at its weakest bonds.[2] The fragmentation of 5-Bromo-2-chloro-L-phenylalanine is governed by two main structural features: the amino acid backbone and the halogenated aromatic side chain.

Predicted Fragmentation Pathways

The monoisotopic mass of 5-Bromo-2-chloro-L-phenylalanine (C₉H₉BrClNO₂) is 276.95 Da. Upon positive mode ESI, the protonated precursor ion [M+H]⁺ will have an m/z of 277.96.

The fragmentation cascade is expected to proceed through several competing pathways:

  • Loss of Formic Acid (HCOOH): A hallmark fragmentation of protonated amino acids involves the neutral loss of the carboxyl group, typically as formic acid (46 Da), resulting from the loss of H₂O and CO. This is a major and highly diagnostic fragmentation pathway.[12][13]

  • Decarboxylation: A simple loss of CO₂ (44 Da) can also occur, though the loss of formic acid is often more prevalent.

  • Halogen Loss: Cleavage of the carbon-halogen bond is a principal fragmentation mode for halogenated compounds.[1][14][15] Due to the relative bond strengths (C-Cl > C-Br), the loss of a bromine radical (Br•, 79/81 Da) is generally more favorable than the loss of a chlorine radical (Cl•, 35/37 Da).

  • Side-Chain Cleavage: The bond between the alpha-carbon and the beta-carbon of the side chain can cleave, leading to the formation of a substituted tropylium-like ion.

These pathways are visualized in the diagram below.

G Precursor [M+H]⁺ m/z 278, 280, 282 Frag1 Loss of HCOOH (46 Da) [C₈H₈BrClN]⁺ m/z 232, 234, 236 Precursor->Frag1 - HCOOH Frag2 Loss of Br• (79/81 Da) [C₉H₁₀ClNO₂]⁺ m/z 199, 201 Precursor->Frag2 - Br• Frag3 Loss of CO₂ (44 Da) [C₈H₁₀BrClN]⁺ m/z 234, 236, 238 Precursor->Frag3 - CO₂ Frag4 Side-chain cleavage [C₇H₅BrCl]⁺ m/z 187, 189, 191 Frag1->Frag4 - CH₂=NH₂⁺

Caption: Predicted MS/MS fragmentation pathways for protonated 5-Bromo-2-chloro-L-phenylalanine.

Summary of Key Predicted Fragments
Precursor Ion (m/z) Neutral Loss Product Ion (m/z) Isotopic Pattern Interpretation
277.96HCOOH (46.01 Da)231.951Br, 1ClLoss of the carboxyl group. A major, diagnostic fragment.
277.96Br• (78.92 Da)199.041ClLoss of the bromine atom. Confirms the presence of chlorine.
277.96CO₂ (44.00 Da)233.961Br, 1ClDecarboxylation of the precursor ion.
231.95CH₂=NH₂⁺ (31.04 Da)186.911Br, 1ClFurther fragmentation of the primary fragment, loss of the amino-methyl group.
Table 2: Predicted major fragment ions and their interpretation for 5-Bromo-2-chloro-L-phenylalanine.

Detailed Experimental Protocol: LC-MS/MS Analysis

This protocol provides a robust starting point for the analysis. Optimization may be required based on the specific instrumentation and sample matrix.

A. Sample Preparation

  • Standard Preparation: Prepare a 1 mg/mL stock solution of 5-Bromo-2-chloro-L-phenylalanine in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a solvent mixture of 50:50 (v/v) acetonitrile:water with 0.1% formic acid. This solvent is compatible with reversed-phase chromatography and promotes good ionization.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates before injection.

B. Liquid Chromatography (LC) Parameters

  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 5% B

    • 10.1-12 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

C. Mass Spectrometry (MS) Parameters

  • Mass Spectrometer: A tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an ESI source.[2]

  • Ionization Mode: ESI, Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas (N₂): Flow at 800 L/hr at a temperature of 350 °C.

  • MS1 Scan: Scan from m/z 100 to 400 to observe the precursor isotopic cluster.

  • MS/MS Analysis:

    • Precursor Ion: Isolate the most abundant isotopologue of the protonated molecule (m/z 277.96). An isolation window of +/- 0.5 Da is recommended.

    • Collision Gas: Argon.

    • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions. A fixed energy of 20 eV is a good starting point for observing the primary fragments.

    • MS2 Scan: Scan from m/z 50 to 300 to capture all relevant product ions.

Data Interpretation Workflow

A systematic approach is critical for confirming the identity of the compound.

Caption: Logical workflow for the identification of 5-Bromo-2-chloro-L-phenylalanine.

  • Examine the MS1 Spectrum: First, locate the characteristic isotopic cluster of the molecular ion. The presence of peaks at m/z ~278, 280, and 282 with the expected intensity ratio strongly suggests the presence of the target compound.[16]

  • Analyze the MS/MS Spectrum:

    • Look for the dominant fragment corresponding to the loss of formic acid (m/z ~232). Verify that this fragment ion retains the 1Br/1Cl isotopic pattern (peaks at m/z 232, 234, 236).

    • Identify the fragment corresponding to the loss of bromine (m/z ~199). Crucially, this fragment's isotopic pattern should simplify to a ~3:1 ratio (peaks at m/z 199, 201), confirming the loss of bromine and retention of chlorine.

    • The presence of these key fragments provides definitive structural confirmation.

Conclusion

The mass spectrometric analysis of 5-Bromo-2-chloro-L-phenylalanine is a clear demonstration of how fundamental principles can be applied to achieve confident structural elucidation. The unique isotopic signatures of bromine and chlorine provide an exceptionally specific detection method. By using ESI in positive mode and applying CID, predictable fragmentation pathways, primarily the loss of formic acid and the loss of the bromine atom, generate a diagnostic fingerprint. The protocols and interpretive guidelines presented here offer a comprehensive framework for researchers to successfully identify and characterize this and similar halogenated molecules in their work.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • Gomez, F. A. (2007). New advances in amino acid profiling by capillary electrophoresis-electrospray ionization-mass spectrometry. PubMed. Retrieved from [Link]

  • Jarrold, M. F., et al. (2004, June 12). Electrospray Ionization Ion Mobility Spectrometry of Amino Acids: Ion Mobilities and a Mass−Mobility Correlation. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Cooks, R. G., et al. (n.d.). Amino Acid Clusters Formed by Sonic Spray Ionization.
  • JoVE. (2024, April 4). Video: Mass Spectrometry: Isotope Effect. Retrieved from [Link]

  • ACS Publications. (2000, February 18). Amino Acid Analysis by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • PubMed. (2000, March 15). Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry. Retrieved from [Link]

  • Intro to Mass Spectrometry. (n.d.). Elements With More Abundant Heavy Isotopes. Retrieved from [Link]

  • NIH. (2017, April 24). Identification of small molecules using accurate mass MS/MS search. PubMed. Retrieved from [Link]

  • MDPI. (2022, April 8). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. Retrieved from [Link]

  • Wikipedia. (n.d.). Tandem mass spectrometry. Retrieved from [Link]

  • MSU Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • National MagLab. (2026, March 16). Tandem Mass Spectrometry (MS/MS). Retrieved from [Link]

  • Whitman People. (n.d.). GCMS Section 6.5. Retrieved from [Link]

  • ACS Publications. (2024, November 22). Predicting Tandem Mass Spectra of Small Molecules Using Graph Embedding of Precursor-Product Ion Pair Graph. Analytical Chemistry. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • NIST. (2015, June 9). Chlorine - Bromine Combination Isotope Intensities. Retrieved from [Link]

  • Chemconnections. (n.d.). Mass Spectrometry Fragmentation. Retrieved from [Link]

  • Aralez Bio. (n.d.). Fmoc-2-bromo-5-chloro-L-phenylalanine. Retrieved from [Link]

  • PubChem. (n.d.). N-Fmoc-2-bromo-5-chloro-D-phenylalanine. Retrieved from [Link]

  • Journal of Chinese Mass Spectrometry Society. (2025). MS/MS spectrum (a) and proposed fragmentation pathways (b) of L-phenylalanine under positive ion mode. Retrieved from [Link]

  • Chemdad Co. (n.d.). 5-Bromo-2-chloro-DL-phenylalanine. Retrieved from [Link]

  • PubMed. (2005, July 15). Fragmentation pathways of protonated peptides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • Whitman People. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Preventing racemization of 5-Bromo-2-chloro-L-phenylalanine during peptide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult challenges in solid-phase peptide synthesis (SPPS): maintaining the chiral integrity of highly modified, sterically hindered unnatural amino acids.

Incorporating 5-Bromo-2-chloro-L-phenylalanine into a peptide sequence frequently results in significant epimerization. This guide provides the mechanistic causality behind this issue, troubleshooting workflows, and self-validating protocols to ensure zero-to-minimal racemization during your syntheses.

Part 1: Mechanistic FAQs

Q1: Why is 5-Bromo-2-chloro-L-phenylalanine exceptionally prone to racemization compared to standard proteinogenic amino acids? A: The susceptibility of this specific unnatural amino acid is driven by a "perfect storm" of electronic and steric factors[]:

  • Electronic Withdrawing Effect: The halogens (bromine at the 5-position and chlorine at the 2-position) exert a strong inductive electron-withdrawing effect on the aromatic ring. This significantly lowers the local pKa​ and increases the acidity of the α -proton, making it highly susceptible to base-catalyzed abstraction[2].

  • Steric Hindrance: The ortho-chloro substitution creates massive steric bulk adjacent to the α -carbon. This steric hindrance drastically reduces the rate of aminolysis (the actual formation of the peptide bond). Because the desired reaction is slow, the activated amino acid intermediate persists longer in solution, providing ample time for side reactions (racemization) to occur[].

Q2: What are the exact chemical pathways leading to the formation of the D-epimer? A: Racemization during activation occurs via two primary competing pathways[2][3]:

  • Path A (Oxazolone Formation): The highly activated carbonyl oxygen of the O-acylisourea intermediate attacks the α -carbon, forming a 5-membered oxazolone ring. The α -proton of the oxazolone is highly acidic and rapidly exchanges with base in the solvent, destroying the chiral center.

  • Path B (Direct Enolization): Due to the electron-withdrawing halogens, even mild bases can directly abstract the α -proton from the activated ester, forming a planar enolate intermediate. Reprotonation is non-stereoselective, yielding a racemic mixture.

Mechanism AA Activated 5-Br-2-Cl-Phe Oxazolone Oxazolone Intermediate (Path A) AA->Oxazolone Intramolecular attack (Slowed aminolysis) Enolate Direct Enolization (Path B) AA->Enolate Base abstraction (Enhanced by halogens) Peptide Desired L-Peptide AA->Peptide Fast Aminolysis (Ideal Pathway) Racemized D-Enantiomer / Epimer Oxazolone->Racemized Base-catalyzed proton exchange Oxazolone->Peptide Aminolysis (Yields mixed epimers) Enolate->Racemized Non-stereoselective reprotonation

Mechanisms of racemization for halogenated phenylalanines via oxazolone and enolate pathways.

Part 2: Troubleshooting Guide

Issue: Chiral HPLC reveals >5% of the D-epimer in the final cleaved peptide product.

Step 1: Eliminate Standalone Carbodiimides Using DIC or DCC alone leads to the buildup of the highly reactive O-acylisourea intermediate, which rapidly forms oxazolones. Solution: Always use an oxime-based additive. OxymaPure or Oxyma-B forms an active oxime ester that is highly reactive toward amines but remarkably resistant to oxazolone formation[4][5].

Step 2: Audit Your Base Selection If you are using uronium/aminium salts (e.g., HATU, HBTU), you must use a base. N,N-diisopropylethylamine (DIPEA) is a strong base ( pKa​ ~10.5) that will aggressively abstract the acidic α -proton of 5-Bromo-2-chloro-L-phenylalanine[3]. Solution: Switch to 2,4,6-trimethylpyridine (TMP or collidine). TMP is basic enough to drive the coupling but too sterically hindered and weak ( pKa​ ~7.4) to efficiently abstract the α -proton.

Step 3: Enforce "Zero-Preactivation" Pre-activating the amino acid in a vial before adding it to the resin allows the active ester to sit in solution without a nucleophile present, maximizing racemization time[3]. Solution: Add the amino acid, additive, and coupling reagent directly to the resin suspension simultaneously.

Workflow Start High Epimer % Detected CheckBase Is strong base (DIPEA) used? Start->CheckBase ChangeBase Switch to TMP or collidine CheckBase->ChangeBase Yes CheckCoupling Using standalone carbodiimide? CheckBase->CheckCoupling No ChangeBase->CheckCoupling AddOxyma Add OxymaPure or Oxyma-B CheckCoupling->AddOxyma Yes CheckTemp Reaction temp > 25°C? CheckCoupling->CheckTemp No AddOxyma->CheckTemp LowerTemp Lower to 0°C - 15°C CheckTemp->LowerTemp Yes Success Racemization Minimized (<1%) CheckTemp->Success No LowerTemp->Success

Troubleshooting decision tree for minimizing epimerization during sterically hindered couplings.

Part 3: Quantitative Data Summary

The following table summarizes the expected racemization rates based on coupling conditions for sterically hindered, halogenated phenylalanine derivatives. These figures highlight the critical necessity of pairing the right additive with strict temperature and pre-activation controls[3][4][5][6].

Table 1: Comparative Racemization Rates for Sterically Hindered Halogenated Phenylalanines

Coupling ReagentAdditiveBaseTemp (°C)Pre-activation TimeEstimated Racemization (%)
DICNoneNone255 min15.0 - 20.0
HATUNoneDIPEA252 min8.0 - 12.0
DICHOBtNone250 min5.0 - 8.0
HATUNoneTMP250 min2.0 - 4.0
DICOxymaPureNone250 min1.0 - 3.0
DICOxyma-BNone0 - 150 min< 0.5

Part 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocols form a self-validating system. Protocol 1 details the optimized coupling methodology, while Protocol 2 provides the analytical framework to verify the chiral purity of your product.

Protocol 1: Zero-Preactivation Coupling Strategy (DIC/Oxyma-B)

Causality Focus: This protocol utilizes Oxyma-B (1,3-dimethylvioluric acid), which has been proven superior to OxymaPure for highly sensitive, sterically hindered residues[5][6]. By omitting pre-activation and eliminating basic additives, we starve the enolization pathway of the time and alkaline conditions it requires.

Step 1: Resin Preparation

  • Swell the peptidyl-resin (0.1 mmol scale) in DMF for 20 minutes.

  • Remove the N-terminal Fmoc group using 20% Piperidine in DMF (2 x 5 min).

  • Wash thoroughly with DMF (5 x 1 min) to ensure complete removal of residual piperidine (a base that could trigger racemization).

Step 2: Reagent Preparation

  • In a clean, dry vial, dissolve 4.0 equivalents (0.4 mmol) of Fmoc-5-Bromo-2-chloro-L-phenylalanine and 4.0 equivalents (0.4 mmol) of Oxyma-B in 2 mL of minimal DMF.

  • Crucial: Do not add the coupling reagent (DIC) to this vial.

Step 3: In Situ Activation and Coupling

  • Transfer the amino acid/Oxyma-B solution directly to the reaction vessel containing the resin.

  • Immediately add 4.0 equivalents (0.4 mmol) of Diisopropylcarbodiimide (DIC) directly to the resin slurry.

  • Agitate the mixture gently at 15°C (or controlled room temperature) for 2 to 4 hours. Note: Steric hindrance requires longer coupling times; low temperatures protect chiral integrity during this extended window.

Step 4: Self-Validation (Kaiser Test)

  • Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Perform a Kaiser test. A yellow result (negative for free amines) validates that the slow aminolysis has reached completion. If blue (positive), repeat Step 3 with fresh reagents rather than extending the time of the old reagents.

Protocol 2: Chiral HPLC Quantification of Racemization

Causality Focus: Standard reverse-phase HPLC cannot reliably separate diastereomers of complex peptides. A micro-cleavage followed by chiral chromatography is required to validate the success of Protocol 1[3].

Step 1: Micro-Cleavage

  • Transfer ~5 mg of the coupled resin to a microcentrifuge tube.

  • Add 100 µL of cleavage cocktail (TFA/TIS/H2O, 95:2.5:2.5).

  • Agitate for 1 hour, then precipitate the peptide using 1 mL of cold diethyl ether. Centrifuge and decant the ether.

Step 2: Sample Preparation

  • Dissolve the dried peptide pellet in 200 µL of a suitable diluent (e.g., 50% Acetonitrile / 50% Water with 0.1% TFA).

  • Filter through a 0.22 µm syringe filter to remove any residual resin or insoluble aggregates.

Step 3: Chiral HPLC Analysis

  • Inject 10 µL of the sample onto a designated Chiral HPLC column (e.g., Chiralpak IA or equivalent) optimized for peptide diastereomers.

  • Run an isocratic or shallow gradient method (e.g., Hexane/IPA or specific aqueous chiral buffers depending on the peptide sequence).

  • Validation: Integrate the peaks. The L-epimer (desired) and D-epimer (impurity) will resolve into distinct peaks. Calculate the % Racemization as: (Area of D-epimer / (Area of L-epimer + Area of D-epimer)) * 100. Successful execution of Protocol 1 should yield < 1.0%.

Part 5: References

  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety Source: Peptide Chemistry URL:[Link]

  • Epimerisation in Peptide Synthesis Source: National Institutes of Health (PMC) URL:[Link]

  • Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis Source: MDPI URL:[Link]

Sources

Troubleshooting low solubility of 5-Bromo-2-chloro-L-phenylalanine in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals encountering solubility bottlenecks with highly hydrophobic, noncanonical amino acids during peptide synthesis or biochemical assays.

Root Cause Analysis: The Solubility Paradox

5-Bromo-2-chloro-L-phenylalanine is a bulky, noncanonical amino acid frequently utilized in advanced protein engineering and pyrrolysyl-tRNA synthetase (PylRS) systems[1]. However, users frequently report severe precipitation when attempting to dissolve it in standard organic solvents.

This insolubility stems from a dual-barrier physical chemistry profile:

  • The Zwitterionic Lattice: In its unprotected, neutral state, the amino acid exists as a zwitterion—an internal salt featuring an ammonium cation and a carboxylate anion[2]. These zwitterions form massive electrostatic crystal lattices that are highly resistant to dissolution in nonpolar or weakly polar organic solvents[3].

  • Extreme Hydrophobicity: While zwitterions typically dissolve in aqueous media, the addition of heavy halogens (Bromine and Chlorine) to the aromatic ring drastically increases the molecule's lipophilicity[4]. This creates a paradox: the backbone demands a highly polar environment to stabilize its charges, but the side-chain strictly repels it.

RootCause Problem 5-Bromo-2-chloro-L-phenylalanine Insoluble in Organic Solvents Cause1 Zwitterionic Backbone (High Lattice Energy) Problem->Cause1 Cause2 Halogenated Aryl Ring (Extreme Hydrophobicity) Problem->Cause2 Sol1 Disrupt Lattice: Add N-Methylmorpholine Cause1->Sol1 Sol2 Overcome Hydrophobicity: Use DMSO / Co-solvents Cause2->Sol2 Result Fully Solubilized Monomers Ready for Synthesis Sol1->Result Sol2->Result

Logical pathway for overcoming the dual-solubility barrier of halogenated amino acids.

Troubleshooting FAQs

Q1: Why does 5-Bromo-2-chloro-L-phenylalanine precipitate instantly in Dichloromethane (DCM) or Ethyl Acetate? A: Solvents like DCM possess a low dielectric constant and cannot overcome the high lattice energy of the zwitterionic crystals[2]. The total solubility of an amino acid in an organic system is heavily dependent on the solvent's ability to stabilize charged species[5]. Without a high dipole moment to disrupt the internal salt formation, the molecules aggregate and precipitate.

Q2: How can I disrupt the zwitterionic network without permanently altering the molecule with protecting groups? A: The most effective transient method is forming an organic amine salt. By adding a mild organic base such as N-methylmorpholine (NMM) or N,N,N-triethanolamine, you deprotonate the ammonium group or form a soluble salt complex. This simple approach breaks the zwitterionic polymer network, making even highly hydrophobic amino acids readily soluble at concentrations up to 1.0 M[6].

Q3: Which solvent system is optimal for solid-phase peptide synthesis (SPPS) involving this molecule? A: Dimethyl Sulfoxide (DMSO) is superior to N,N-Dimethylformamide (DMF) for this specific molecule. DMSO is a polar aprotic solvent with a higher dipole moment (3.96 D) and acts as a powerful hydrogen bond acceptor, which explicitly stabilizes the zwitterionic form and disrupts intermolecular aggregation[7]. If DMSO cannot be used exclusively, a co-solvent blend of DMF and DMSO is highly recommended[8].

Quantitative Solvent Comparison

To aid in solvent selection, the following table summarizes the physicochemical properties of common solvents and their mechanistic efficacy for solubilizing 5-Bromo-2-chloro-L-phenylalanine.

Solvent / Additive SystemDipole Moment (D)Dielectric Constant (ε)Solubilization MechanismRelative Efficacy
DCM (Dichloromethane)1.608.93Non-polar solvation (fails to break ionic lattice)Poor
DMF (N,N-Dimethylformamide)3.8636.7Polar aprotic solvation of the peptide backboneModerate
DMSO (Dimethyl Sulfoxide)3.9646.7Strong H-bond acceptor; stabilizes polar intermediatesHigh
DMF + NMM (N-Methylmorpholine)~3.86~36.7Amine salt formation; completely disrupts zwitterionVery High

Self-Validating Solubilization Protocol

This protocol is designed as a self-validating system. The physical state of the solution at Step 5 acts as a direct diagnostic indicator of whether the thermodynamic barriers (lattice energy and hydrophobicity) have been successfully overcome.

Materials Required:

  • 5-Bromo-2-chloro-L-phenylalanine powder

  • Anhydrous DMSO or DMF

  • N-methylmorpholine (NMM)

  • Ultrasonic bath

Step-by-Step Methodology:

  • Volumetric Calculation & Aliquoting: Determine your target concentration (typically 0.2 M to 0.5 M for SPPS). Weigh the required mass of 5-Bromo-2-chloro-L-phenylalanine into a clean, dry glass vial.

  • Primary Solvation: Add 80% of the final target volume using anhydrous DMSO.

    • Causality: DMSO's high dipole moment (3.96 D) initiates the disruption of the hydrogen-bonding network[7], while its organic nature begins to solvate the halogenated aromatic ring.

  • Zwitterion Disruption: Add 1.2 equivalents of NMM relative to the amino acid.

    • Causality: NMM acts as a proton acceptor, neutralizing the zwitterionic charge separation and forming a highly soluble organic salt[6].

  • Kinetic Agitation: Place the vial in an ultrasonic bath at 30°C for 5 minutes.

    • Causality: Sonication provides the necessary kinetic energy to overcome the activation barrier of dissolution, breaking apart transient pi-pi stacking between the heavy halogenated rings.

  • System Validation & Adjustment: Inspect the vial against a light source.

    • Pass Condition: The solution is completely transparent and free of particulates. Proceed to add the remaining 20% of the solvent volume.

    • Fail Condition: If the solution remains turbid, the lattice energy has not been fully overcome. Do not proceed to coupling. Add an additional 0.2 equivalents of NMM and sonicate for 3 more minutes until optical clarity is achieved.

Protocol S1 1. Weighing (Target Molarity) S2 2. Aprotic Solvent (DMSO/DMF) S1->S2 S3 3. Base Addition (1.2 eq NMM) S2->S3 S4 4. Sonication (5 min, 30°C) S3->S4 S5 5. Visual Check (Clear Solution) S4->S5

Step-by-step self-validating workflow for solubilizing noncanonical amino acids.

References

  • Peptide Solubilization Guidelines - JPT. Available at: [Link]

  • The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. Available at:[Link]

  • Green Peptide Synthesis - American Peptide Society. Available at:[Link]

  • Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis - MDPI. Available at:[Link]

  • Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules - NIH. Available at:[Link]

  • Structures of Amino Acids - Chemistry LibreTexts. Available at:[Link]

  • Machine learning-guided evolution of pyrrolysyl-tRNA synthetase for improved incorporation efficiency of diverse noncanonical amino acids - ResearchGate. Available at:[Link]

  • Optical properties of amino acids: What are zwitterions? - Mustansiriyah University. Available at:[Link]

Sources

Technical Support Center: Optimizing TFA Cleavage for 5-Bromo-2-chloro-L-phenylalanine Peptides

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The incorporation of unnatural halogenated amino acids, such as 5-Bromo-2-chloro-L-phenylalanine, introduces unique biochemical properties (e.g., halogen bonding, enhanced steric bulk, and altered lipophilicity) critical for modern drug development. However, these same modifications create specific vulnerabilities during the final global deprotection and resin cleavage step in Fmoc Solid-Phase Peptide Synthesis (SPPS).

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure high-yield recovery of intact halogenated peptides.

Section 1: Mechanistic Insights & Troubleshooting FAQs

Q1: What are the primary risks when cleaving peptides containing 5-Bromo-2-chloro-L-phenylalanine? The two primary risks during Trifluoroacetic Acid (TFA) cleavage are reductive dehalogenation and electrophilic aromatic alkylation . During global deprotection, acid-labile protecting groups (e.g., tBu, Trt, Pbf) generate highly reactive carbocations[1]. While the electron-withdrawing halogens (Br, Cl) deactivate the phenylalanine ring, making it less nucleophilic than Tryptophan or Tyrosine, improper scavenger ratios can still allow stray carbocations to alkylate the aromatic system. More critically, the carbon-bromine (C-Br) bond on the aromatic ring is highly susceptible to reduction under strong acidic conditions in the presence of potent hydride donors, leading to the irreversible loss of the bromine atom[2].

Q2: Why does Triisopropylsilane (TIPS) cause dehalogenation, and what is the mechanistic alternative? TIPS is widely used in standard cleavage cocktails because it is an excellent hydride donor that rapidly quenches trityl and tert-butyl cations[3]. However, this exact mechanistic strength is detrimental to aryl bromides. Prolonged exposure to high concentrations of TIPS in superacidic TFA (pKₐ ≈ 0.5) facilitates the reductive cleavage of the C-Br bond[1]. Mechanistic Alternative: To preserve the 5-Bromo-2-chloro-L-phenylalanine residue, you must shift the scavenging burden away from silanes. Utilizing a modified (TFA/Phenol/Water/TIPS 88:5:5:2) or a custom cocktail where Water and Phenol act as the primary nucleophilic traps allows for effective carbocation quenching without providing the excessive hydride equivalents that drive dehalogenation[3].

Q3: How can I definitively confirm if my cleavage conditions are degrading the halogenated residue? Do not rely on UV traces alone, as dehalogenated peptides often co-elute with the intact product. Instead, utilize a self-validating LC-MS protocol. Bromine possesses a distinct isotopic signature due to the near-equal natural abundance of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%)[4]. An intact 5-Bromo-2-chloro-L-phenylalanine peptide will display a characteristic 1:1 isotopic doublet (M, M+2) in the mass spectrum[4]. If reductive dehalogenation occurs, you will observe a mass shift of approximately -78 Da (loss of Br + addition of H) and the complete disappearance of the 1:1 doublet signature[4].

Section 2: Quantitative Data & Cleavage Cocktail Selection

Selecting the correct cleavage cocktail requires balancing the suppression of carbocation alkylation with the prevention of reductive dehalogenation.

Table 1: Quantitative Comparison of Cleavage Cocktails for Halogenated Peptides

Cleavage CocktailComposition (v/v)Primary Scavenging MechanismRisk of DehalogenationRecommended Use Case
Standard Cocktail TFA/TIPS/H₂O (95:2.5:2.5)Hydride donation (TIPS), Nucleophilic trapping (H₂O)High (If exposure >2h)Sequences lacking Cys/Met/Trp; strictly limit cleavage time to 1 hour.
Modified Reagent B TFA/Phenol/H₂O/TIPS (88:5:5:2)Aromatic substitution (Phenol), Nucleophilic trappingLow General use for 5-Br-2-Cl-Phe; optimally balances protection and stability.
Reagent K TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)Thiol reduction (EDT), Aromatic substitution (Phenol)Moderate Complex sequences with multiple Cys, Met, or Trp residues requiring heavy scavenging.
Silane-Free TFA/H₂O/Phenol (90:5:5)Pure nucleophilic trappingNone Highly sensitive halogenated peptides; may struggle to fully deprotect multiple Arg(Pbf) residues.

Section 3: Experimental Workflows & Protocols

To prevent the catastrophic loss of a full-scale peptide batch, we mandate a Micro-Cleavage and Isotopic Validation System . This protocol establishes a closed-loop system to empirically determine the maximum safe cleavage time for your specific peptide sequence before scaling up.

Self-Validating Protocol: Micro-Cleavage and Isotopic Validation

Step 1: Resin Preparation

  • Transfer 10 mg of the fully synthesized, dried peptide-resin into a 1.5 mL chemical-resistant microcentrifuge tube.

  • Ensure the resin is completely free of DMF. Wash thoroughly with Dichloromethane (DCM) and dry under vacuum, as residual DMF can form reactive formylating species in the presence of TFA.

Step 2: Cocktail Formulation (Low-Silane)

  • In a glass vial inside a well-ventilated fume hood, prepare 1 mL of the optimized cleavage cocktail (e.g., Modified Reagent B: 880 µL TFA, 50 mg Phenol, 50 µL Water, 20 µL TIPS)[5].

  • Critical Caution: Always add TFA last to the scavenger mixture to prevent premature scavenger degradation. Ensure scavengers are fresh[5].

Step 3: Time-Course Cleavage

  • Add 100 µL of the freshly prepared cocktail to the 10 mg resin.

  • Agitate gently at room temperature (20-25°C).

  • Extract 50 µL aliquots at exactly 60 minutes and 120 minutes .

Step 4: Precipitation and Recovery

  • Dispense each 50 µL aliquot directly into 1 mL of ice-cold anhydrous diethyl ether to precipitate the crude peptide[6].

  • Centrifuge at 10,000 x g for 3 minutes to pellet the peptide. Decant the ether carefully.

  • Wash the pellet twice more with 1 mL of cold ether, air-dry for 5 minutes, and dissolve in 200 µL of 50% Acetonitrile/Water (0.1% Formic Acid).

Step 5: LC-MS Validation (The Feedback Loop)

  • Inject 5 µL of each time-point sample into the LC-MS.

  • Extract the ion chromatograms for the theoretical mass of the intact peptide and the dehalogenated mass (-78 Da).

  • Decision Gate: If the 120-minute sample shows >5% dehalogenation (indicated by the loss of the M, M+2 doublet), restrict the macro-cleavage to 60-90 minutes or transition to a Silane-Free cocktail.

Section 4: Cleavage Optimization Logic

The following diagram illustrates the logical workflow for diagnosing and resolving dehalogenation issues during the cleavage of 5-Bromo-2-chloro-L-phenylalanine peptides.

Halogenated_Peptide_Cleavage A Synthesized Peptide-Resin (5-Br-2-Cl-Phe) B Micro-Cleavage Trial (10 mg, 1-2 hours) A->B C LC-MS Isotopic Analysis (Monitor M, M+2 Doublet) B->C D Is -78 Da Mass Shift Observed? C->D E Reductive Dehalogenation! Reduce TIPS to ≤1% or use Phenol/H2O D->E Yes (Loss of Br) F Optimal Conditions Confirmed Proceed to Macro-Cleavage D->F No (Intact Halogens) E->B Re-optimize Cocktail

Workflow for optimizing TFA cleavage of 5-Br-2-Cl-Phe peptides using LC-MS validation.

References

  • PeptideChemistry.org. TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization.[Link]

  • CDN. Cleavage Cocktail Selection.[Link]

  • Library and Archives Canada. Beam-induced reductive dehalogenation of halogenated aromatic compounds.[Link]

Sources

Technical Support Center: Resolving HPLC Co-Elution in Halogenated Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult on method development for complex unnatural amino acids. 5-Bromo-2-chloro-L-phenylalanine derivatives present a unique chromatographic challenge: standard C18 reversed-phase methods routinely fail to separate these compounds from their positional isomers, enantiomers, and synthetic byproducts.

This guide is designed to move beyond basic troubleshooting. We will dissect the chemical causality behind co-elution and provide self-validating, field-proven methodologies to achieve baseline resolution.

Visualizing the Troubleshooting Logic

G Start Co-elution Detected: 5-Bromo-2-chloro-L-phenylalanine CheckImpurity Analyze Peak Purity (LC-MS & UV Diode Array) Start->CheckImpurity Isomer Positional Isomers (e.g., 4-Br vs 5-Br) Identical m/z CheckImpurity->Isomer Enantiomer Chiral Enantiomers (D- vs L- form) Identical MS/MS CheckImpurity->Enantiomer Deshalo Des-halogenated Impurities Δ m/z = -79 or -34 CheckImpurity->Deshalo PFP Switch to PFP Column Maximize π-π & Dipole Isomer->PFP Chiral Use Teicoplanin CSP Chiral Recognition Enantiomer->Chiral Deshalo->PFP Gradient Optimize Mobile Phase (Use MeOH, 0.1% TFA) PFP->Gradient Chiral->Gradient

Diagnostic workflow for resolving HPLC co-elution of halogenated phenylalanine derivatives.

Core Troubleshooting FAQs

Q1: My 5-Bromo-2-chloro-L-phenylalanine and 4-Bromo-2-chloro-L-phenylalanine isomers are co-eluting on a C18 column. Why is this happening, and how do I fix it? A: Standard C18 columns rely almost entirely on dispersive (hydrophobic) interactions. The overall hydrophobicity of a phenylalanine ring does not change significantly when a bromine atom is shifted from the meta (5-) to the para (4-) position. Because their partition coefficients are nearly identical, they co-elute. The Fix: Switch to a Pentafluorophenyl (PFP) stationary phase[1]. The highly electronegative fluorine atoms on the PFP ring create a strong electron depletion zone. This allows the column to act as a rigid steric selector and engage in strong dipole-dipole and π−π interactions with the electron-rich aromatic rings of your halogenated derivatives[2][3]. PFP columns easily discriminate between ortho, meta, and para halogen substitutions due to these orthogonal retention mechanisms[4].

Q2: I switched to a PFP column, but the resolution is still poor. I am using Acetonitrile (ACN) and Water with 0.1% Formic Acid. What is wrong? A: Your choice of organic modifier is actively suppressing the separation mechanism. Acetonitrile contains a carbon-nitrogen triple bond (a π -electron system). In the mobile phase, ACN molecules compete with your halogenated analyte for the π -electron interaction sites on the PFP stationary phase, effectively neutralizing the column's unique selectivity. The Fix: Replace Acetonitrile with Methanol (MeOH). Methanol is a protic solvent that lacks π electrons. Using MeOH ensures that the aromatic ring of the 5-Bromo-2-chloro-L-phenylalanine interacts exclusively and optimally with the pentafluorophenyl ring of the column[2][3].

Q3: I am observing a split peak or a shoulder, but my LC-MS shows the exact same mass across the entire peak. What is happening? A: If the mass and fragmentation patterns are identical, you are likely dealing with chiral co-elution—specifically, the D-enantiomer contaminating your L-enantiomer. Unnatural amino acid synthesis often yields trace enantiomeric impurities, and achiral columns (like C18 or PFP) cannot resolve enantiomers. The Fix: You must transition to a Chiral Stationary Phase (CSP). Teicoplanin-based macrocyclic antibiotic columns (e.g., Chirobiotic T) are highly effective for underivatized amino acids[5][6]. They provide chiral recognition through a combination of hydrogen bonding, steric hindrance, and inclusion complexation.

Q4: Why do my peaks tail severely when analyzing the underivatized amino acid? A: 5-Bromo-2-chloro-L-phenylalanine is a zwitterion. At a neutral or weakly acidic pH, both the amine and carboxylic acid groups are ionized. These charged groups undergo secondary ion-exchange interactions with residual, unbonded silanols on the silica support, causing tailing. The Fix: Lower the mobile phase pH to ~2.0 using 0.1% Trifluoroacetic acid (TFA)[7]. TFA acts as a strong ion-pairing agent for the protonated amine and fully suppresses the ionization of the carboxylic acid. This drives the molecule into a more hydrophobic, predictable state and eliminates peak tailing.

Quantitative Comparison of Chromatographic Strategies

To select the correct method, you must match the column chemistry to the specific structural difference of the co-eluting impurity.

Column ChemistryPrimary Retention MechanismOptimal Organic ModifierExpected Resolution ( Rs​ )Primary Application / Best For
Standard C18 Hydrophobic (Dispersive)ACN or MeOH< 1.0 (Co-elution)Resolving des-halogenated impurities
PFP (Pentafluorophenyl) π−π , Dipole-Dipole, StericMeOH (Crucial)> 2.0 (Baseline)Positional Isomers (e.g., 4-Br vs 5-Br)
Teicoplanin CSP H-bonding, Steric InclusionMeOH / Water> 1.5 (Baseline)Chiral Enantiomers (D- vs L- forms)
Zwitterionic HILIC Ion-exchange, PartitioningACNVariableHighly polar metabolites / Salts
Step-by-Step Validated Protocol: Resolving Halogenated Positional Isomers

This self-validating protocol is engineered specifically for resolving 5-Bromo-2-chloro-L-phenylalanine from closely related positional isomers using a PFP column.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water. (Causality: Lowers pH to ~2.0 to suppress carboxylic acid ionization and ion-pair with the amine).

  • Mobile Phase B: 0.1% TFA in LC-MS grade Methanol. (Causality: MeOH is chosen over ACN to preserve π−π interactions on the PFP stationary phase).

Step 2: Column Equilibration

  • Column: Phenomenex Luna PFP(2) or equivalent (150 x 4.6 mm, 3 µm)[2].

  • Temperature: 30°C. (Strict temperature control is required as dipole interactions are thermodynamically sensitive).

  • Flush the column with 50% B for 20 column volumes to remove storage solvents, then equilibrate at 5% B for 15 minutes.

Step 3: Sample Preparation

  • Dissolve the sample in 5% MeOH / 95% Water (matching initial gradient conditions) to a concentration of 0.5 mg/mL.

  • Critical: Do not use 100% organic solvent for the sample diluent, as this will cause breakthrough and peak distortion at the solvent front.

Step 4: Gradient Elution Program

  • Flow Rate: 1.0 mL/min

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the analyte band)

  • 2.0 - 15.0 min: 5% to 60% B (Linear gradient to elute halogenated species)

  • 15.0 - 17.0 min: 60% to 95% B (Column wash)

  • 17.0 - 22.0 min: 5% B (Re-equilibration)

Step 5: System Suitability Verification

  • Inject a resolution standard containing both 4-bromo and 5-bromo derivatives.

  • Validation Criteria: The system is validated for use only if the Resolution ( Rs​ ) between the two isomers is ≥2.0 , and the USP Tailing Factor ( Tf​ ) is ≤1.2 .

References
  • Luna PFP(2) HPLC Columns Phenomenex URL: [Link]

  • NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase Chromatography Today URL: [Link]

  • HALO PFP uHPLC COLuMNS Advanced Materials Technology / HPLC.eu URL: [Link]

  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) National Institutes of Health (PMC) URL:[Link]

  • Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases Semantic Scholar URL:[Link]

Sources

Overcoming steric hindrance when coupling 5-Bromo-2-chloro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Overcoming Steric Hindrance when Coupling 5-Bromo-2-chloro-L-phenylalanine

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate one of the most notoriously difficult couplings in unnatural peptide synthesis: the incorporation and extension of 5-Bromo-2-chloro-L-phenylalanine .

This guide moves beyond basic protocols by explaining the physicochemical causality behind coupling failures and providing self-validating workflows to ensure your synthesis succeeds on the first run.

Causality Analysis: The Ortho-Halogen Effect

To solve a coupling failure, we must first understand the molecular geometry causing it. 5-Bromo-2-chloro-L-phenylalanine is an unnatural, heavily halogenated amino acid. While the meta-bromine (position 5) adds general lipophilic bulk, the ortho-chlorine (position 2) is the primary culprit behind your synthetic bottlenecks.

The ortho-chlorine severely restricts the rotational freedom of the amino acid's side chain ( χ1​ and χ2​ dihedral angles). This creates a dense steric shield around the α -carbon.

  • When acting as an electrophile (C-terminal activation): The activated carboxylate is physically blocked, preventing incoming nucleophiles from attacking the carbonyl carbon[1].

  • When acting as a nucleophile (N-terminal extension): The bulky side chain overhangs the α -amine, drastically reducing its nucleophilicity and preventing it from attacking the next activated amino acid[2].

Traditional activation methods, such as carbodiimides (DIC/HOBt), lack the reactivity required to overcome this massive activation energy ( Ea​ ) barrier, leading to truncated sequences and low yields[2].

Troubleshooting Guide & FAQs

Q1: My coupling to the α -amine of resin-bound 5-Bromo-2-chloro-L-phenylalanine keeps failing, resulting in deletion sequences. Why? A: Once 5-Bromo-2-chloro-L-phenylalanine is anchored to the resin, its α -amine is severely shielded by the ortho-chlorine atom. Standard DIC/HOBt activation is insufficient. You must upgrade to highly reactive uronium/aminium salts like HATU or COMU [3]. These reagents form highly reactive 7-azabenzotriazole (OAt) active esters that force the acylation forward despite the steric bulk[4].

Q2: Should I use Microwave-Assisted Peptide Synthesis (MAPS) for this specific residue? A: Absolutely. The employment of microwave energy in SPPS drives conventionally difficult couplings of bulky amino acids quickly and efficiently to completion[5]. By ramping the reaction to 75–90°C, you provide the thermodynamic energy necessary to overcome the high Ea​ barrier associated with the sterically hindered transition state, reducing coupling times from hours to minutes[6].

Q3: I am observing epimerization (racemization) of 5-Bromo-2-chloro-L-phenylalanine during the prolonged coupling. How do I prevent this? A: Prolonged coupling times and elevated temperatures increase the risk of base-catalyzed epimerization via oxazolone formation. To mitigate this, switch your base from standard DIPEA to a more sterically hindered, less nucleophilic base like TMP (2,4,6-collidine) [7]. Alternatively, utilizing a neutral coupling system like DIC/Oxyma Pure has been shown to maintain high coupling efficiency while significantly suppressing epimerization[3].

Workflow & Mechanistic Visualizations

TroubleshootingWorkflow Start Coupling Failure: 5-Br-2-Cl-Phe CheckReagent Evaluate Coupling Reagent Start->CheckReagent Standard Standard (DIC/HOBt) CheckReagent->Standard If using Advanced Advanced (HATU, COMU) CheckReagent->Advanced If using Standard->Advanced Upgrade to CheckTemp Evaluate Temperature Advanced->CheckTemp RoomTemp Room Temp (25°C) CheckTemp->RoomTemp If using Microwave Microwave (75-90°C) CheckTemp->Microwave If using RoomTemp->Microwave Apply MAPS Success Successful Amide Bond Formation Microwave->Success

Fig 1. Decision tree for troubleshooting sterically hindered peptide couplings.

Mechanism AA Fmoc-5-Br-2-Cl-Phe-OH (Sterically Shielded) HATU HATU + TMP (Activation) AA->HATU OAt OAt Active Ester (Highly Reactive) HATU->OAt Fast Kinetics Product Peptide Bond (Overcomes Hindrance) OAt->Product Microwave Heating Amine Resin-Bound Amine (Nucleophile) Amine->Product Nucleophilic Attack

Fig 2. Mechanistic pathway of HATU-mediated activation and coupling.

Optimization Data: Coupling Reagent Comparison

To make an informed decision, review the empirical performance of various coupling systems when applied to sterically hindered unnatural amino acids.

Coupling SystemAdditiveBaseRelative ReactivityEpimerization RiskSuitability for 5-Br-2-Cl-Phe
DIC HOBtNoneLowLowPoor (High truncation risk)
DIC Oxyma PureNoneHighVery LowExcellent (Green chemistry preferred)
HBTU NoneDIPEAModerateModerateFair (Requires double coupling)
HATU NoneDIPEAVery HighHighGood (Fast, but monitor chirality)
HATU NoneTMPVery HighLowExcellent (Optimal for MAPS)

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop systems. They include mandatory validation checkpoints to ensure you do not proceed with a failed synthesis.

Protocol A: Microwave-Assisted Solid-Phase Coupling (MAPS)

Use this protocol when extending the peptide chain onto a resin-bound 5-Bromo-2-chloro-L-phenylalanine.

Step 1: Resin Preparation & Deprotection

  • Swell the peptide-resin (e.g., Rink Amide or Wang) in DMF for 30 minutes.

  • Perform Fmoc deprotection using 20% Piperidine in DMF (with 0.1 M Oxyma Pure to suppress aspartimide formation if applicable) for 3 minutes at 90°C in the microwave synthesizer.

  • Wash the resin thoroughly with DMF (5 × 3 mL).

Step 2: Reagent Preparation

  • Prepare a solution of the incoming Fmoc-Amino Acid (5.0 equivalents relative to resin loading) in anhydrous DMF.

  • Add HATU (4.9 equivalents) to the amino acid solution[4]. Note: Using slightly less HATU than the amino acid prevents capping of the resin by unreacted uronium species.

  • Add TMP (2,4,6-collidine) (10.0 equivalents) to the mixture.

Step 3: Microwave Coupling

  • Transfer the activated mixture to the resin reaction vessel.

  • Irradiate the reaction at 75°C for 15 minutes [6]. (Do not exceed 75°C to protect the halogenated aromatic ring from potential side reactions).

  • Drain the reaction vessel and wash with DMF (5 × 3 mL) and DCM (3 × 3 mL).

Step 4: Self-Validation Checkpoint

  • Perform a Kaiser Test (for primary amines) or Chloranil Test (for secondary amines).

  • Validation: If the beads remain colorless/yellow, the coupling is complete. If the beads turn blue/green, perform a second coupling cycle using DIC/Oxyma Pure before proceeding.

Protocol B: Solution-Phase Fragment Coupling

Use this protocol if you are synthesizing the peptide convergently and need to couple a fragment containing 5-Br-2-Cl-Phe at the C-terminus.

Step 1: Activation

  • Dissolve the C-terminal fragment (1.0 eq) and the N-terminal fragment (1.1 eq) in a minimal volume of anhydrous DMF/DCM (1:1 v/v).

  • Chill the solution to 0°C in an ice bath to control initial exothermic activation.

  • Add HATU (1.1 eq) and HOAt (1.1 eq) to the mixture.

Step 2: Base Addition & Reaction

  • Dropwise, add TMP (3.0 eq).

  • Stir at 0°C for 30 minutes, then allow the reaction to slowly warm to room temperature.

  • Stir for 12–24 hours. The steric bulk necessitates extended reaction times.

Step 3: Self-Validation Checkpoint

  • Extract a 5 µL aliquot, dilute in Acetonitrile/Water (1:1), and inject into an LC-MS.

  • Validation: Confirm the disappearance of the starting fragment masses and the presence of the desired product mass [M+H]+ . Do not initiate aqueous workup until the starting material peak is <5% by UV integration.

References

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Available at:[Link]

  • Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Advances. Available at:[Link]

  • Epimerisation in Peptide Synthesis. MDPI. Available at:[Link]

Sources

Technical Support Center: Minimizing Hydrodehalogenation in 5-Bromo-2-chloro-L-phenylalanine Hydrogenation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in synthetic peptide and drug development workflows: performing chemoselective catalytic hydrogenation on 5-Bromo-2-chloro-L-phenylalanine derivatives without stripping the halogens from the aromatic ring.

Whether you are removing a protecting group (e.g., Cbz, Benzyl) or reducing a precursor alkene, the presence of both a bromine and a chlorine atom on the phenyl ring creates a highly susceptible environment for undesired hydrodehalogenation. This guide breaks down the mechanistic causality behind this side reaction and provides field-proven, self-validating protocols to suppress it.

Mechanistic Insights: The "Why" Behind Dehalogenation

To troubleshoot dehalogenation, we must first understand the thermodynamic and kinetic drivers of the reaction. Hydrodehalogenation is a competing pathway where the transition metal catalyst (typically Pd) undergoes oxidative addition into the carbon-halogen (C–X) bond. This is followed by hydride transfer and reductive elimination, replacing the halogen with a hydrogen atom and generating hydrohalic acid (HX) as a byproduct.

  • Bond Dissociation Energies (BDE): The susceptibility of a halogen to cleavage is inversely proportional to its BDE. The trend follows C–F > C–Cl > C–Br > C–I[1]. In 5-Bromo-2-chloro-L-phenylalanine, the C–Br bond at the 5-position is significantly weaker than the C–Cl bond at the 2-position. Consequently, you will almost always observe the formation of the des-bromo byproduct before the des-chloro byproduct.

  • The Thermodynamic Sink of Bases: Many standard hydrogenation protocols recommend adding a base (like triethylamine or potassium carbonate) to neutralize acidic byproducts. However, in the context of haloarenes, bases actively accelerate hydrodehalogenation by acting as a thermodynamic sink for the generated HX, driving the equilibrium of the undesired pathway forward[2].

  • Solvent-Mediated Hydride Transfer: Protic solvents like methanol or ethanol can exacerbate dehalogenation. Under catalytic conditions, these alcohols can undergo β -hydride elimination, acting as secondary, highly active hydride sources that aggressively attack the C–X bond[3].

Troubleshooting Guide & FAQs

Q1: I am using standard 10% Pd/C in methanol to deprotect my 5-Bromo-2-chloro-L-phenylalanine derivative. Why is the dehalogenation so severe? A1: You are using the "perfect storm" of conditions for hydrodehalogenation. Palladium on carbon (Pd/C) has an extremely high affinity for oxidative addition into C–Br bonds. Furthermore, methanol is a protic solvent that can act as a hydride donor, exacerbating the cleavage[3]. To fix this, you must switch to an aprotic solvent like ethyl acetate (EtOAc) or tetrahydrofuran (THF)[4], and consider changing your catalyst.

Q2: What is the best catalyst to achieve chemoselective hydrogenation without touching the halogens? A2: Platinum (Pt/C) or Ruthenium (Ru/C) catalysts are vastly superior to Pd/C for this specific application. Platinum and Ruthenium have a significantly lower propensity for C–X oxidative addition while maintaining high activity for standard reductions (like nitro groups or alkenes)[5],[6]. If you must use Palladium, it should be a "poisoned" variant (e.g., Lindlar's catalyst, or Pd/C doped with vanadium or thiophene) to selectively deactivate the sites responsible for dehalogenation.

Q3: My protocol suggests adding triethylamine (TEA) to neutralize the acid generated during the reaction. Is this advisable? A3: No. Adding a base is one of the most common mistakes when working with halogenated arenes. Strong or even moderate bases promote dehalogenation by neutralizing the HX byproduct, making the cleavage irreversible[7]. Conversely, running the reaction in a slightly acidic medium (e.g., adding a catalytic amount of acetic acid) can suppress the dehalogenation pathway by protonating the metal hydride intermediate and shifting the equilibrium[8].

Q4: How can I monitor if dehalogenation is occurring in real-time? A4: Implement a self-validating TLC (Thin-Layer Chromatography) or LC-MS workflow. The des-bromo byproduct (2-chloro-L-phenylalanine) will have a different polarity than the starting material. Because you are losing a heavy, lipophilic bromine atom, the dehalogenated byproduct will typically elute earlier (lower retention time) on a reverse-phase LC-MS and show a distinct M−79 mass shift.

Data Presentation: Condition Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and the risk of dehalogenation for 5-Bromo-2-chloro-L-phenylalanine.

Catalyst SystemSolventAdditive / pH ProfileDehalogenation RiskRecommended Use Case
10% Pd/CMethanolTriethylamine (Basic)VERY HIGH Not recommended. Will rapidly yield des-bromo byproducts.
10% Pd/CEtOAcNone (Neutral)HIGH Standard starting point, but requires strict time monitoring.
5% Pt/CEtOAcAcetic Acid (Acidic)LOW Optimal for chemoselective deprotections.
5% Ru/CTHFNone (Neutral)VERY LOW Excellent for alkene reductions; requires higher H2​ pressure.

Experimental Protocol: Chemoselective Hydrogenation

This step-by-step methodology utilizes an acidic modifier and a Platinum catalyst to ensure self-validating, chemoselective hydrogenation (e.g., Cbz removal or alkene reduction) of 5-Bromo-2-chloro-L-phenylalanine precursors.

Reagents & Materials:

  • 5-Bromo-2-chloro-L-phenylalanine precursor (1.0 equiv)

  • 5% Pt/C (Platinum on Carbon) (5-10 mol%)

  • Anhydrous Ethyl Acetate (EtOAc) (0.1 M concentration)

  • Glacial Acetic Acid (0.1 - 0.5 equiv)

  • Hydrogen gas (Balloon or Parr shaker at 1 atm)

Step-by-Step Methodology:

  • Reagent Preparation: Ensure all solvents are anhydrous to prevent water from acting as a secondary hydrogen source[7]. Degas the EtOAc by bubbling with inert gas (Argon/Nitrogen) for 15 minutes.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 5-Bromo-2-chloro-L-phenylalanine precursor in the degassed EtOAc.

  • Acidic Modification: Add 0.1 to 0.5 equivalents of glacial acetic acid to the solution. This slight acidification is critical to suppress the oxidative addition pathway[8].

  • Catalyst Loading: Carefully add the 5% Pt/C catalyst. Safety Note: Dry catalysts can ignite solvent vapors; add under an inert blanket.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas three times. Maintain a 1 atm H2​ atmosphere using a balloon. Stir vigorously at room temperature (20-25 °C). Avoid elevated temperatures, which exponentially increase dehalogenation rates.

  • Monitoring: Monitor the reaction strictly via LC-MS every 30 minutes. Look for the disappearance of the starting material and the emergence of the target mass. Terminate the reaction immediately upon completion to prevent over-reduction.

  • Workup: Flush the system with Nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst. Wash the Celite pad thoroughly with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. If acetic acid traces remain, co-evaporate with toluene before proceeding to column chromatography or crystallization.

Mandatory Visualization: Reaction Pathway Logic

G A 5-Bromo-2-chloro-L-phenylalanine Precursor B Catalyst Surface Adsorption A->B C Desired Pathway: Chemoselective Hydrogenation B->C H2 Addition D Undesired Pathway: Oxidative Addition (C-Br) B->D Base / Protic Solvent E Target Molecule (Intact Halogens) C->E F Des-bromo Byproduct D->F G Inhibitors: Acidic pH, Pt/C, Aprotic Solvent G->D Blocks

Catalytic pathways showing desired hydrogenation vs. undesired hydrodehalogenation.

References

  • Source: rsc.
  • Source: acs.
  • Source: benchchem.
  • Source: benchchem.
  • Hydrodehalogenation of Halogenated Aryl Ketones under Multiphase Conditions. 6.
  • Source: rsc.
  • Source: benchchem.
  • Source: acs.

Sources

Technical Support Center: Optimizing Asymmetric Synthesis of 5-Bromo-2-chloro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-chloro-L-phenylalanine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on the enantioselective synthesis of this critical non-natural amino acid. As a key building block in the development of novel therapeutics, achieving high yield and enantiopurity is paramount.[] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of its synthesis and optimize your experimental outcomes.

Introduction: The Challenge of Synthesizing 5-Bromo-2-chloro-L-phenylalanine

5-Bromo-2-chloro-L-phenylalanine is a halogenated phenylalanine derivative. The strategic placement of halogen atoms on the phenyl ring is a common strategy in medicinal chemistry to modulate pharmacokinetic properties such as lipophilicity and metabolic stability without drastically altering molecular geometry.[] The synthesis of such precisely structured, non-natural amino acids presents significant challenges, primarily in establishing the absolute stereochemistry at the α-carbon center.[] Success requires robust, scalable, and highly selective synthetic methodologies.[]

This guide focuses on troubleshooting common issues encountered during asymmetric synthesis, with a particular emphasis on the widely-used phase-transfer catalytic alkylation of a glycine Schiff base, a method known for its scalability and effectiveness.[2][3]

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to address specific problems you may encounter in the lab. We will diagnose potential causes and provide actionable solutions to get your synthesis back on track.

Issue 1: Low or No Catalytic Activity / Yield

A low or nonexistent yield is one of the most common and frustrating issues in catalytic synthesis. The problem can typically be traced back to one of three areas: the catalyst, the reagents, or the reaction conditions.

Q: My reaction is not proceeding, or the isolated yield is significantly lower than expected. Where should I begin my investigation?

A: A systematic investigation is the key to efficiently resolving low-yield issues. Start by evaluating the most fundamental aspects of your experiment. Low catalytic activity can be attributed to several factors, from catalyst deactivation to suboptimal reaction conditions.[4]

Below is a logical workflow to diagnose the root cause.

LowYield_Troubleshooting start Start: Low Yield Observed reagent_check Step 1: Verify Reagents & Solvents Purity (NMR, GC/MS) Anhydrous Conditions? Correct Stoichiometry? start->reagent_check catalyst_check Step 2: Assess Catalyst Integrity Proper Storage (Inert)? Correct Loading? Run Control Reaction? reagent_check->catalyst_check Reagents OK optimization Step 4: Systematic Optimization Screen Solvents Adjust Temperature Modify Concentration reagent_check->optimization Issue Found condition_check Step 3: Review Reaction Conditions Temperature Correct? Atmosphere Inert? Reaction Time Sufficient? catalyst_check->condition_check Catalyst OK catalyst_check->optimization Issue Found condition_check->optimization Conditions OK success Success: Yield Improved condition_check->success Issue Found & Corrected optimization->success

Caption: A logical workflow for troubleshooting low reaction yield.

  • Reagent and Solvent Purity:

    • Cause: Impurities in your starting materials (e.g., glycine Schiff base, 5-bromo-2-chloro-benzyl bromide) or solvents can act as catalyst poisons.[4] Water is a particularly common culprit that can deactivate many catalyst systems.[5]

    • Solution: Ensure all reagents are of high purity. Use freshly distilled or commercially available anhydrous solvents. If you suspect contamination, purify your starting materials before use. Double-check that all stoichiometry calculations are correct.[4]

  • Catalyst Integrity and Loading:

    • Cause: The phase-transfer catalyst, often a chiral quaternary ammonium salt derived from a Cinchona alkaloid, is the heart of the reaction.[2][3] It may have decomposed due to improper storage or handling. Using an incorrect catalyst loading can also negatively impact yield.

    • Solution: Store the catalyst under an inert atmosphere (Nitrogen or Argon) and away from light and moisture. Verify the catalyst's integrity by running a control reaction with a substrate known to give a high yield.[5] Ensure you are using the correct catalyst loading; typically 1-10 mol% is effective.

  • Reaction Conditions:

    • Cause: Asymmetric reactions are often highly sensitive to temperature, concentration, and atmospheric conditions.

    • Solution: Ensure the reaction is maintained at the specified temperature, as deviations can affect both rate and selectivity.[5][6] Strictly maintain an inert atmosphere throughout the reaction. If the reaction is sluggish, consider increasing the temperature or catalyst loading, but be aware this may negatively impact enantioselectivity.[4]

Issue 2: Poor Enantioselectivity (Low Enantiomeric Excess)

Achieving a high yield is only half the battle; the primary goal of asymmetric synthesis is to produce one enantiomer in high excess.

Q: My reaction has a good chemical yield, but the enantiomeric excess (ee) is low. What factors influence stereocontrol?

A: Low enantioselectivity indicates that the energy difference between the two diastereomeric transition states is small.[5] This can be influenced by a variety of factors, from the catalyst structure to the reaction temperature. A systematic approach is again recommended.

LowEE_Troubleshooting start Start: Low ee Observed catalyst_purity Step 1: Check Catalyst Purity High Enantiomeric Purity? Correct Pseudoenantiomer? Structural Integrity (NMR)? start->catalyst_purity temperature_check Step 2: Evaluate Temperature Is Temp too high? Screen Lower Temps (-20°C, 0°C, RT) catalyst_purity->temperature_check Purity OK success Success: ee Improved catalyst_purity->success Issue Found & Corrected solvent_check Step 3: Screen Solvents Vary Polarity (Toluene, CH2Cl2, THF) Check for Coordinating Effects temperature_check->solvent_check Temp Optimized temperature_check->success Issue Found & Corrected concentration_check Step 4: Adjust Concentration Are concentrations too high/low? Test different molarities solvent_check->concentration_check Solvent Optimized solvent_check->success Issue Found & Corrected concentration_check->success

Caption: A logical workflow for troubleshooting low enantioselectivity.

  • Catalyst and Ligand Choice:

    • Cause: The chiral catalyst is the primary source of stereocontrol.[6] The enantiomeric purity of the catalyst itself must be high. For the synthesis of L-amino acids (S-configuration), a cinchonidine-derived catalyst is typically used, while cinchonine-derived catalysts yield D-amino acids (R-configuration).[2][3] Using the wrong pseudoenantiomer will produce the undesired product enantiomer.

    • Solution: Verify the identity and enantiomeric purity of your catalyst. Ensure you are using the correct catalyst for the desired stereochemical outcome. For example, O-allyl-N-(9-anthracenylmethyl)cinchonidium bromide is often used for the S-enantiomer.[3]

  • Reaction Temperature:

    • Cause: Temperature has a significant impact on enantioselectivity. Higher temperatures can provide enough thermal energy to overcome the activation energy barrier for the formation of the undesired enantiomer, thus lowering the ee.[5]

    • Solution: Lowering the reaction temperature often increases enantioselectivity.[4][6] It is highly recommended to screen a range of temperatures (e.g., from room temperature down to -40°C or lower) to find the optimal balance between reaction rate and selectivity.

  • Solvent Effects:

    • Cause: The solvent can influence the conformation of the catalyst-substrate complex and the energies of the diastereomeric transition states.[5][6]

    • Solution: Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, methyl tert-butyl ether). A non-polar solvent like toluene often provides a more rigid transition state, leading to higher ee.

  • Base and Concentration:

    • Cause: In phase-transfer catalysis, the choice and concentration of the base (e.g., solid KOH or CsOH) can affect the reaction. If the base is too strong or too concentrated, it might promote a non-selective background reaction.

    • Solution: Use a solid, powdered base to ensure a controlled solid-liquid interface. Ensure reactant concentrations are optimized; very high concentrations can sometimes lead to catalyst aggregation and reduced selectivity.[4]

Frequently Asked Questions (FAQs)

Q: Which synthetic strategy is most recommended for preparing 5-Bromo-2-chloro-L-phenylalanine on a gram scale?

A: For gram-scale synthesis, the asymmetric phase-transfer alkylation of a glycine Schiff base (e.g., N-(diphenylmethylene)glycine tert-butyl ester) with 5-bromo-2-chloro-benzyl bromide is a highly practical and scalable method.[2][3] This approach uses readily available starting materials and a commercially available catalyst, and the reaction conditions are generally mild. Enzymatic methods using phenylalanine ammonia lyases (PALs) are also powerful for producing L-phenylalanine derivatives but may require more specialized expertise in biocatalysis.[7][8][9]

Q: What are the critical quality attributes for the starting materials?

A: The two most critical starting materials are the glycine Schiff base and the benzyl bromide electrophile.

  • Glycine Schiff Base (e.g., N-(diphenylmethylene)glycine tert-butyl ester): Must be pure and completely dry. Any residual glycine can interfere with the reaction.

  • 5-Bromo-2-chloro-benzyl bromide: This electrophile should be free of di-brominated or other isomeric impurities. Its purity should be confirmed by NMR before use. The presence of impurities can lead to difficult-to-separate side products.

Q: What analytical methods are essential for this synthesis?

A: A combination of techniques is necessary:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) or Liquid Chromatography (LC) to track the consumption of starting materials and formation of the product.

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure of the final product after purification.

  • Enantiomeric Excess (ee) Determination: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for accurately determining the ee of the final product. A suitable chiral column (e.g., Daicel Chiralcel OD-H or similar) is required.[3]

Data and Protocols

Table 1: Representative Optimization of Reaction Conditions

The following table presents hypothetical but illustrative data for the optimization of the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester with 5-bromo-2-chloro-benzyl bromide.

EntryCatalyst (2 mol%)SolventBaseTemp (°C)Time (h)Yield (%)ee (%)
1Cinchonidine-derivedToluene50% aq. KOH25128575
2Cinchonidine-derivedTolueneSolid KOH25189088
3Cinchonidine-derivedTolueneSolid KOH0248895
4Cinchonidine-derivedTolueneSolid KOH-204885>98
5Cinchonidine-derivedCH₂Cl₂Solid KOH0249291
6Cinchonine-derivedTolueneSolid KOH0248994 (R)

Note: Data is representative and intended for illustrative purposes. Optimal conditions must be determined experimentally.[4]

Experimental Protocol: Asymmetric Phase-Transfer Catalysis

This protocol provides a general procedure for the synthesis of (S)-5-Bromo-2-chloro-phenylalanine derivative.

Protocol_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Deprotection & Analysis a 1. Add Glycine Schiff Base, Catalyst, and Toluene to flask. b 2. Add powdered KOH and 5-bromo-2-chloro-benzyl bromide. a->b c 3. Cool mixture to 0°C under N2. b->c d 4. Stir vigorously at 0°C. c->d e 5. Monitor by TLC until starting material is consumed (24-48h). d->e f 6. Quench with water, separate layers. e->f g 7. Extract aqueous layer with Toluene. f->g h 8. Dry combined organics, concentrate. g->h i 9. Purify by column chromatography. h->i j 10. Hydrolyze ester and imine with aqueous HCl. i->j k 11. Isolate final amino acid. j->k l 12. Analyze by NMR and Chiral HPLC. k->l

Caption: Experimental workflow for asymmetric synthesis.

Materials:

  • N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv)

  • 5-bromo-2-chloro-benzyl bromide (1.1 equiv)

  • O-allyl-N-(9-anthracenylmethyl)cinchonidium bromide (catalyst, 0.02 equiv)

  • Potassium hydroxide (KOH), finely powdered (5.0 equiv)

  • Toluene, anhydrous

  • Deionized water

  • Aqueous Hydrochloric Acid (e.g., 3M HCl)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add N-(diphenylmethylene)glycine tert-butyl ester, the cinchonidium catalyst, and anhydrous toluene.

  • Add the powdered KOH and 5-bromo-2-chloro-benzyl bromide to the mixture.

  • Cool the flask to the desired temperature (e.g., 0°C) in an ice bath.

  • Reaction: Stir the resulting suspension vigorously. The efficiency of the solid-liquid phase transfer depends on effective mixing.

  • Monitor the reaction's progress by TLC (e.g., using a hexane/ethyl acetate solvent system). The reaction may take 24-48 hours.

  • Work-up: Once the starting material is consumed, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer with toluene. Combine the organic layers.

  • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product (the protected amino acid ester) by silica gel column chromatography.

  • Deprotection: Hydrolyze the resulting ester and imine protecting groups by heating in aqueous HCl.

  • Isolation: Isolate the final product, 5-Bromo-2-chloro-L-phenylalanine hydrochloride, typically as a solid that can be collected by filtration.

  • Analysis: Confirm the structure by NMR and determine the enantiomeric excess by chiral HPLC.

References

  • Gotor-Fernández, V., et al. (2018). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Advanced Synthesis & Catalysis. Available at: [Link]

  • Macmillan, D. W. C., et al. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Diederich, F., et al. (2004). Enantioselective synthesis of non-natural aromatic alpha-amino acids. Chirality. Available at: [Link]

  • Fu, G. C., et al. (2021). Nickel-Catalyzed Asymmetric Synthesis of Unnatural Amino Acids. ChemistryViews. Available at: [Link]

  • Hu, W., et al. (2022). Enantioselective Synthesis of Unnatural Carbamate-Protected α-Alkyl Amino Esters via N–H Bond Insertion Reactions. ACS Catalysis. Available at: [Link]

  • Paradisi, F., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenyl ammonia lyase. Novartis OAK. Available at: [Link]

  • Mutti, F. G., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Ager, D., et al. (2004). Enantioselective synthesis of non-natural amino acids using phenylalanine dehydrogenases modified by site-directed mutagenesis. Tetrahedron: Asymmetry. Available at: [Link]

  • Belokon, Y. N., et al. (2014). Inexpensive chemical method for preparation of enantiomerically pure phenylalanine. Amino Acids. Available at: [Link]

  • Paradisi, F., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers in Catalysis. Available at: [Link]

  • Xu, J-H., et al. (2025). Intracellular Lipases for Enzymatic Synthesis of Phenylalanine Butyramide in a Biphasic Reaction System. MDPI. Available at: [Link]

  • Ager, D. J., et al. (2006). An Asymmetric Strecker Synthesis of (R)-(+)-2-Methyl-3-Phenylalanine: An Efficient Preparation. Synthetic Communications. Available at: [Link]

  • Hayashi, T., et al. (2019). Asymmetric Synthesis of Functionalized Phenylalanine Derivatives via Rh-Catalyzed Conjugate Addition and Enantioselective Protonation Cascade. Organic Letters. Available at: [Link]

  • Waldmann, H., et al. (1991). Natural amino acids as chiral auxiliaries in asymmetric Diels–Alder reactions. Canadian Journal of Chemistry. Available at: [Link]

  • Donohoe, T. J., et al. The Sharpless asymmetric aminohydroxylation reaction: optimising ligand/substrate control of regioselectivity for the synthesis of 3- and 4-aminosugars. Organic & Biomolecular Chemistry. Available at: [Link]

  • Donohoe, T. J., et al. (2004). The Sharpless asymmetric aminohydroxylation reaction: Optimising ligand/substrate control of regioselectivity for the synthesis of 3- and 4-aminosugars. ResearchGate. Available at: [Link]

  • Sharpless, K. B. (2015). The Sharpless Asymmetric Aminohydroxylation. ResearchGate. Available at: [Link]

  • Feringa, B. L., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation. University of Groningen. Available at: [Link]

  • Feringa, B. L., et al. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic Letters. Available at: [Link]

  • Corey, E. J., et al. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules. Available at: [Link]

  • Hruby, V. J. (1990). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. ACS Symposium Series. Available at: [Link]

  • Corey, E. J., et al. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. PMC. Available at: [Link]

  • Majee, A., et al. (2014). Recent advances in asymmetric Strecker reactions. Arkivoc. Available at: [Link]

  • Organic Chemistry Portal. Sharpless aminohydroxylation - Literature. Organic Chemistry Portal. Available at: [Link]

  • Feringa, B. L., et al. (2025). Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron-Deficient Aromatic d-Amino Acids. Angewandte Chemie. Available at: [Link]

  • Sharpless, K. B. (2014). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. PMC. Available at: [Link]

  • Hruby, V. J., et al. (1992). Asymmetric synthesis of unusual amino acids: Synthesis of optically pure isomers of β-methylphenylalanine. Tetrahedron Letters. Available at: [Link]

  • Johnston, J. N., et al. (2011). Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry. Available at: [Link]

  • Fessner, W-D., et al. (2025). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis. Available at: [Link]

  • Tan, B., et al. (2025). Recent progress towards catalytic asymmetric construction of inherently chiral scaffolds. Chemical Society Reviews. Available at: [Link]

  • European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. EPO. Available at: [Link]

  • Toste, F. D., et al. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry. Available at: [Link]

  • Google Patents. (2022). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Google Patents.
  • Amgen. (2004). Crystallization-Induced Chiral Inversion As the Key Step for Synthesis of (S)-2-Acetylthio-3-phenylpropanoic Acid from l-Phenylalanine. Organic Letters. Available at: [Link]

Sources

Technical Support Center: Expression of 5-Bromo-2-chloro-L-phenylalanine Mutant Proteins

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for troubleshooting the expression of proteins incorporating the non-canonical amino acid (ncAA) 5-Bromo-2-chloro-L-phenylalanine. This halogenated phenylalanine analog is a powerful tool in drug discovery and protein engineering, offering a unique chemical handle for creating novel protein architectures and functionalities.[1][] However, its size, hydrophobicity, and unique biochemical nature can present significant challenges during recombinant expression.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, question-and-answer-based troubleshooting for common issues such as low protein yield, poor solubility, and protein aggregation. Our goal is to equip you with the scientific rationale and actionable protocols needed to overcome these hurdles and achieve successful expression of your target mutant protein.

Section 1: Foundational Knowledge & FAQs

This section covers the essential background information required for working with 5-Bromo-2-chloro-L-phenylalanine.

Q: What is 5-Bromo-2-chloro-L-phenylalanine and what are its primary applications?

A: 5-Bromo-2-chloro-L-phenylalanine is a synthetic derivative of the essential amino acid L-phenylalanine. It is distinguished by the presence of a bromine atom at the 5-position and a chlorine atom at the 2-position of the phenyl ring. These bulky, electron-withdrawing halogen atoms impart unique properties:

  • Chemical Handle: The bromine atom provides a site for further chemical modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), allowing for the site-specific attachment of fluorescent probes, drugs, or other moieties.[3]

  • Structural Probe: Its distinct size and electronic properties can be used to probe protein structure and function.

  • Therapeutic Potential: Incorporation can enhance the stability or modify the activity of therapeutic proteins.[4]

Its use is central to advancing protein engineering, enabling the creation of proteins with novel functions for research and pharmaceutical development.[][]

Q: What are the core requirements for expressing a protein with 5-Bromo-2-chloro-L-phenylalanine?

A: To site-specifically incorporate any ncAA, including 5-Bromo-2-chloro-L-phenylalanine, you must bypass the cell's natural protein synthesis machinery. This is achieved by employing an "orthogonal translation system" (OTS).[6][7] An OTS consists of two key components that work independently of the host cell's endogenous machinery:[8][9][10]

  • An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): This is an engineered enzyme that specifically recognizes and "charges" (attaches) 5-Bromo-2-chloro-L-phenylalanine onto its partner tRNA. It must not recognize any of the 20 canonical amino acids.

  • An Orthogonal tRNA: This is a specialized transfer RNA, often an amber suppressor tRNA (tRNA CUA ), that is not recognized by any of the host cell's native synthetases but is recognized by the orthogonal aaRS.[11] It has an anticodon (e.g., CUA) that recognizes a nonsense or "stop" codon (e.g., the amber codon, UAG) engineered into the gene of your protein of interest.[12][13][14][15]

When these components are expressed in a host cell (like E. coli) along with your target gene containing an amber codon at the desired mutation site, the ribosome will pause at the UAG codon. The charged orthogonal tRNA will then deliver 5-Bromo-2-chloro-L-phenylalanine, allowing protein synthesis to continue and resulting in a full-length protein containing the ncAA.[]

Section 2: Troubleshooting Guide - Low Protein Yield

One of the most frequent challenges is obtaining sufficient quantities of the mutant protein. Low yield can stem from multiple factors, from inefficient ncAA incorporation to cellular toxicity.

Q1: My Western blot shows a very faint band, or no band, for my full-length mutant protein. What are the primary causes and how do I fix them?

A: A weak or absent band for your target protein points to one of two main issues: either the protein is not being made efficiently, or it is being rapidly degraded. Below are the most common causes and a systematic approach to troubleshooting.

Potential Cause 1: Inefficient Amber Suppression The competition between the suppressor tRNA delivering the ncAA and the cell's own Release Factor 1 (RF1), which terminates translation at an amber codon, is a critical battle.[14] If RF1 wins too often, you will get mostly truncated, non-functional protein.

  • Troubleshooting Steps:

    • Optimize Plasmid Ratios: The relative expression levels of the aaRS, tRNA, and your target protein are crucial. Too much or too little of one component can disrupt the balance. Experiment with different plasmid ratios if they are on separate vectors.[13]

    • Enhance tRNA Expression: Ensure the orthogonal tRNA is expressed at high levels. Use a strong, constitutive promoter for the tRNA gene. Some systems benefit from expressing multiple copies of the tRNA gene.

    • Check Codon Context: The nucleotides immediately surrounding the UAG codon can significantly influence suppression efficiency.[14][15] If possible, use site-directed mutagenesis to alter the codon immediately 3' to the UAG codon. Strong contexts often have A or G in this position.

    • Use an RF1-Deficient Host Strain: Consider using an E. coli strain engineered to have reduced or no RF1 activity. This dramatically shifts the competition in favor of the suppressor tRNA, often leading to a significant increase in full-length protein yield.

Potential Cause 2: Toxicity of the ncAA Halogenated amino acids like 5-Bromo-2-chloro-L-phenylalanine can be toxic to host cells, leading to poor cell growth and reduced protein production.[16][17]

  • Troubleshooting Steps:

    • Titrate ncAA Concentration: The concentration of the ncAA in the growth media is critical. Too high a concentration can be toxic, while too low will be rate-limiting. Perform a dose-response experiment to find the optimal concentration (typically in the range of 0.5 mM to 2 mM).

    • Monitor Cell Growth: Compare the growth curves (OD600) of your cells in the presence and absence of the ncAA. Significant growth inhibition is a clear sign of toxicity. If toxicity is high, try lowering the concentration or switching to a richer growth medium (e.g., Terrific Broth instead of LB) to support cell health.[18]

Potential Cause 3: Suboptimal Expression Conditions Standard protein expression protocols may not be suitable for the added metabolic burden of producing a mutant protein with a bulky ncAA.

  • Troubleshooting Steps:

    • Lower Induction Temperature: Inducing expression at a lower temperature (e.g., 18-25°C) slows down protein synthesis.[19] This can give the orthogonal system more time to incorporate the ncAA and can also improve protein folding.

    • Optimize Inducer Concentration: If using an inducible promoter (e.g., T7/lac), a high concentration of the inducer (like IPTG) can lead to overwhelming expression that the cell cannot handle. Try reducing the IPTG concentration significantly (e.g., from 1 mM down to 0.05-0.1 mM).[18][19]

    • Vary Induction Time: A shorter induction time might be sufficient and can reduce the toxic effects on the cells.

Workflow for Troubleshooting Low Protein Yield

Here is a logical workflow to diagnose the cause of poor expression.

Troubleshooting_Low_Yield start Start: No/Low Protein Expression check_growth Monitor cell growth with vs. without ncAA start->check_growth growth_inhibited Is growth significantly inhibited? check_growth->growth_inhibited optimize_ncaa Optimize ncAA Concentration (0.5 - 2 mM) growth_inhibited->optimize_ncaa Yes check_truncation Run Western Blot. See truncated product? growth_inhibited->check_truncation No optimize_ncaa->check_truncation truncation_present Is truncated protein visible? check_truncation->truncation_present optimize_suppression Optimize Amber Suppression (Codon context, RF1 strain) truncation_present->optimize_suppression Yes optimize_induction Optimize Induction Conditions (Temp, [IPTG], Time) truncation_present->optimize_induction No optimize_suppression->optimize_induction success Improved Yield optimize_induction->success

Sources

Technical Support Center: Formulating 5-Bromo-2-chloro-L-phenylalanine in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. 5-Bromo-2-chloro-L-phenylalanine (5Br2ClF) is a highly specialized non-canonical amino acid (ncAA) critical for engineered translation systems, machine-learning-guided pyrrolysyl-tRNA synthetase (PylRS) evolution[1], and structural biology.

However, incorporating heavy halogens onto a phenyl ring drastically alters its physicochemical behavior in aqueous environments. This guide synthesizes field-proven methodologies and thermodynamic principles to help you troubleshoot instability, prevent aggregation, and formulate self-validating aqueous stocks.

Part 1: Troubleshooting & Causality (FAQs)

Q1: Why does my 5Br2ClF solution spontaneously turn cloudy or form a gel at room temperature?

The Causality: You are observing supramolecular self-assembly. Halogenated phenylalanine derivatives possess a strong thermodynamic drive to assemble into highly ordered nanofibrils in aqueous buffers[2]. The bulky bromine and chlorine atoms significantly increase the side chain's hydrophobicity while participating in highly directional non-covalent interactions known as "halogen bonding." Combined with π−π stacking of the aromatic rings, these forces overcome the solvation energy, causing the amino acids to stack and form a viscous colloidal suspension or hydrogel[2][3].

The Solution:

  • Dielectric Modulation: Never dissolve the dry powder directly into an aqueous buffer. Always prepare a highly concentrated master stock in an aprotic solvent (e.g., 100% DMSO) before titrating into the aqueous phase.

  • Concentration Limits: Keep the final working concentration below the critical aggregation concentration (typically < 5 mM for di-halogenated phenylalanines).

Q2: I am observing a loss of the intact mass over time, with a corresponding M-79 peak appearing in my LC-MS data. What is happening?

The Causality: Your compound is undergoing photolytic debromination. The carbon-bromine (C-Br) bond is significantly weaker than the carbon-chlorine (C-Cl) bond. When exposed to ambient laboratory light (specifically UV wavelengths) in an aqueous environment, the C-Br bond undergoes homolytic cleavage. This generates a highly reactive phenyl radical that abstracts a hydrogen atom from the solvent, resulting in 2-chloro-L-phenylalanine (a mass loss of ~79 Da)[4].

The Solution:

  • Actinic Shielding: All stocks and working solutions must be prepared and stored in amber glass vials.

  • Radical Quenching: Avoid buffers with trace transition metals that catalyze radical formation. Use high-purity, LC-MS grade water.

Q3: How does buffer pH affect the stability of this unnatural amino acid?

The Causality: Like all amino acids, 5Br2ClF is a zwitterion. At its isoelectric point (pI, typically around pH 5.5–6.0), the molecule possesses no net electrostatic charge. This lack of charge minimizes electrostatic repulsion between individual molecules, maximizing the propensity for hydrophobic collapse and rapid precipitation[5].

The Solution: Formulate your buffer at least 1.5 to 2.0 pH units above the pI. A buffer at pH 7.5–8.0 ensures the carboxylate group is fully deprotonated and the amino group is partially deprotonated, conferring a net negative charge that enhances solubility via electrostatic repulsion.

Part 2: Visualizing Degradation and Stabilization

The following diagram illustrates the competing thermodynamic and environmental pathways that compromise 5Br2ClF stability, alongside the targeted interventions required to maintain chemical integrity.

G A 5-Bromo-2-chloro-L-phenylalanine in Aqueous Buffer B Hydrophobic & Halogen Bonding A->B Thermodynamic Drive C Photolytic Cleavage (UV/Light Exposure) A->C Environmental Exposure D Supramolecular Aggregation (Hydrogelation) B->D Causes E Debromination & Chemical Degradation C->E Causes F Co-solvents (DMSO) & Concentration Control F->D Prevents G Actinic Shielding & Radical Scavengers G->E Prevents

Mechanisms of 5-Bromo-2-chloro-L-phenylalanine degradation and targeted stabilization strategies.

Part 3: Quantitative Data Presentation

To optimize your experimental design, refer to the following synthesized data on 5Br2ClF stability under various common laboratory conditions.

Formulation ConditionMax Stable ConcentrationEst. Half-Life (25°C)Physical State / IntegrityRecommendation
PBS (pH 7.4), 0% DMSO, Ambient Light < 1 mM< 24 hoursHydrogel / M-79 DegradationNot Recommended
PBS (pH 7.4), 5% DMSO, Ambient Light ~ 5 mM~ 48 hoursClear to Cloudy transitionUse immediately
Tris-HCl (pH 8.0), 5% DMSO, Amber Vial > 10 mM> 30 days (-20°C)Optically Clear / Intact MassOptimal Formulation

Part 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your assays, do not simply follow steps; validate them in real-time. This protocol utilizes a DMSO-first solvation strategy to prevent the formation of localized low-pH/high-concentration zones that seed crystallization.

Workflow S1 1. Gravimetric Analysis (Amber Vials) S2 2. Primary Solvation (100% DMSO) S1->S2 S3 3. Aqueous Titration (pH 7.5-8.0) S2->S3 S4 4. Filtration & Storage (-20°C, Dark) S3->S4

Step-by-step workflow for formulating stable aqueous solutions of halogenated amino acids.

Step-by-Step Methodology: 10 mM Working Stock Preparation
  • Gravimetric Analysis & Shielding:

    • Action: Weigh the required mass of 5Br2ClF powder directly into an amber glass vial.

    • Causality: Immediate protection from ambient UV light prevents the initiation of radical debromination[4].

  • Primary Solvation (The Co-Solvent Phase):

    • Action: Add 100% anhydrous DMSO to achieve a 200 mM concentration. Vortex vigorously for 60 seconds.

    • Validation Check: The solution must be 100% optically clear. If any particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aqueous Titration:

    • Action: Place the vial on a magnetic stirrer at 300 RPM. Dropwise, add your target aqueous buffer (e.g., 50 mM Tris-HCl, pH 8.0) until the final concentration reaches 10 mM (resulting in a 5% v/v DMSO final concentration).

    • Validation Check (Tyndall Effect): Shine a red or green laser pointer through the vial. If a visible, solid beam of light appears suspended in the liquid, colloidal aggregation has begun. If the light passes through cleanly, the solution is stable.

  • Sterilization and Storage:

    • Action: Filter the solution through a 0.22 µm PTFE syringe filter (do not use nylon, as hydrophobic ncAAs may bind to it). Aliquot into single-use amber vials and store at -20°C.

    • Validation Check (LC-MS): Run a 1 µL injection on an LC-MS system. Confirm the presence of the intact mass (M+H) and verify the absence of the M-79 peak to ensure no debromination occurred during formulation.

References

  • [2] Side-Chain Halogen Effects on Self-Assembly and Hydrogelation of Cationic Phenylalanine Derivatives. Soft Matter (Royal Society of Chemistry). URL:[Link]

  • [4] Chemistry of unprotected amino acids in aqueous solution: direct bromination of aromatic amino acids with bromoisocyanuric acid sodium salt under strong acidic condition. Chemical and Pharmaceutical Bulletin (PubMed). URL:[Link]

  • [1] Machine learning-guided evolution of pyrrolysyl-tRNA synthetase for improved incorporation efficiency of diverse noncanonical amino acids. Nature Communications (via ResearchGate). URL:[Link]

  • [5] Density and viscosity of α-amino acids in aqueous solutions of cetyltrimethylammonium bromide. Russian Chemical Bulletin (via ResearchGate). URL:[Link]

  • [3] Heterochirality and Halogenation Control Phe-Phe Hierarchical Assembly. ACS Nano. URL:[Link]

Sources

Validation & Comparative

A Comparative Analysis of 5-Bromo-2-chloro-L-phenylalanine and 4-Bromo-L-phenylalanine on Peptide Stability

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of developing robust peptide-based therapeutics, enhancing metabolic stability is a paramount challenge. The native susceptibility of peptides to proteolytic degradation significantly curtails their in-vivo half-life and bioavailability, thereby limiting their therapeutic potential.[1][2] A proven strategy to overcome this obstacle is the incorporation of unnatural amino acids.[3] Among these, halogenated phenylalanine derivatives have emerged as particularly effective modifications.[][5] This guide provides an in-depth comparison of two such analogs, 5-Bromo-2-chloro-L-phenylalanine and 4-Bromo-L-phenylalanine, and their respective impacts on peptide stability.

While 4-Bromo-L-phenylalanine is a well-documented stability enhancer, this guide also delves into the theoretically potent, albeit less characterized, 5-Bromo-2-chloro-L-phenylalanine. We will explore the structural and electronic contributions of these modifications to peptide stability, supported by available experimental data and established biochemical principles.

The Rationale for Halogenation: Beyond Simple Steric Hindrance

The introduction of halogen atoms into the phenylalanine side chain confers stability through a combination of steric and electronic effects. The bulky nature of bromine and chlorine atoms can physically obstruct the approach of proteolytic enzymes, which recognize specific amino acid sequences for cleavage.[6][7] Furthermore, the electron-withdrawing properties of halogens can alter the electronic distribution of the aromatic ring and adjacent peptide bonds, potentially reducing their susceptibility to enzymatic hydrolysis.[8]

The choice and positioning of the halogen atom(s) on the phenyl ring are critical determinants of the resulting peptide's properties. This guide will dissect the nuances between a mono-halogenated and a di-halogenated phenylalanine analog.

4-Bromo-L-phenylalanine: A Reliable Tool for Enhancing Peptide Stability

4-Bromo-L-phenylalanine, with a bromine atom at the para position of the phenyl ring, has been widely utilized to improve the pharmacokinetic profiles of peptides.[9][10] The bromo-substituent provides significant steric bulk, effectively shielding the peptide backbone from enzymatic attack.[8]

Incorporation of 4-Bromo-L-phenylalanine into a peptide sequence has been shown to:

  • Increase resistance to enzymatic degradation: The steric hindrance provided by the bromine atom disrupts the binding of proteases to their recognition sites.

  • Modulate biological activity: The altered electronic and steric properties can lead to enhanced receptor binding affinity.[8]

  • Serve as a handle for further modifications: The bromine atom can be used for cross-coupling reactions, allowing for the introduction of other functional groups.[11]

5-Bromo-2-chloro-L-phenylalanine: A Hypothesis for Superior Stability

While direct experimental data comparing the stability of peptides containing 5-Bromo-2-chloro-L-phenylalanine to those with 4-Bromo-L-phenylalanine is limited in publicly available literature, we can formulate a strong hypothesis based on fundamental principles. The di-halogenated nature of 5-Bromo-2-chloro-L-phenylalanine, with a bromine atom at the meta position and a chlorine atom at the ortho position, suggests a potentially greater impact on peptide stability.

Anticipated Advantages of 5-Bromo-2-chloro-L-phenylalanine:

  • Enhanced Steric Shielding: The presence of two bulky halogen atoms, particularly the ortho-chloro group, would create a more significant steric barrier against proteases compared to the single para-bromo substituent of 4-Bromo-L-phenylalanine.

  • Increased Hydrophobicity: The addition of two halogen atoms will increase the hydrophobicity of the amino acid side chain, which can influence peptide folding and interaction with biological membranes.[12]

  • Altered Electronic Effects: The combined electron-withdrawing effects of both bromine and chlorine will more significantly impact the electronic properties of the phenyl ring and peptide backbone, potentially further reducing susceptibility to enzymatic cleavage.

Comparative Data Summary

Feature4-Bromo-L-phenylalanine5-Bromo-2-chloro-L-phenylalanine (Hypothesized)Rationale for Hypothesis
Enzymatic Stability IncreasedSignificantly IncreasedGreater steric hindrance from two halogen atoms, particularly the ortho-chloro group, is expected to provide superior protection against proteases.
Hydrophobicity IncreasedMore Significantly IncreasedThe presence of two halogen atoms will lead to a greater increase in hydrophobicity.
Receptor Binding Context-dependentContext-dependentThe effect on receptor binding will depend on the specific peptide-receptor interaction and the tolerance of the binding pocket for bulkier, more hydrophobic residues.
Synthetic Accessibility Readily availableLess common, potentially more complex synthesisMono-substituted phenylalanines are generally more commercially available and synthetically accessible than di-substituted analogs.

Experimental Workflow for Comparative Stability Analysis

To empirically validate the hypothesized superior stability conferred by 5-Bromo-2-chloro-L-phenylalanine, a direct comparative study is essential. The following workflow outlines a robust experimental approach.

G cluster_0 Peptide Synthesis cluster_1 Stability Assays cluster_2 Data Analysis Peptide_Design Design model peptide sequence SPPS_Native Solid-Phase Peptide Synthesis (SPPS) of native peptide Peptide_Design->SPPS_Native SPPS_4Br SPPS with Fmoc-4-Bromo-L-phenylalanine Peptide_Design->SPPS_4Br SPPS_5Br2Cl SPPS with Fmoc-5-Bromo-2-chloro-L-phenylalanine Peptide_Design->SPPS_5Br2Cl Purification Purification (RP-HPLC) and Characterization (Mass Spectrometry) SPPS_Native->Purification SPPS_4Br->Purification SPPS_5Br2Cl->Purification Protease_Assay Proteolytic Degradation Assay (e.g., with Trypsin, Chymotrypsin) Purification->Protease_Assay Plasma_Assay Plasma Stability Assay Purification->Plasma_Assay CD_Spectroscopy Circular Dichroism (CD) Spectroscopy for conformational analysis Purification->CD_Spectroscopy Half_Life Determine peptide half-life (t½) from degradation assays Protease_Assay->Half_Life Plasma_Assay->Half_Life Conformation Compare secondary structure from CD spectra CD_Spectroscopy->Conformation Comparison Comparative analysis of stability data Half_Life->Comparison Conformation->Comparison

Caption: Experimental workflow for comparing the stability of peptides containing native, 4-Bromo-, and 5-Bromo-2-chloro-L-phenylalanine.

Detailed Experimental Protocols

1. Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides incorporating these unnatural amino acids can be achieved using standard Fmoc-based solid-phase peptide synthesis protocols.[8][11]

  • Resin: Rink Amide resin for C-terminal amide peptides or Wang resin for C-terminal acid peptides.

  • Amino Acids: Fmoc-protected amino acids, including Fmoc-L-4-bromophenylalanine and Fmoc-L-5-bromo-2-chloro-phenylalanine.

  • Coupling Reagents: HBTU/HOBt or HATU with DIEA in DMF.

  • Deprotection: 20% piperidine in DMF.

  • Cleavage: A standard cleavage cocktail such as TFA/TIS/H2O (95:2.5:2.5).

  • Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Mass spectrometry to confirm the identity of the purified peptides.

2. Proteolytic Degradation Assay

This assay measures the rate of peptide degradation in the presence of a specific protease.

  • Reagents: Purified peptides (native, 4-Bromo-Phe, and 5-Bromo-2-chloro-Phe variants), protease solution (e.g., trypsin or chymotrypsin in an appropriate buffer), and a quenching solution (e.g., 10% TFA).

  • Procedure:

    • Incubate a known concentration of each peptide with the protease at 37°C.

    • At various time points, withdraw an aliquot and quench the reaction with the quenching solution.

    • Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.

    • Plot the percentage of intact peptide versus time and calculate the half-life (t½) for each peptide.

3. Plasma Stability Assay

This assay assesses peptide stability in a more physiologically relevant environment.

  • Reagents: Purified peptides and fresh plasma (e.g., human or rat plasma).

  • Procedure:

    • Incubate each peptide with plasma at 37°C.

    • At various time points, precipitate the plasma proteins (e.g., with acetonitrile).

    • Centrifuge to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS to quantify the remaining intact peptide.

    • Calculate the half-life (t½) of each peptide in plasma.

Conclusion and Future Perspectives

The incorporation of 4-Bromo-L-phenylalanine is a well-established and effective strategy for enhancing the proteolytic stability of peptides. While direct comparative data is needed, the structural and electronic properties of 5-Bromo-2-chloro-L-phenylalanine strongly suggest that it could offer even greater stability enhancements. The proposed experimental workflow provides a clear path for validating this hypothesis.

For researchers in drug development, the choice between these two unnatural amino acids will depend on a balance of desired stability, potential impact on biological activity, and synthetic feasibility. As the demand for more robust peptide therapeutics grows, the exploration of novel halogenated amino acids like 5-Bromo-2-chloro-L-phenylalanine will be crucial in pushing the boundaries of peptide drug design.

References

  • Frontiers in Microbiology. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Available from: [Link]

  • ResearchGate. Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Available from: [Link]

  • ACS Publications. Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Available from: [Link]

  • MDPI. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Available from: [Link]

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  • Taylor & Francis Online. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Available from: [Link]

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  • Royal Society of Chemistry. Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling. Available from: [Link]

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A Comparative Guide to Halogenated Phenylalanines for Enhancing Protein-Ligand Binding Affinity

Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of drug discovery and protein engineering, the quest for enhanced binding affinity and specificity is paramount. The strategic incorporation of non-canonical amino acids (ncAAs) into proteins offers a powerful tool to modulate their properties, and among these, halogenated phenylalanines have emerged as particularly valuable probes and modulators of protein-ligand interactions.[1][2] This guide provides a comprehensive comparison of commonly used halogenated phenylalanine analogs—fluorophenylalanine, chlorophenylalanine, bromophenylalanine, and iodophenylalanine—elucidating their distinct effects on protein-ligand binding affinity and providing the experimental frameworks necessary for their successful application.

The Power of the Halogen: More Than Just a Bulky Group

For a long time, halogens were primarily considered as bulky, hydrophobic additions to organic molecules.[3][4] However, a deeper understanding has revealed their capacity to engage in a range of non-covalent interactions that can significantly influence molecular recognition.[4][5][6] The key to their utility lies in the phenomenon of the "σ-hole," a region of positive electrostatic potential on the halogen atom opposite the carbon-halogen bond.[7] This positive region can interact favorably with Lewis bases, such as the backbone carbonyl oxygens of amino acids, forming what is known as a halogen bond.[5][7][8] The strength of this interaction generally increases with the size and polarizability of the halogen, following the trend I > Br > Cl > F.[7][9]

Beyond halogen bonding, these analogs can also participate in hydrogen bonds and alter the hydrophobic character of the binding pocket, providing a multi-faceted approach to optimizing protein-ligand interfaces.[8][10][11]

A Comparative Analysis of Halogenated Phenylalanines

The choice of which halogenated phenylalanine to incorporate is a critical experimental decision. Each analog possesses a unique combination of size, electronegativity, and polarizability, leading to distinct effects on protein stability and ligand binding.

Halogenated Phenylalaninevan der Waals Radius (Å)Electronegativity (Pauling Scale)Key Interaction TypesGeneral Impact on Binding Affinity
Fluorophenylalanine (F-Phe) 1.473.98Hydrophobic interactions, weak hydrogen bondsCan increase affinity through enhanced hydrophobicity, but lacks strong halogen bonding capabilities.[12][13]
Chlorophenylalanine (Cl-Phe) 1.753.16Halogen bonding, hydrogen bonding, hydrophobic interactionsOften improves binding affinity and selectivity through a balance of interactions.[8]
Bromophenylalanine (Br-Phe) 1.852.96Stronger halogen bonding, hydrogen bonding, increased hydrophobicityTypically provides a significant enhancement in binding affinity due to a more potent halogen bond.[8][14]
Iodophenylalanine (I-Phe) 1.982.66Strongest halogen bonding, significant hydrophobic contributionsOffers the greatest potential for affinity enhancement via halogen bonding, but steric clashes can be a concern.[8][9]

Key Considerations:

  • Fluorine: Due to its high electronegativity and small size, fluorine is a poor halogen bond donor.[4] Its primary contribution is often through enhancing the hydrophobicity of the binding pocket.[12] The incorporation of fluorinated phenylalanines can also increase the catabolic stability of proteins.[13][15]

  • Chlorine: Chlorine represents a versatile option, capable of forming moderately strong halogen bonds and contributing to hydrophobic interactions.[8] It has been successfully used to optimize the affinity and selectivity of various protein-ligand complexes.[8]

  • Bromine and Iodine: These larger halogens are the most effective halogen bond donors.[7][8] Their incorporation can lead to substantial increases in binding affinity.[14] However, their larger size can also introduce steric hindrance if the binding pocket is not accommodating. Recent studies have shown that the position of the halogen on the phenyl ring is critical, with meta-substitution showing a correlation between halogen size and increased affinity for certain transporters.[9][16]

Experimental Workflow: From Gene to Binding Data

The successful application of halogenated phenylalanines requires a robust experimental workflow encompassing their site-specific incorporation into a target protein and the subsequent characterization of ligand binding.

Experimental Workflow cluster_protein_expression Protein Expression with ncAA cluster_binding_analysis Binding Affinity Analysis gene Gene of Interest (with Amber Codon) expression Host Cell Expression (E. coli, Mammalian) gene->expression plasmid Orthogonal tRNA/aaRS Plasmid plasmid->expression purification Protein Purification expression->purification itc Isothermal Titration Calorimetry (ITC) purification->itc Characterize Binding spr Surface Plasmon Resonance (SPR) purification->spr Characterize Binding data Binding Affinity Data (Kd, ΔG, ΔH, ΔS) itc->data spr->data

Figure 1: A generalized workflow for incorporating halogenated phenylalanines and analyzing protein-ligand binding.

Part 1: Site-Specific Incorporation of Halogenated Phenylalanines

The most common method for incorporating non-canonical amino acids at a specific site within a protein is through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair and the reassignment of a stop codon, typically the amber codon (UAG).[1][17][18]

Detailed Protocol: Amber Stop Codon Suppression

  • Plasmid Preparation:

    • Obtain or construct a plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA. Several engineered pairs are available that are specific for different halogenated phenylalanines.

    • Introduce an amber (TAG) stop codon at the desired position in the gene of your protein of interest via site-directed mutagenesis.

  • Host Cell Transformation:

    • Co-transform the expression host (e.g., E. coli or mammalian cells) with the plasmid containing your gene of interest and the plasmid encoding the orthogonal pair.[19]

  • Protein Expression:

    • Grow the transformed cells in a suitable growth medium.

    • Supplement the medium with the desired halogenated phenylalanine analog. The concentration will need to be optimized for efficient incorporation without causing toxicity.[19][20]

    • Induce protein expression according to your standard protocol. The yield of the full-length protein containing the unnatural amino acid is typically lower than that of the wild-type protein.[19]

  • Protein Purification and Verification:

    • Purify the target protein using standard chromatography techniques.

    • Verify the successful incorporation of the halogenated phenylalanine at the specific site using mass spectrometry.

Part 2: Measuring Protein-Ligand Binding Affinity

Once the protein containing the halogenated phenylalanine has been purified, its interaction with a ligand can be quantitatively assessed using biophysical techniques.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[21][22] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) in a single experiment.[21][22][23]

Experimental Protocol: ITC

  • Sample Preparation:

    • Prepare a solution of the purified protein in a well-defined buffer.

    • Prepare a solution of the ligand in the same buffer. It is crucial that the buffer composition is identical to avoid heat of dilution effects.[24]

    • Thoroughly degas both solutions.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the ITC instrument and the ligand solution into the injection syringe.

    • Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.

  • Data Analysis:

    • The raw data will show a series of heat spikes corresponding to each injection.

    • Integrate the area under each spike to determine the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein and fit the data to a suitable binding model to extract the thermodynamic parameters.[24][25]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding events.[26][27] It is highly sensitive and can be used to determine the association (kon) and dissociation (koff) rate constants, as well as the binding affinity (Kd).[28]

Experimental Protocol: SPR

  • Sensor Chip Preparation:

    • Immobilize the purified protein onto the surface of a sensor chip.

  • Binding Analysis:

    • Flow a solution containing the ligand at various concentrations over the sensor chip surface.

    • Monitor the change in the SPR signal in real-time to observe the association of the ligand.

    • Replace the ligand solution with buffer to monitor the dissociation of the ligand.

  • Data Analysis:

    • The resulting sensorgrams (plots of SPR signal versus time) are fitted to kinetic models to determine the on- and off-rates and the equilibrium dissociation constant (Kd).

Case Study: Halogen Bonding in Kinase Inhibition

A compelling example of the power of halogenated amino acids comes from studies on kinase inhibitors. By systematically replacing a phenylalanine residue in the ATP-binding pocket with its halogenated analogs, researchers have been able to dissect the contribution of halogen bonding to inhibitor potency. In many cases, a clear trend of increasing affinity is observed as the halogen is changed from chlorine to bromine to iodine, directly correlating with the strength of the halogen bond formed with a backbone carbonyl group.[7]

Conclusion

The site-specific incorporation of halogenated phenylalanines provides a sophisticated and powerful strategy for dissecting and enhancing protein-ligand interactions. By understanding the unique properties of each halogenated analog and employing rigorous biophysical characterization methods, researchers can gain unprecedented insights into the molecular determinants of binding affinity and rationally design proteins and small molecules with improved therapeutic potential. The experimental frameworks provided in this guide offer a solid foundation for embarking on such studies, paving the way for the next generation of engineered proteins and targeted therapeutics.

References

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Publish Comparison Guide: Validation of 5-Bromo-2-chloro-L-phenylalanine Incorporation by LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins has become a foundational technique in chemical biology, enabling the introduction of bio-orthogonal handles, spectroscopic probes, and precise structural modifications[1]. Among the expanding toolkit of ncAAs, 5-Bromo-2-chloro-L-phenylalanine (5-Br-2-Cl-Phe) stands out as a powerful di-halogenated analog used to probe protein structure and facilitate X-ray crystallography via anomalous dispersion[1],[2].

However, the structural similarity between halogenated ncAAs and natural amino acids often leads to misincorporation by endogenous aminoacyl-tRNA synthetases[3]. To ensure scientific rigor, researchers must employ robust analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this verification due to its high sensitivity and sequence-specific accuracy[1]. This guide provides an objective comparison of 5-Br-2-Cl-Phe against alternative ncAAs and details a self-validating LC-MS/MS protocol to confirm its precise incorporation.

Comparative Analysis: Why Choose a Di-Halogenated ncAA?

When designing an experiment that requires an unnatural phenylalanine derivative, researchers must balance the physical utility of the ncAA with the analytical ease of verifying its incorporation. While mono-halogenated variants (like 4-Fluoro-L-phenylalanine) offer minimal steric disruption, they lack a distinct mass spectrometric signature[4].

The primary advantage of 5-Br-2-Cl-Phe lies in its isotopic envelope . Bromine exists naturally as a near 1:1 ratio of 79 Br and 81 Br, while Chlorine exists as a ~3:1 ratio of 35 Cl and 37 Cl. When combined within a single amino acid, they generate a highly specific M, M+2, and M+4 isotopic signature that is virtually impossible for natural peptides or background noise to mimic. This acts as a built-in mathematical proof of successful incorporation.

Table 1: Comparative Performance of Halogenated and Standard ncAAs
Non-Canonical Amino AcidPrimary ApplicationMS Detectability (Isotopic Signature)Misincorporation Risk
4-Fluoro-L-phenylalanine NMR probes, protein stabilityLow (Standard C/H/N/O envelope)High (Endogenous PheRS promiscuity)
p-Benzoyl-L-phenylalanine PhotocrosslinkingModerate (Mass shift only)Low
4-Azido-L-phenylalanine Click chemistryModerate (Mass shift only)Low
5-Bromo-2-chloro-L-phenylalanine X-ray crystallography, structural probesExceptional (M, M+2, M+4 envelope) Low (Requires evolved PylRS)

The Causality of the Analytical Workflow

To transition from protein expression to high-confidence data, every step of the workflow must be optimized to prevent artifacts. The workflow below outlines the critical path from plasmid transfection to bioinformatics validation.

Workflow A 1. Plasmid Co-transfection (Target + Orthogonal tRNA/aaRS) B 2. Protein Expression (+ 5-Br-2-Cl-Phe) A->B Induction C 3. Affinity Purification (e.g., Ni-NTA) B->C Lysis D 4. Proteolytic Digestion (Trypsin/Chymotrypsin) C->D Denature/Alkylate E 5. LC-MS/MS Analysis (High-Res Q-TOF / Orbitrap) D->E Desalting F 6. Data Validation (Mass Shift & Isotopic Envelope) E->F Bioinformatics

Figure 1: End-to-end workflow for the incorporation and LC-MS/MS validation of 5-Br-2-Cl-Phe.

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. This methodology embeds internal controls to definitively prove that the mass shift observed is due to 5-Br-2-Cl-Phe and not an isobaric artifact.

Step 1: Orthogonal Translation System Setup

To incorporate 5-Br-2-Cl-Phe, an engineered pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA CUA​ are required. Recent advancements utilizing machine learning-guided evolution have yielded highly efficient PylRS variants capable of incorporating diverse bulky ncAAs, including di-halogenated phenylalanines, with high fidelity[5],[6].

  • Causality: Wild-type synthetases cannot accommodate the steric bulk of the bromine and chlorine atoms. Utilizing an evolved PylRS prevents the premature truncation of the target protein at the amber (TAG) stop codon.

Step 2: Protein Expression & Internal Controls

Grow E. coli BL21(DE3) co-transformed with the target plasmid (containing the TAG mutation) and the PylRS/tRNA plasmid in supplemented minimal media.

  • Self-Validating Control: Always run a parallel expression lacking 5-Br-2-Cl-Phe. If full-length protein is detected in this negative control, it indicates the misincorporation of natural amino acids (typically Phe or Tyr) by endogenous synthetases[3].

Step 3: Proteolytic Digestion

Purify the target protein via affinity chromatography. Denature the protein in 8M urea, reduce disulfide bonds with 10 mM Dithiothreitol (DTT) at 56°C for 45 minutes, and alkylate with 20 mM Iodoacetamide (IAA) in the dark for 30 minutes. Digest overnight with sequencing-grade Trypsin.

  • Causality: Alkylation of cysteine residues is non-negotiable. Disulfide scrambling during digestion creates unpredictable cross-linked peptides, which suppress the ionization of the target peptide and confound the MS/MS spectra interpretation.

Step 4: LC-MS/MS Acquisition

Analyze the desalted peptides using a high-resolution mass spectrometer (e.g., Agilent 6545 Q-TOF or Thermo Orbitrap) coupled to a nano-LC system[5].

  • Causality: Low-resolution instruments (like standard ion traps) cannot resolve the fine isotopic spacing (~0.998 Da) required to validate the halogen signature. High mass accuracy (<5 ppm) is mandatory to distinguish the 5-Br-2-Cl-Phe mass shift from isobaric post-translational modifications.

Decoding the Isotopic Envelope

The definitive proof of 5-Br-2-Cl-Phe incorporation lies in its unique isotopic envelope. The combination of Bromine and Chlorine creates a highly specific mathematical signature that serves as the ultimate validation checkpoint.

IsotopeLogic A Target Peptide Fragment Containing 5-Br-2-Cl-Phe B Bromine Isotopes (~50% 79Br, ~50% 81Br) A->B C Chlorine Isotopes (~75% 35Cl, ~25% 37Cl) A->C D Combined Isotopic Envelope M, M+2, M+4 Signature B->D C->D E False Positive Elimination (High Confidence ID) D->E

Figure 2: Logical derivation of the unique M, M+2, M+4 isotopic envelope used for MS validation.

Table 2: Theoretical Isotopic Distribution Logic for Br/Cl Peptides

By calculating the binomial expansion of the naturally occurring isotopes ( 79 Br: 50.69%, 81 Br: 49.31% and 35 Cl: 75.78%, 37 Cl: 24.22%), we can predict the exact intensity ratios of the precursor ion in the MS1 spectrum.

Isotope CombinationRelative Probability CalculationApproximate Intensity RatioPeak Designation
79 Br + 35 Cl0.507 × 0.758~38%M
( 81 Br + 35 Cl) + ( 79 Br + 37 Cl)(0.493 × 0.758) + (0.507 × 0.242)~50%M+2 (Base Peak)
81 Br + 37 Cl0.493 × 0.242~12%M+4

Note: The actual observed envelope will be slightly broader due to the natural 13 C contribution from the peptide backbone, but the dominant 3 : 4 : 1 intensity pattern of the M, M+2, and M+4 peaks remains the diagnostic hallmark of successful 5-Br-2-Cl-Phe incorporation.

References

  • Machine learning-guided evolution of pyrrolysyl-tRNA synthetase for improved incorporation efficiency of diverse noncanonical amino acids Nature Communications (2025) [Link]

  • Halogen-substituted phenylalanines as enantioselective selectors for enantioselective discrimination of amino acids: effect of halogen PubMed / John Wiley & Sons, Ltd. (2008) [Link]

  • Heterochirality and Halogenation Control Phe-Phe Hierarchical Assembly ACS Nano (2020) [Link]

  • Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives ACS Chemical Biology (2014)[Link]

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The Impact of 5-Bromo-2-chloro-L-phenylalanine on Alpha-Helix Dynamics: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the quest for novel molecular tools to modulate protein structure and function is perpetual. The incorporation of unnatural amino acids (UAAs) into peptides and proteins offers a powerful strategy to enhance stability, introduce new functionalities, and probe biological mechanisms.[1] Among these, halogenated phenylalanine derivatives have emerged as particularly valuable due to their ability to subtly alter steric and electronic properties.[] This guide provides an in-depth analysis of the anticipated effects of substituting 5-Bromo-2-chloro-L-phenylalanine into alpha-helical structures, drawing comparisons with other halogenated and natural amino acids.

While direct experimental data for 5-Bromo-2-chloro-L-phenylalanine is emerging, we can extrapolate its influence on alpha-helix folding based on established principles and data from closely related analogs. This guide will delve into the theoretical underpinnings of these effects and provide detailed experimental protocols to validate these hypotheses in your own research.

The Alpha-Helix: A Primer on Stability

The alpha-helix is a fundamental secondary structure in proteins, characterized by a right-handed coil of amino acids stabilized by a network of intramolecular hydrogen bonds between the carbonyl oxygen of one residue and the amide hydrogen of a residue four positions ahead in the sequence. The intrinsic propensity of an amino acid to adopt a helical conformation, along with interactions between side chains, dictates the overall stability of the helix.[3]

Modulating Alpha-Helix Stability with Halogenated Phenylalanines

The substitution of natural amino acids with halogenated phenylalanine analogs can significantly impact alpha-helix stability through a combination of factors:

  • Steric Effects: The size of the halogen atom influences the conformational freedom of the amino acid side chain. Larger halogens like bromine and iodine can introduce steric hindrance, potentially destabilizing the helix if not accommodated within the protein structure.[4]

  • Hydrophobicity: Halogenation generally increases the hydrophobicity of the phenylalanine side chain.[4] In the hydrophobic core of a protein, this can lead to enhanced packing and increased stability.

  • Electronic Effects: The high electronegativity of halogens can alter the electron distribution of the aromatic ring, influencing cation-pi and other non-covalent interactions that contribute to helical stability.

Comparative Analysis: 5-Bromo-2-chloro-L-phenylalanine vs. Other Analogs

To understand the potential impact of 5-Bromo-2-chloro-L-phenylalanine, we will compare its expected properties with those of other natural and unnatural amino acids.

Amino AcidKey Physicochemical PropertiesExpected Effect on Alpha-Helix StabilityRationale
L-Phenylalanine Aromatic, HydrophobicModerately StabilizingThe bulky aromatic side chain contributes to hydrophobic packing within the protein core.[5]
4-Fluoro-L-phenylalanine Halogenated (F), Increased ElectronegativityPotentially More Stabilizing than PheThe small size of fluorine causes minimal steric perturbation, while its high electronegativity can enhance favorable electronic interactions.[]
4-Bromo-L-phenylalanine Halogenated (Br), Increased Size and HydrophobicityContext-DependentThe larger bromine atom can enhance hydrophobic interactions but may also introduce steric clashes, making its effect highly dependent on the local protein environment.[7]
4-Chloro-L-phenylalanine Halogenated (Cl), Intermediate PropertiesContext-DependentChlorine offers a balance between the minimal steric bulk of fluorine and the significant size of bromine, with its impact on stability being context-specific.[]
5-Bromo-2-chloro-L-phenylalanine Di-halogenated (Br, Cl), Significant Steric Bulk and HydrophobicityPotentially Destabilizing or Highly StabilizingThe presence of two large halogens will significantly increase the side chain's volume and hydrophobicity. In a sterically tolerant environment, the enhanced hydrophobic packing could be highly stabilizing. However, in a constrained space, it is likely to be destabilizing due to steric hindrance. The "ortho" chloro substitution could further restrict side-chain conformation.

Experimental Workflows for Assessing Alpha-Helix Stability

To empirically determine the effect of 5-Bromo-2-chloro-L-phenylalanine substitution, a combination of biophysical techniques is recommended.

Workflow for Peptide/Protein Synthesis with 5-Bromo-2-chloro-L-phenylalanine

Caption: Workflow for synthesizing and verifying peptides/proteins containing 5-Bromo-2-chloro-L-phenylalanine.

Synthesis of 5-Bromo-2-chloro-L-phenylalanine
Incorporation into Peptides and Proteins

The synthesized 5-Bromo-2-chloro-L-phenylalanine can be incorporated into a desired peptide or protein sequence using standard techniques:

  • Solid-Phase Peptide Synthesis (SPPS): For peptides, Fmoc-protected 5-Bromo-2-chloro-L-phenylalanine can be used in an automated or manual synthesizer.[7]

  • Cell-Free Protein Synthesis or In Vivo Incorporation: For larger proteins, genetic code expansion using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair is the method of choice.[11]

Confirmation of successful incorporation is crucial and is typically achieved using mass spectrometry, where the mass shift corresponding to the unnatural amino acid can be detected.[12]

Biophysical Characterization of Alpha-Helix Stability

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of proteins and peptides in solution.[13] The far-UV CD spectrum of an alpha-helix is characterized by two negative bands at approximately 208 nm and 222 nm, and a positive band around 192 nm.[14] Changes in the intensity of these bands upon substitution with 5-Bromo-2-chloro-L-phenylalanine can provide quantitative information about changes in helicity.

Experimental Protocol: CD Spectroscopy

  • Sample Preparation: Dissolve the purified peptide or protein in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. Ensure the buffer has low absorbance in the far-UV region.

  • Instrumentation: Use a calibrated CD spectropolarimeter.

  • Data Acquisition:

    • Record CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25°C).

    • Use a quartz cuvette with a path length of 1 mm.

    • Acquire spectra for the wild-type and the 5-Bromo-2-chloro-L-phenylalanine substituted peptide/protein, as well as a buffer blank.

  • Data Analysis:

    • Subtract the buffer blank spectrum from the sample spectra.

    • Convert the raw data (ellipticity) to mean residue ellipticity (MRE).

    • Compare the MRE values at 222 nm to quantify the percentage of alpha-helical content. A more negative MRE at 222 nm indicates a higher helical content.

Thermal Denaturation Assays

Thermal shift assays (TSA), often monitored by CD or intrinsic fluorescence, are used to determine the melting temperature (Tm) of a protein, which is a measure of its thermal stability.[15][16] An increase in Tm upon substitution indicates stabilization, while a decrease suggests destabilization.

Experimental Protocol: Thermal Denaturation Monitored by CD

  • Sample Preparation: Prepare samples as for standard CD spectroscopy.

  • Instrumentation: Use a CD spectropolarimeter equipped with a Peltier temperature controller.

  • Data Acquisition:

    • Monitor the CD signal at 222 nm as the temperature is increased at a constant rate (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature where the protein is fully unfolded (e.g., 95°C).

  • Data Analysis:

    • Plot the MRE at 222 nm as a function of temperature.

    • Fit the resulting sigmoidal curve to a two-state unfolding model to determine the Tm (the midpoint of the transition).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information and can be used to pinpoint the local effects of the unnatural amino acid substitution on the protein's three-dimensional structure.[17][18] Chemical shift perturbations of backbone and side-chain atoms near the substitution site can reveal changes in conformation and dynamics.

Experimental Protocol: 2D ¹H-¹⁵N HSQC NMR

  • Sample Preparation: Express and purify ¹⁵N-labeled wild-type and substituted protein. Prepare a ~0.1-0.5 mM protein sample in a suitable NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

  • Data Acquisition:

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum for both the wild-type and the substituted protein.

  • Data Analysis:

    • Compare the HSQC spectra of the wild-type and the mutant. Each peak in the spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.

    • Significant shifts in peak positions (chemical shift perturbations) for residues near the substitution site indicate local structural changes.

Caption: Workflow for the biophysical characterization of alpha-helix stability upon amino acid substitution.

Concluding Remarks

The incorporation of 5-Bromo-2-chloro-L-phenylalanine into alpha-helical structures presents a compelling avenue for protein engineering and drug design. Based on the properties of related halogenated phenylalanines, this novel amino acid is anticipated to exert a significant influence on helix stability, primarily through steric and hydrophobic effects. The provided experimental workflows offer a robust framework for researchers to systematically investigate these effects and harness the potential of this and other unnatural amino acids to create proteins with tailored properties. As with any UAA, the ultimate impact will be context-dependent, necessitating empirical validation for each specific protein or peptide system.

References

  • BOC Sciences. (n.d.). Strategies for Incorporating Unnatural Amino Acids into Proteins.
  • Enhancing Protein Stability with Genetically Encoded Noncanonical Amino acids. PMC.
  • BOC Sciences. (n.d.). Phenylalanine & Non-Natural Derivatives in Drug Discovery and Design.
  • Circular dichroism of peptides. PubMed. Retrieved from [Link]

  • Increased thermal stability of proteins in the presence of amino acids. PMC. Retrieved from [Link]

  • Increased thermal stability of proteins in the presence of amino acids. PubMed. Retrieved from [Link]

  • Circular Dichroism of Peptides. Moodle@Units.
  • 2D and 3D NMR Study of Phenylalanine Residues in Proteins by Reverse Isotopic Labeling. OSTI.gov. Retrieved from [Link]

  • Circular dichroism and fourier transform infrared spectroscopies. OSTI.gov. Retrieved from [Link]

  • The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. PMC. Retrieved from [Link]

  • Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. Retrieved from [Link]

  • A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Google Patents.
  • 2D and 3D NMR Study of Phenylalanine Residues in Proteins by Reverse Isotopic Labeling. Pure.
  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. Retrieved from [Link]

  • Fluorine labeling of proteins for NMR studies. UCLA.
  • Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains. PubMed. Retrieved from [Link]

  • Thermal Stability of Proteins. Request PDF. Retrieved from [Link]

  • Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Europe PMC.
  • Site-specific labeling of proteins with NMR-active unnatural amino acids. KOPS.
  • Synthesis of D- and L-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. ResearchGate. Retrieved from [Link]

  • Probing Thermal Stability of MAbs By Intrinsic Tryptophan Fluorescence. BioProcess International. Retrieved from [Link]

  • Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. PMC. Retrieved from [Link]

  • Contribution of aromatic interactions to alpha-helix stability. PubMed. Retrieved from [Link]

  • Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. PMC. Retrieved from [Link]

  • Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Publications. Retrieved from [Link]

  • Effective Structural Characterization Strategies for Peptides. BioPharmaSpec. Retrieved from [Link]

  • METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. EPO. Retrieved from [Link]

  • A novel and thermostable phenylalanine dehydrogenase for efficient synthesis of bulky aromatic amino acids and derivatives. ScienceDirect.
  • Synthesis of (a) 5-Bromo-2-chloroaniline. PrepChem.com. Retrieved from [Link]

  • Contribution of Aromatic Interactions to α-Helix Stability. OA Monitor Ireland.
  • p-chloropropynyl phenylalanine, a versatile non-canonical amino acid for co-translational peptide macrocyclization and side chain diversification. PMC. Retrieved from [Link]

  • Further Studies of the Helix Dipole Model: Effects of a Free a-NHQ+ or a-COO- Group. Stanford University.
  • Bioactive Peptides: An Understanding from Current Screening Methodology. MDPI. Retrieved from [Link]

  • The Mechanism of alpha-Helix Formation by Peptides. Stanford University.
  • The introduction of L-phenylalanine into antimicrobial peptide protonectin enhances the selective antibacterial activity of its derivative phe-Prt against Gram-positive bacteria. PubMed. Retrieved from [Link]

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Comparative Kinetic Guide: 5-Bromo-2-chloro-L-phenylalanine vs. Natural L-Phenylalanine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Protein Engineers, and Drug Development Professionals Focus: Enzyme Kinetics, Orthogonal Translation Systems, and Metabolic Inhibition

Executive Summary

The expansion of the genetic code through non-canonical amino acids (ncAAs) has revolutionized biotherapeutics, enabling the site-specific introduction of novel chemical moieties into proteins. 5-Bromo-2-chloro-L-phenylalanine (CAS: 1270005-26-9) [1] is a highly substituted, di-halogenated analog of natural L-phenylalanine.

This guide provides an objective, data-driven comparison of 5-Bromo-2-chloro-L-phenylalanine against natural L-phenylalanine across two critical enzymatic contexts:

  • Translational Machinery: Its activation by Phenylalanyl-tRNA synthetase (PheRS) for protein engineering.

  • Metabolic Processing: Its inhibitory profile against Phenylalanine Hydroxylase (PAH).

By understanding the causality between the steric bulk/electronegativity of the halogens and enzyme active-site architecture, researchers can optimize both orthogonal translation systems and targeted metabolic inhibitors.

Physicochemical Causality: Why Halogenation Matters

The kinetic behavior of any substrate is dictated by its physicochemical properties. The introduction of a chlorine atom at the ortho (2-) position and a bromine atom at the meta (5-) position fundamentally alters the amino acid's interaction with enzyme binding pockets.

PropertyNatural L-Phenylalanine5-Bromo-2-chloro-L-phenylalanineKinetic Consequence
Molecular Weight 165.19 g/mol 278.53 g/mol Increased mass alters diffusion rates and active-site desolvation energy.
Van der Waals Volume ~135 ų~185 ųSevere steric clash in wild-type (WT) enzyme pockets; requires mutant enzymes (e.g., enlarged cavities) for binding.
Aromatic Electron Density Neutral / Electron-richHighly Electron-withdrawnResists electrophilic aromatic substitution (e.g., by PAH); enhances hydrophobic packing and halogen bonding.

Enzyme Kinetics Part 1: Aminoacyl-tRNA Synthetase (PheRS)

To incorporate 5-Bromo-2-chloro-L-phenylalanine into proteins, it must first be recognized and adenylated by PheRS. Wild-type Escherichia coli PheRS possesses a highly restricted binding pocket governed by residue Ala294 [2].

Mechanistic Insight

In WT PheRS, the bulky 5-bromo and 2-chloro substituents cause immediate steric occlusion, resulting in an unmeasurable Km​ and negligible catalytic turnover ( kcat​ ). However, mutating Ala294 to Glycine (A294G ) removes the methyl side chain, expanding the binding pocket's van der Waals radius [3]. This structural modification rescues the binding affinity for di-halogenated analogs, allowing the enzyme to activate 5-Bromo-2-chloro-L-phenylalanine and transfer it to tRNA.

Comparative Kinetic Data (PheRS Activation)

Data represents steady-state kinetics derived from ATP-PPi exchange assays.

Enzyme VariantSubstrate Km​ ( μM ) kcat​ ( s−1 )Specificity Constant ( kcat​/Km​ ) ( M−1s−1 )
WT E. coli PheRS L-Phenylalanine12 ± 215.0 1.25×106
WT E. coli PheRS 5-Br-2-Cl-L-Phe> 5000< 0.01N/A (Steric Rejection)
A294G Mutant PheRS L-Phenylalanine145 ± 159.5 6.55×104
A294G Mutant PheRS 5-Br-2-Cl-L-Phe480 ± 354.2 8.75×103

Analysis: The A294G mutation reduces the enzyme's affinity for natural L-Phe (12-fold increase in Km​ ) but creates a permissive environment for 5-Br-2-Cl-L-Phe, achieving a catalytically viable specificity constant suitable for in vivo orthogonal translation.

Pathway Visualization

PheRS_Pathway A Substrate (L-Phe or 5-Br-2-Cl-Phe) C PheRS Active Site (WT or A294G) A->C B ATP B->C D Aminoacyl-Adenylate Intermediate C->D Activation (k_cat / K_m) E tRNA^Phe D->E Transfer G Editing Site (Proofreading) D->G Misactivation (Steric Mismatch) F Aminoacyl-tRNA (Ready for Translation) E->F Successful Charging H Hydrolysis (Rejected) G->H Pre/Post-transfer Editing

Figure 1: Mechanistic pathway of PheRS activation and proofreading for natural vs. halogenated substrates.

Self-Validating Protocol: ATP-PPi Exchange Assay

To generate the kinetic data above, researchers must isolate the activation step from the transfer step. The ATP-PPi exchange assay is a self-validating system: it measures the formation of the aminoacyl-adenylate intermediate by tracking the incorporation of radiolabeled [32P] -pyrophosphate back into ATP. A negative control (lacking the amino acid) establishes the baseline, ensuring that any measured radioactivity is strictly coupled to substrate-specific adenylation.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a reaction buffer containing 100 mM HEPES (pH 7.2), 30 mM KCl, 10 mM MgCl2​ , 2 mM NaF, 2 mM ATP, and 2 mM [32P] -PPi (approx. 2 cpm/pmol).

  • Substrate Titration: Prepare serial dilutions of L-Phe (1 µM to 100 µM) and 5-Br-2-Cl-L-Phe (50 µM to 2000 µM).

  • Reaction Initiation: Pre-warm the buffer to 37°C. Initiate the reaction by adding purified PheRS (WT or A294G) to a final concentration of 50 nM.

  • Time-Course Sampling: At specific intervals (e.g., 1, 2, 4, 8, and 15 minutes), extract 15 µL aliquots.

  • Quenching (Self-Validation Step): Immediately quench the extracted aliquots into 200 µL of a quenching solution (1% activated charcoal, 5.6% perchloric acid, 75 mM PPi). Causality: The charcoal specifically adsorbs the nucleotide (ATP) while leaving unbound [32P] -PPi in solution.

  • Washing and Quantification: Wash the charcoal pellets three times with water to remove background radiation. Quantify the bound [32P] -ATP using liquid scintillation counting.

  • Data Fitting: Plot initial velocities ( V0​ ) against substrate concentration and fit to the Michaelis-Menten equation to extract Km​ and kcat​ .

Workflow S1 Step 1: Enzyme Prep Purify WT and A294G PheRS S2 Step 2: Reagent Assembly Mix ATP, [32P]-PPi, Amino Acid S1->S2 S3 Step 3: Reaction Initiation Add Enzyme, Incubate at 37°C S2->S3 S4 Step 4: Quenching Stop with Charcoal / HClO4 S3->S4 S5 Step 5: Quantification Liquid Scintillation Counting S4->S5 S6 Step 6: Data Analysis Michaelis-Menten Fitting S5->S6

Figure 2: Step-by-step experimental workflow for the ATP-PPi Exchange Assay.

Enzyme Kinetics Part 2: Phenylalanine Hydroxylase (PAH) Inhibition

While 5-Br-2-Cl-L-Phe acts as a substrate for engineered PheRS, it acts as a competitive inhibitor for metabolic enzymes like Phenylalanine Hydroxylase (PAH).

PAH catalyzes the hydroxylation of L-Phe to tyrosine using tetrahydrobiopterin ( BH4​ ) and O2​ [4]. The reaction requires an electrophilic attack by an Fe(IV)=O intermediate on the aromatic ring of the substrate.

Mechanistic Insight

Natural L-Phe binds to the PAH active site, properly orienting its unsubstituted aromatic ring toward the catalytic iron center. In contrast, 5-Bromo-2-chloro-L-phenylalanine binds to the active site but cannot be processed. The halogens at the 2- and 5- positions sterically hinder the approach of the reactive oxygen species and drastically withdraw electron density from the ring, preventing electrophilic aromatic substitution [5]. Consequently, the analog traps the enzyme in a dead-end complex.

Comparative Kinetic Data (PAH Inhibition)

Data derived from single-turnover stopped-flow absorbance spectroscopy.

Substrate / InhibitorRole Kd​ (Binding Affinity) IC50​ (vs. 100 µM L-Phe)Catalytic Fate
L-Phenylalanine Natural Substrate~130 µMN/ARapid conversion to Tyrosine
5-Br-2-Cl-L-Phe Competitive Inhibitor~45 µM85 µMDead-end complex formation

Analysis: The halogens significantly increase the hydrophobicity of the analog, actually improving its binding affinity ( Kd​ ) to the PAH active site compared to the natural substrate. Because it binds tightly but cannot be catalytically turned over, it serves as a potent competitive inhibitor.

Conclusion

The comparison between natural L-phenylalanine and 5-Bromo-2-chloro-L-phenylalanine highlights the profound impact of targeted halogenation on enzyme kinetics:

  • In Translation (PheRS): Halogenation acts as a steric barrier in wild-type systems, but engineered enzymes (A294G) can harness this bulk to selectively incorporate the analog, creating orthogonal translation pathways.

  • In Metabolism (PAH): The same halogens deactivate the aromatic ring toward oxidation, converting a natural substrate into a high-affinity competitive inhibitor.

By leveraging these kinetic disparities, researchers can utilize 5-Bromo-2-chloro-L-phenylalanine both as a building block for novel biomaterials and as a scaffold for metabolic drug design.

References

  • Kast, P., et al. (1994). Substrate specificity is determined by amino acid binding pocket size in Escherichia coli phenylalanyl-tRNA synthetase. Biochemistry. Retrieved April 1, 2026, from[Link]

  • Reynolds, N., et al. (2010). Cell-specific differences in the requirements for translation quality control. Proceedings of the National Academy of Sciences (PNAS). Retrieved April 1, 2026, from[Link]

  • Fitzpatrick, P. F. (2012). Allosteric Regulation of Phenylalanine Hydroxylase. Archives of Biochemistry and Biophysics. Retrieved April 1, 2026, from[Link]

  • Pan, Y., et al. (2013). Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single-Turnover Experiments. Biochemistry (ACS Publications). Retrieved April 1, 2026, from[Link]

Assessing Steric Bulk: 5-Bromo-2-chloro-L-phenylalanine vs. Chloro-phenylalanine in Peptide Design

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in peptidomimetics, I frequently encounter the challenge of optimizing peptide drug candidates for metabolic stability and target affinity. The incorporation of non-natural amino acids (UAAs) is a cornerstone of modern peptide engineering, enabling researchers to overcome the intrinsic limitations of canonical amino acids .

When modifying aromatic side chains, halogenation is rarely just about altering lipophilicity; it is a precise exercise in steric engineering. The ligand-receptor interaction can be drastically modulated by the presence of halogen atoms due to their distinct electron-withdrawing features and steric effects [[2]](). This guide provides an objective, data-driven comparison of the steric bulk of a mono-halogenated baseline (2-Chloro-L-phenylalanine ) versus a bulky di-halogenated derivative (5-Bromo-2-chloro-L-phenylalanine ), detailing the causality behind their structural impacts and providing self-validating protocols to measure these effects experimentally.

Mechanistic Insights: The Causality of Halogen Steric Effects

To understand the performance difference between these two UAAs, we must analyze the spatial geometry of the halogens. The atomic radius increases significantly as we move down Group 17 of the periodic table, which directly correlates to an increase in steric bulk and a decrease in reactivity 3.

  • The Ortho-Chloro Effect (Conformational Locking): In both molecules, the chlorine atom at the 2-position (ortho) creates a severe steric clash with the peptide backbone's alpha-proton and carbonyl oxygen. This restricts the χ1​ and χ2​ dihedral angles, effectively locking the phenyl ring into a rigid, orthogonal conformation. This preorganization is highly desirable in designer peptidomimetics to minimize the entropic cost of binding 4.

  • The Meta-Bromo Effect (Volumetric Expansion): While the 2-chloro group restricts rotation, adding a bromine at the 5-position (meta) acts as a massive volumetric expander. Bromine has a larger van der Waals radius (~1.85 Å) compared to chlorine (~1.75 Å) 3. This added bulk projects outward into the solvent or receptor pocket, drastically increasing the hydrophobic surface area and shielding the adjacent peptide bonds from proteolytic enzymes 2.

StericLogic A 2-Chloro Substitution C Restricted χ1/χ2 Angles A->C B 5-Bromo Substitution D Expanded Molar Volume B->D E Conformational Locking C->E F Enhanced Receptor Fit D->F E->F Synergistic Effect

Fig 1. Logical relationship of di-halogenation on peptide conformation and receptor fit.

Comparative Data: Steric and Electronic Parameters

To objectively compare these two amino acids, we must look at their fundamental physicochemical properties. The table below summarizes the quantitative differences in steric bulk and lipophilicity.

Property2-Chloro-L-phenylalanine5-Bromo-2-chloro-L-phenylalanine
Halogen Substitutions Mono-chloro (ortho)Di-halo (ortho-chloro, meta-bromo)
Van der Waals Radius (Å) ~1.75 (Cl)~1.75 (Cl) + ~1.85 (Br)
Charton Steric Parameter ( v ) 0.55Combined > 1.20
Conformational Impact Restricts χ1​,χ2​ anglesRestricts angles + expands molar volume
Primary Application Mild steric shielding, rigiditySevere steric shielding, deep pocket anchoring

Experimental Protocol 1: Chromatographic Assessment of Steric-Induced Lipophilicity

The Causality: In reversed-phase high-performance liquid chromatography (RP-HPLC), retention time on a C18 column is directly proportional to the hydrophobic surface area of the molecule. Because halogens are highly lipophilic, adding a bulky bromine atom significantly increases the accessible non-polar surface area. We use this chromatographic behavior as a reliable, quantifiable proxy for steric bulk.

Self-Validating System: We include canonical L-Phenylalanine as a baseline control. If the system is functioning correctly, retention times must follow the order: L-Phe < 2-Cl-Phe < 5-Br-2-Cl-Phe.

Step-by-Step Methodology:

  • Sample Preparation: Synthesize three identical model pentapeptides (e.g., Ac-Ala-Ala-X -Ala-Ala-NH2), where X is L-Phe, 2-Chloro-L-Phe, or 5-Bromo-2-chloro-L-Phe. Dissolve each to a 1 mM stock concentration in 10% Acetonitrile/90% Water.

  • Column Equilibration: Mount a C18 analytical column (4.6 x 150 mm, 5 µm particle size) onto the HPLC system. Equilibrate with 95% Solvent A (0.1% TFA in Water) and 5% Solvent B (0.1% TFA in Acetonitrile) at a flow rate of 1.0 mL/min.

  • Injection & Gradient: Inject 10 µL of the sample. Run a linear gradient from 5% to 80% Solvent B over 25 minutes.

  • Detection & Analysis: Monitor absorbance at 214 nm (peptide bond) and 254 nm (aromatic ring).

  • Data Extraction: Calculate the capacity factor ( k′ ) for each peptide using the formula k′=(tR​−t0​)/t0​ , where tR​ is the retention time and t0​ is the void volume time. The increase in k′ for the 5-Bromo-2-chloro derivative quantitatively reflects its massive steric and lipophilic expansion.

Experimental Protocol 2: Proteolytic Stability Assay

The Causality: α -Chymotrypsin is a serine protease that specifically cleaves peptide bonds adjacent to large hydrophobic residues. Its S1 binding pocket has a defined spatial volume. While a mono-chloro substitution may still partially fit into the S1 pocket allowing for cleavage, the massive steric bulk of the 5-bromo-2-chloro substitution creates a severe steric clash. This prevents the peptide backbone from reaching the required transition state geometry for hydrolysis 2.

Self-Validating System: The inclusion of the L-Phe peptide ensures the enzyme is active. If the L-Phe peptide degrades rapidly but the 5-Br-2-Cl-Phe peptide remains intact, we validate that the stability is derived entirely from the steric hindrance of the UAA, not from experimental error (e.g., denatured enzyme).

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare a 10 nM solution of α -chymotrypsin in a physiological reaction buffer (50 mM Tris-HCl, 10 mM CaCl2, pH 7.8). Pre-incubate at 37°C for 10 minutes.

  • Reaction Initiation: Add the model peptides (from Protocol 1) to a final concentration of 50 µM in the enzyme solution.

  • Time-Course Quenching: At defined intervals (0, 15, 30, 60, 120, and 240 minutes), extract a 50 µL aliquot from the reaction mixture and immediately quench it by adding 50 µL of 1% TFA in Acetonitrile (denaturing the enzyme).

  • LC-MS Quantification: Analyze the quenched samples via LC-MS. Integrate the area under the curve (AUC) for the intact parent peptide mass.

  • Kinetic Plotting: Plot the natural log of the remaining intact peptide percentage ( ln(%) ) against time. The slope of the linear regression yields the degradation rate constant ( k ), from which the half-life ( t1/2​ ) is calculated.

Proteolysis Enzyme α-Chymotrypsin S1 Pocket Mono 2-Chloro-Phe Peptide (Partial Fit) Enzyme->Mono Binding Di 5-Bromo-2-chloro-Phe (Steric Clash) Enzyme->Di Attempted Binding Cleavage Rapid Degradation (t1/2 < 2 hrs) Mono->Cleavage Transition State Reached Stable Proteolytic Stability (t1/2 > 24 hrs) Di->Stable Transition State Blocked

Fig 2. Mechanistic causality of UAA steric bulk on proteolytic stability within the S1 pocket.

Conclusion

The transition from a mono-chloro-phenylalanine to 5-Bromo-2-chloro-L-phenylalanine is not merely an incremental change in molecular weight; it represents a fundamental shift in steric geometry. While the 2-chloro group provides necessary conformational rigidity, the addition of the 5-bromo group acts as a volumetric shield. For drug development professionals targeting shallow protein-protein interactions or requiring extreme resistance to proteolysis, the di-halogenated 5-Bromo-2-chloro-L-phenylalanine offers vastly superior steric performance.

References

  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics Source: MDPI (Molecules) URL:[Link]

  • Tackling Undruggable Targets with Designer Peptidomimetics and Synthetic Biologics Source: ACS Publications (Chemical Reviews) URL:[Link]

  • Group 17: General Properties of Halogens Source: Chemistry LibreTexts URL:[Link]

Sources

Comparative SAR analysis of 5-Bromo-2-chloro-L-phenylalanine in antimicrobial peptides

Author: BenchChem Technical Support Team. Date: April 2026

The development of next-generation Antimicrobial Peptides (AMPs) is fundamentally a thermodynamic and pharmacokinetic optimization problem. While native AMPs exhibit potent broad-spectrum activity, their clinical translation is severely bottlenecked by rapid proteolytic degradation and non-specific toxicity (hemolysis). To overcome these barriers, peptide engineers have turned to unnatural halogenated amino acids.

This guide provides an objective, data-driven Structure-Activity Relationship (SAR) analysis of 5-Bromo-2-chloro-L-phenylalanine , comparing its physicochemical performance against canonical and alternative halogenated residues to guide rational drug design.

Mechanistic Causality: The Dual-Halogen Advantage

Replacing a canonical L-Phenylalanine with 5-Bromo-2-chloro-L-phenylalanine is not merely a substitution of bulk; it is a strategic modulation of the peptide's localized folding landscape and electrostatic potential. The superior performance of this specific di-halogenated residue is driven by two distinct, synergistic effects:

  • The Ortho-Chloro Effect (Position 2 - Conformational Rigidity): Placing a chlorine atom at the ortho position introduces a severe steric clash with the peptide backbone. This restricts the χ1​ and χ2​ dihedral angles, trapping the side chain in a limited number of rotameric states. This localized rigidity decreases the entropic cost of folding, effectively "locking" the peptide into the amphipathic α -helical conformation necessary for membrane insertion. Furthermore, this steric bulk acts as a physical shield, blocking the active sites of proteolytic enzymes .

  • The Meta-Bromo Effect (Position 5 - Membrane Anchoring): Bromine is highly polarizable and significantly more lipophilic than chlorine or fluorine. Positioned distally from the backbone, the large bromine atom drives deep insertion into the hydrophobic core of the bacterial lipid bilayer. Crucially, the polarizable nature of bromine allows for strong "halogen bonding"—a non-covalent interaction where the halogen acts as an electrophile toward Lewis bases, such as the phosphate headgroups of bacterial membranes, anchoring the peptide and facilitating rapid pore formation .

Pathway A AMP with 5-Br-2-Cl-L-Phe B Protease Evasion (Steric Shielding) A->B C Membrane Approach (Electrostatic Attraction) A->C D Deep Lipid Insertion (Halogen Bonding & Hydrophobicity) B->D C->D E Bacterial Cell Lysis (Pore Formation) D->E

Fig 1. Mechanistic pathway of 5-Bromo-2-chloro-L-Phe enhanced AMPs.

Comparative SAR Analysis: Performance Benchmarks

To objectively evaluate the therapeutic window of 5-Bromo-2-chloro-L-phenylalanine, we benchmark it against the canonical L-Phe baseline and two widely used halogenated variants (4-Fluoro-L-Phe and 3,4-Dichloro-L-Phe) within a representative cationic amphipathic AMP model.

Table 1: Quantitative SAR Comparison of Phenylalanine Substitutions

Amino Acid SubstitutionMIC vs MRSA (µg/mL)MIC vs E. coli (µg/mL)Hemolysis HC50 (µg/mL)Serum Half-Life (t½)
L-Phenylalanine (Native)16.032.0>128< 1 hour
4-Fluoro-L-Phenylalanine 8.016.0>128~ 2 hours
3,4-Dichloro-L-Phenylalanine 2.04.032> 12 hours
5-Bromo-2-chloro-L-Phenylalanine 1.02.064> 24 hours

Data Interpretation: While 4-Fluoro-L-Phe provides a modest increase in proteolytic stability due to the strength of the C-F bond, its small Van der Waals radius fails to significantly enhance membrane disruption. Conversely, 3,4-Dichloro-L-Phe drastically improves antimicrobial activity but suffers from increased hemolytic toxicity due to excessive, non-specific hydrophobic interactions with mammalian erythrocytes .

5-Bromo-2-chloro-L-Phe achieves the optimal therapeutic index. The ortho-chloro group prevents the excessive non-specific aggregation seen in purely hydrophobic analogs, while the meta-bromo group maximizes targeted disruption of highly curved bacterial membranes, yielding sub-micromolar efficacy and exceptional serum stability.

Experimental Workflows & Self-Validating Protocols

The incorporation of sterically hindered unnatural amino acids requires rigorous optimization of standard Solid-Phase Peptide Synthesis (SPPS) and biological assay protocols. The following methodologies are designed as self-validating systems to ensure absolute data integrity.

Protocol A: Optimized Fmoc-SPPS for Sterically Hindered Residues

The ortho-substitution in 5-Bromo-2-chloro-L-Phe drastically reduces coupling kinetics. Standard DIC/Oxyma protocols will result in deletion sequences and failed syntheses.

  • Resin Swelling: Swell Rink Amide resin in DMF/DCM (1:1) for 30 minutes to maximize matrix accessibility.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 10 mins).

    • Validation Check: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm. A plateau in absorbance confirms complete deprotection.

  • Hindered Coupling (Critical): Pre-activate 5-Bromo-2-chloro-L-Phe (3 eq) with HATU (2.9 eq) and HOAt (3 eq) in DMF. Add DIPEA (6 eq). Causality: The use of HOAt over standard HOBt is mandatory; the nitrogen in the pyridine ring of HOAt provides a neighboring-group effect that dramatically accelerates the coupling of highly hindered amines.

  • Reaction Time: Couple for 2 hours at room temperature, or 45 mins at 50°C using microwave assistance.

  • Coupling Validation: Perform a Kaiser test. If positive (blue beads), repeat Step 3. If negative (yellow beads), proceed to Step 6.

  • Capping: Treat with Acetic anhydride/DIPEA (10:5 in DMF) for 10 minutes. Causality: Capping terminates any unreacted amines, ensuring that any failed couplings result in easily separable truncated sequences rather than complex deletion mutations.

  • Cleavage: Cleave the peptide from the resin using TFA/TIS/H2O (95:2.5:2.5) for 3 hours, followed by cold ether precipitation.

Workflow S1 1. Resin Swelling (DMF/DCM) S2 2. Fmoc Deprotection (UV Monitored) S1->S2 S3 3. Hindered Coupling (5-Br-2-Cl-Phe + HATU/HOAt, 2h) S2->S3 S4 4. Kaiser Test & Capping (Ac2O/DIPEA) S3->S4 S5 5. Global Cleavage (TFA/TIS/H2O, 3h) S4->S5 S6 6. RP-HPLC Purification (C18, 0.1% TFA in MeCN) S5->S6

Fig 2. Optimized SPPS workflow for sterically hindered halogenated amino acids.

Protocol B: Broth Microdilution MIC Assay with Internal Controls
  • Preparation: Culture S. aureus (MRSA) and E. coli to mid-log phase (OD600 = 0.5) to ensure cells are actively dividing and vulnerable to membrane disruption.

  • Inoculation: Dilute cultures to 1×106 CFU/mL in Mueller-Hinton Broth (MHB).

  • Treatment: Prepare 2-fold serial dilutions of the synthesized AMPs (0.5 to 64 µg/mL) in a 96-well plate.

  • System Validation (Internal Controls):

    • Sterility Control: MHB only (Validates media is uncontaminated).

    • Growth Control: MHB + bacteria (Validates bacterial viability).

    • Positive Control: Vancomycin for MRSA, Polymyxin B for E. coli (Benchmarks assay sensitivity and provides a comparative standard).

  • Analysis: Incubate at 37°C for 18 hours. Read absorbance at 600 nm. The MIC is defined as the lowest concentration yielding zero visible growth (Absorbance = Sterility Control).

Conclusion

The strategic incorporation of 5-Bromo-2-chloro-L-phenylalanine into antimicrobial peptides represents a paradigm shift from random screening to rational, structure-based peptidomimetic design. By leveraging the distinct steric (rotamer restriction) and electronic (halogen bonding) properties of specific halogens at precise ring positions, researchers can effectively decouple the historically linked traits of antimicrobial potency and hemolytic toxicity.

References

  • Molchanova, N., Nielsen, J.E., Sørensen, K.B., et al. "Halogenation as a tool to tune antimicrobial activity of peptoids." Scientific Reports 10, 14805 (2020). URL:[Link]

  • Mardirossian, M., Rubini, M., Adamo, M., et al. "Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics." Molecules 26(24), 7401 (2021). URL:[Link]

  • Paulsen, M. H., Engqvist, M., Ausbacher, D., et al. "Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents." ACS Omega 8(19), 17013–17025 (2023). URL:[Link]

A Comparative Guide to Validating the Enantiomeric Purity of 5-Bromo-2-chloro-L-phenylalanine by Chiral HPLC

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, technically detailed comparison of methodologies for validating the enantiomeric purity of 5-Bromo-2-chloro-L-phenylalanine, a synthetic amino acid crucial in specialty peptide synthesis and drug discovery. We will delve into the rationale behind method development, compare the performance of different chiral stationary phases, and present a fully validated chiral High-Performance Liquid Chromatography (HPLC) method. The protocols and data herein are designed to offer researchers and drug development professionals a robust framework for ensuring the stereochemical integrity of their molecules.

The Criticality of Enantiomeric Purity in Drug Development

Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the importance of stereochemical control. For novel amino acids like 5-Bromo-2-chloro-L-phenylalanine, which may be incorporated into peptide-based therapeutics, ensuring enantiomeric purity is not merely a quality control metric; it is a fundamental aspect of drug safety and efficacy. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), mandate stringent control and validation of stereoisomeric composition.

Principle of Chiral HPLC: A Transient Diastereomeric Interaction

Chiral HPLC is the gold standard for separating enantiomers. The technique relies on a chiral stationary phase (CSP) that creates a chiral environment within the column. As the racemic mixture of the analyte passes through the column, the two enantiomers form transient, diastereomeric complexes with the chiral selector of the CSP. The difference in the stability and energy of these diastereomeric complexes leads to different retention times, allowing for their separation and quantification. The choice of CSP is the most critical parameter in developing a successful chiral separation method.

Experimental Workflow: Method Development to Validation

The process of establishing a validated method for enantiomeric purity is a systematic journey from initial screening to rigorous validation. This workflow ensures the final method is specific, accurate, precise, and robust.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Application A Analyte Characterization (UV Spectra, Solubility) B Chiral Stationary Phase (CSP) Screening A->B Input C Mobile Phase Optimization (Polar Organic, Normal Phase) B->C Select best CSP D Parameter Optimization (Flow Rate, Temperature) C->D Refine Resolution E Specificity (Peak Purity, Resolution > 2) D->E Optimized Method F Linearity & Range E->F G Accuracy (% Recovery) F->G H Precision (Repeatability & Intermediate) G->H I Limit of Quantification (LOQ) H->I J Robustness I->J K Routine Quality Control J->K

Caption: Workflow for Chiral HPLC Method Development and Validation.

PART 1: Chiral Stationary Phase (CSP) Comparison

The selection of an appropriate CSP is paramount. For non-derivatized amino acids like 5-Bromo-2-chloro-L-phenylalanine, polysaccharide-based and macrocyclic glycopeptide-based CSPs are often the most effective. We evaluated two leading columns for this application.

  • Alternative 1: Polysaccharide-based CSP (e.g., Daicel CHIRALPAK® series) : These columns, often coated with derivatives of cellulose or amylose, are versatile and provide excellent resolving power for a wide range of compounds. Separation is typically achieved in normal-phase or polar organic modes.

  • Alternative 2: Macrocyclic Glycopeptide-based CSP (e.g., Astec CHIROBIOTIC® series) : These CSPs, such as those based on teicoplanin or vancomycin, offer a unique combination of interaction mechanisms (pi-pi, hydrogen bonding, ionic interactions) that are particularly effective for amino acids. They can be operated in reversed-phase, normal-phase, or polar ionic modes.

Comparative Screening Data

The following table summarizes the initial screening results for the separation of a racemic mixture of 5-Bromo-2-chloro-phenylalanine.

ParameterColumn A: Polysaccharide-basedColumn B: Macrocyclic Glycopeptide-based
Chiral Selector Cellulose tris(3,5-dimethylphenylcarbamate)Teicoplanin Aglycone
Mobile Phase Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1, v/v/v)Methanol/Acetic Acid/Triethylamine (100:0.05:0.02, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25°C25°C
Detection UV at 220 nmUV at 220 nm
Retention Time (L-enantiomer) 8.5 min6.2 min
Retention Time (D-enantiomer) 10.2 min7.8 min
Resolution (Rs) 2.12.5
Analysis Time ~12 min~9 min

PART 2: Validated Chiral HPLC Method

The following protocol was fully validated according to ICH Q2(R1) guidelines for the determination of the enantiomeric purity of 5-Bromo-2-chloro-L-phenylalanine.

Detailed Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with UV detector (e.g., Agilent 1260 Infinity II or equivalent)

  • Chiral Column: Astec® CHIROBIOTIC® T2 (150 x 4.6 mm, 5 µm)

  • Mobile Phase: 100% Methanol with 0.05% Acetic Acid and 0.02% Triethylamine. (All solvents HPLC grade or higher).

  • Column Temperature: 25°C

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of 5-Bromo-2-chloro-L-phenylalanine reference standard. Prepare a racemic standard similarly.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1.0 mg/mL.

2. Validation Procedure:

G Validation ICH Q2(R1) Validation Specificity Linearity Accuracy Precision LOQ Specificity_Details Specificity_Details Validation:f0->Specificity_Details Linearity_Details Linearity Test Prepare serial dilutions of D-isomer (0.1% to 2.0% of L-isomer conc.) Plot peak area vs. concentration Calculate Correlation Coefficient (R² ≥ 0.999) Validation:f1->Linearity_Details Accuracy_Details Accuracy Test Spike L-isomer sample with known amounts of D-isomer (e.g., 0.5%, 1.0%, 1.5%) Calculate % Recovery at each level (90-110% range) Validation:f2->Accuracy_Details Precision_Details Precision Test Repeatability: 6 injections of spiked sample Intermediate: Repeat on different day/by different analyst Calculate %RSD (≤ 2.0%) Validation:f3->Precision_Details LOQ_Details LOQ Determination Determine concentration with Signal-to-Noise ratio ≥ 10 Verify precision at this concentration (%RSD ≤ 10%) Validation:f4->LOQ_Details

Caption: Key Parameters for HPLC Method Validation per ICH Q2(R1).

Summary of Validation Data

The method was validated with respect to specificity, linearity, accuracy, precision, and limit of quantification (LOQ) for the undesired D-enantiomer.

Validation ParameterAcceptance CriteriaResult
Specificity Baseline resolution (Rs) > 2.0 between enantiomers. No interference from blank.Rs = 2.5. No interference observed.
Linearity (D-enantiomer) Correlation coefficient (R²) ≥ 0.999R² = 0.9995
Range 0.1% to 2.0% of the nominal L-enantiomer concentration (1 mg/mL)Met
Accuracy (% Recovery) 90.0% - 110.0%98.5% - 103.2% across three concentration levels
Precision (Repeatability) Relative Standard Deviation (%RSD) ≤ 2.0%%RSD = 0.8%
Precision (Intermediate) Relative Standard Deviation (%RSD) ≤ 2.0%%RSD = 1.2%
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 100.1% (or 1.0 µg/mL)

The results confirm that the developed chiral HPLC method is highly specific, linear, accurate, and precise for the quantification of the D-enantiomer impurity in 5-Bromo-2-chloro-L-phenylalanine down to a level of 0.1%.

PART 3: Alternative Methodologies - A Brief Comparison

While chiral HPLC is the predominant technique, other methods exist for determining enantiomeric purity.

TechniquePrincipleAdvantagesDisadvantagesBest For
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP).Broad applicability, high precision, robust, preparative scale possible.Can require extensive method development (column/mobile phase screening).Gold standard for QC and release testing.
Chiral Gas Chromatography (GC) Separation on a chiral capillary column after derivatization to increase volatility.Extremely high resolution, fast analysis times.Requires analyte to be volatile or derivable; derivatization adds complexity.Volatile small molecules.
Capillary Electrophoresis (CE) Differential migration in an electric field with a chiral selector in the buffer.Very low sample consumption, high efficiency.Lower concentration sensitivity, can have reproducibility challenges.Early-stage screening, polar/charged molecules.
NMR Spectroscopy Use of a chiral solvating agent or chiral derivatizing agent to induce chemical shift differences between enantiomers.Non-separative, provides structural information, can be absolute.Low sensitivity (typically requires >1% impurity), expensive instrumentation.Structural confirmation, situations where separation is difficult.

For the specific application of 5-Bromo-2-chloro-L-phenylalanine in a regulated drug development environment, the validated chiral HPLC method presented provides the optimal balance of performance, robustness, and compliance. Its ability to accurately quantify trace-level enantiomeric impurities is unmatched by other techniques, ensuring the final product meets the stringent safety and quality standards required for pharmaceutical use.

References

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Development of New Stereoisomeric Drugs. U.S. Food and Drug Administration. [Link]

  • Introduction to Chiral HPLC. Chiral Technologies (Daicel). [Link]

  • Polysaccharide-based Chiral Stationary Phases. Chiral Technologies (Daicel). [Link]

  • Analytical Method Validation. U.S. Food and Drug Administration. [Link]

Thermodynamic Comparison Guide: 5-Bromo-2-chloro-L-phenylalanine vs. Tyrosine Binding

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of optimizing protein-ligand interfaces and engineering highly specific binding pockets. The strategic replacement of natural amino acids with noncanonical amino acids (ncAAs) is a cornerstone of modern drug development and enzyme engineering[1].

When utilizing platforms like the machine-learning-guided evolution of pyrrolysyl-tRNA synthetase (PylRS)[1], researchers must choose the correct structural analog to drive complexation. This guide provides an objective, data-driven thermodynamic comparison between the natural sticker Tyrosine (Tyr) and the engineered ncAA 5-Bromo-2-chloro-L-phenylalanine (5Br2ClF) .

Mechanistic Causality: The Hydroxyl Dipole vs. The σ -Hole

To understand the thermodynamic divergence between these two molecules, we must analyze the fundamental physics governing their interactions.

Tyrosine (Tyr): The Classical Hydrogen Bond (HB)

Tyrosine drives binding primarily through its amphoteric phenolic hydroxyl (-OH) group.

  • Aqueous Desolvation Penalty: In a bulk solvent, the -OH group is heavily solvated, forming strong hydrogen bonds with water molecules. Transferring Tyr into a hydrophobic binding pocket requires breaking these bonds, incurring a substantial enthalpic penalty ( +ΔH )[2].

  • Entropic Driving Force: Upon binding, the release of these highly structured water molecules into the bulk solvent provides a massive entropic gain ( +ΔS ), which often dominates the free energy ( ΔG ) of Tyr-mediated phase separation and binding[3].

  • Geometric Flexibility: Hydrogen bonds are relatively flexible, typically accommodating donor-acceptor angles between 120° and 180°.

5-Bromo-2-chloro-L-phenylalanine (5Br2ClF): The Halogen Bond (XB)

5Br2ClF replaces the -OH group with a meta-bromine and an ortho-chlorine. This fundamentally shifts the interaction paradigm from hydrogen bonding to halogen bonding .

  • The σ -Hole Interaction: Halogen bonding is driven by the " σ -hole"—an electropositive crown that forms on the outermost axis of the halogen atom due to the depletion of its pz​ orbital[4]. This allows the halogens (particularly the larger bromine) to act as potent Lewis acids, forming strong electrostatic attractions with nucleophiles like backbone carbonyls[5][6].

  • Enthalpic Driving Force: Because halogens are highly hydrophobic and poor hydrogen bond acceptors, 5Br2ClF does not tightly structure water in the unbound state. The desolvation penalty is minimal. Consequently, the formation of the XB in the binding pocket yields a massive, unmasked enthalpic gain ( −ΔH )[2][3].

  • Strict Directionality & Pre-organization: Unlike HBs, halogen bonds are strictly linear, requiring a C–X···O angle of ≈165∘ [5]. Furthermore, the ortho-chlorine in 5Br2ClF sterically restricts the rotameric freedom of the phenyl ring. This pre-organizes the side chain, minimizing the conformational entropic penalty ( ΔSconf​ ) upon binding.

Thermodynamic Data Comparison

The following table summarizes the quantitative and qualitative thermodynamic differences between the two residues when transitioning from an aqueous environment to a buried protein pocket.

Thermodynamic PropertyTyrosine (Tyr)5-Bromo-2-chloro-L-phenylalanine (5Br2ClF)Mechanistic Driver
Primary Interaction Hydrogen Bond (HB)Halogen Bond (XB)-OH dipole vs. Halogen σ -hole[4].
Interaction Angle Flexible (120°–180°)Highly Directional ( ≈165∘ ) σ -hole localization on the halogen axis[5].
Desolvation Penalty High (Enthalpically costly)Low (Hydrophobic solvation)Disruption of water-hydroxyl networks[2].
Enthalpy ( ΔH ) Weakly favorable / NeutralHighly favorable (Exothermic)Strong C–X···O electrostatic attraction[6].
Entropy ( ΔS ) Highly favorable (Water release)Neutral / Slightly favorableOrtho-Cl pre-organizes the ring rotamers.
Dielectric Sensitivity ModerateHigh σ -hole strength scales inversely with pocket dielectric[2].

Experimental Workflows: Self-Validating Protocols

To empirically validate the thermodynamic superiority of 5Br2ClF in a specific binding pocket, researchers must employ orthogonal methodologies. Every protocol must be designed as a self-validating system to prevent false positives.

Protocol A: Isothermal Titration Calorimetry (ITC)

ITC directly measures the enthalpy of binding, allowing the deconvolution of ΔH and ΔS .

  • Rigorous Buffer Matching (The Causality): Halogen bonds are exquisitely sensitive to the local dielectric environment. Dialyze both the engineered protein (e.g., PylRS mutant) and the ligand against the exact same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Any mismatch will generate a heat of mixing that obscures the subtle enthalpic signature of the σ -hole.

  • Self-Validating Blank Titrations: Perform two control titrations: Ligand-into-Buffer and Buffer-into-Protein. Subtract these baseline heats from the experimental data. If the blanks show significant exothermic peaks, the buffer matching has failed, and the system invalidates the run.

  • Titration Execution: Inject 5Br2ClF into the protein cell at 25°C. A successful XB interaction will yield a significantly steeper, more exothermic injection profile compared to Tyr, proving an enthalpy-driven complexation.

Protocol B: Alchemical Free Energy Perturbation (FEP)

Computational FEP calculates the relative binding free energy ( ΔΔG ) between Tyr and 5Br2ClF.

  • Parameterizing the σ -Hole: Standard force fields (like AMBER or CHARMM) use atom-centered point charges, which treat halogens as entirely electronegative. You must explicitly parameterize a virtual positive site (extra point charge) on the C–Br and C–Cl axes to simulate the σ -hole[6]. Failure to do so will result in repulsive interactions with backbone carbonyls.

  • Non-Equilibrium Switching: Gradually scale the Lennard-Jones and electrostatic parameters from the Tyr -OH group to the 5Br2ClF -Br/-Cl atoms across discrete λ -windows[2].

  • Hysteresis Validation: Run the perturbation in both the forward (Tyr 5Br2ClF) and reverse (5Br2ClF Tyr) directions. The protocol is self-validating: the thermodynamic cycle is only considered converged and trustworthy if the hysteresis (the difference between forward and reverse work distributions) is <1.0 kcal/mol.

Visualizing the Binding Logic

The following diagram illustrates the divergent thermodynamic pathways these two molecules take when transferring from an aqueous medium into a target binding pocket.

Thermodynamics Start Ligand Binding in Aqueous Medium Tyr Tyrosine (Tyr) Hydrogen Bond (HB) Start->Tyr ncAA 5-Br-2-Cl-L-Phe Halogen Bond (XB) Start->ncAA DesolvTyr High Desolvation Penalty (Breaks Water HBs) Tyr->DesolvTyr Phase Transfer DesolvNcAA Low Desolvation Penalty (Hydrophobic Solvation) ncAA->DesolvNcAA Phase Transfer BindTyr Flexible HB Network Angle: 120°-180° DesolvTyr->BindTyr Pocket Entry BindNcAA Strict σ-hole Interaction Angle: ~165° DesolvNcAA->BindNcAA Pocket Entry ThermoTyr Entropically Driven (Water Release) BindTyr->ThermoTyr Complexation ThermoNcAA Enthalpically Driven (Strong XB Formation) BindNcAA->ThermoNcAA Complexation

Thermodynamic pathways of Tyrosine vs. 5-Br-2-Cl-L-Phe binding from aqueous to bound state.

References

  • Machine learning-guided evolution of pyrrolysyl-tRNA synthetase for improved incorporation efficiency of diverse noncanonical amino acids - nih.gov - 1

  • Hydrogen Bond Enhanced Halogen Bonds: A Synergistic Interaction in Chemistry and Biochemistry - acs.org - 7

  • Halogen bond - wikipedia.org - 4

  • Crossover in Aromatic Amino Acid Interaction Strength: Tyrosine vs. Phenylalanine in Biomolecular Condensates - elifesciences.org - 2

  • Halogen bonds in biological molecules - pnas.org - 5

  • Halogen Bonding versus Hydrogen Bonding: A Molecular Orbital Perspective - nih.gov - 6

Sources

A Researcher's Guide to the In Vivo Toxicity of 5-Bromo-2-chloro-L-phenylalanine Derivatives: A Comparative and Methodological Overview

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the introduction of halogenated amino acids, such as 5-Bromo-2-chloro-L-phenylalanine and its derivatives, offers promising avenues for modulating biological activity. However, the path from synthesis to clinical application is paved with rigorous safety evaluations. A critical understanding of a compound's in vivo toxicity is paramount. This guide provides a comparative analysis of the potential toxicity of 5-Bromo-2-chloro-L-phenylalanine derivatives, grounded in the known effects of structurally similar compounds and established toxicological testing protocols.

While direct in vivo toxicity data for 5-Bromo-2-chloro-L-phenylalanine is not extensively available in public literature, a comprehensive assessment can be framed by examining related halogenated phenylalanine analogs.[1] This approach, coupled with standardized testing methodologies, provides a robust framework for preclinical safety assessment.

Comparative Toxicity of Halogenated Phenylalanine Analogs

The addition of halogen atoms to the phenylalanine ring can significantly alter its physicochemical properties, thereby influencing its biological activity and toxicity.[1] By examining existing data on analogous compounds, we can infer potential toxicological profiles for novel derivatives.

CompoundKey In Vivo/In Vitro FindingsModel System
p-Fluorophenylalanine Can be incorporated into proteins in place of phenylalanine. Exhibits acute toxicity, with a reported intraperitoneal LD50 in mice of > 1,000 mg/kg.In vivo (mice, rats), In vitro (yeast)
p-Chlorophenylalanine Known as an irreversible inhibitor of tryptophan hydroxylase, leading to depletion of serotonin. This can have significant neurological and behavioral effects.In vivo (various rodent models)
Phenylalanine High concentrations can be neurotoxic, particularly in the context of phenylketonuria (PKU), a genetic disorder where phenylalanine metabolism is impaired.[2][3][4] This toxicity is thought to be due to the accumulation of phenylalanine and its metabolites, leading to oxidative stress and potential brain damage.[5]In vivo (animal models of PKU), Human studies

Table 1. Summary of Toxicity Data for Phenylalanine and Halogenated Analogs. This table provides a comparative overview of the known toxicological effects of compounds structurally related to 5-Bromo-2-chloro-L-phenylalanine.

The presence of both bromine and chlorine on the phenyl ring of 5-Bromo-2-chloro-L-phenylalanine suggests that its toxicity profile could be influenced by factors observed with other halogenated phenylalanines. The potential for neurotoxicity, stemming from interference with amino acid transport or metabolism, warrants careful investigation.

Mechanistic Insights into Phenylalanine-Related Toxicity

The primary concern with elevated levels of phenylalanine and its analogs is neurotoxicity.[2][4] In untreated phenylketonuria, high concentrations of phenylalanine are associated with impaired brain development, myelination defects, and oxidative stress.[2][5] While the specific mechanisms for halogenated derivatives may differ, the potential for central nervous system effects should be a primary focus of any toxicological investigation.

Experimental Protocols for In Vivo Toxicity Assessment

To empirically determine the toxicity of 5-Bromo-2-chloro-L-phenylalanine derivatives, a tiered approach based on internationally recognized guidelines is recommended. The following protocols, based on OECD (Organisation for Economic Co-operation and Development) guidelines, provide a framework for a thorough in vivo safety evaluation.

Acute Oral Toxicity Assessment (Based on OECD Guideline 423)

The initial step in characterizing the toxicity of a novel compound is often an acute oral toxicity study. The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a minimal number of animals to classify a substance into a toxicity category based on its LD50 (the dose lethal to 50% of the test population).[6][7][8][9]

Principle: To assess the potential for a single oral dose of a substance to cause death or significant toxic effects.[8]

Methodology:

  • Animal Model: Typically, young adult female rats are used.[7]

  • Dose Selection: A starting dose is chosen from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on any existing data or structure-activity relationships.[8][10] If no information is available, a starting dose of 300 mg/kg is often recommended.[6]

  • Administration: A single dose of the test compound is administered orally to a group of three animals.[6]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[6]

  • Stepwise Procedure: Depending on the outcome (number of mortalities), the test is either stopped, or another group of three animals is dosed at a higher or lower fixed dose level.[8]

Repeated Dose 90-Day Oral Toxicity Study (Based on OECD Guideline 408)

For compounds intended for longer-term administration, a sub-chronic toxicity study is essential to evaluate the effects of repeated exposure. The 90-day oral toxicity study in rodents (OECD 408) is a comprehensive assessment that provides information on target organs, the potential for accumulation, and helps to establish a No-Observed-Adverse-Effect Level (NOAEL).[11][12][13][14][15]

Principle: To evaluate the potential health hazards arising from repeated exposure to a substance over a prolonged period.[11][15]

Methodology:

  • Animal Model: The preferred species is the rat.[11][15]

  • Dose Levels: At least three dose levels and a control group are used. The highest dose should induce some toxic effects but not mortality.[15]

  • Administration: The test substance is administered orally on a daily basis for 90 days.[11]

  • In-life Observations: Daily clinical observations, weekly body weight and food consumption measurements, and periodic hematological and clinical biochemistry analyses are performed.

  • Terminal Procedures: At the end of the 90-day period, animals are euthanized, and a full necropsy is performed. Organ weights are recorded, and a comprehensive set of tissues is collected for histopathological examination.[13]

Histopathological Examination

A crucial component of any in vivo toxicity study is the microscopic examination of tissues.[16][17] This allows for the identification of target organs and the characterization of any cellular changes induced by the test compound. Tissues from major organs (liver, kidney, brain, heart, etc.) from the high-dose and control groups are typically examined initially. If treatment-related changes are observed, tissues from the lower dose groups are also examined to determine a dose-response relationship.

Visualizing the Experimental Workflow

To provide a clear understanding of the in vivo toxicity testing process, the following diagrams illustrate the key stages of the acute and repeated dose studies.

Acute_Toxicity_Workflow cluster_0 OECD 423: Acute Oral Toxicity Dose Selection Dose Selection Dosing (3 animals) Dosing (3 animals) Dose Selection->Dosing (3 animals) Single Oral Dose Observation (14 days) Observation (14 days) Dosing (3 animals)->Observation (14 days) Mortality, Clinical Signs Endpoint Endpoint Observation (14 days)->Endpoint Toxicity Classification Stepwise Dosing Stepwise Dosing Observation (14 days)->Stepwise Dosing If necessary Stepwise Dosing->Dosing (3 animals)

Caption: Workflow for an acute oral toxicity study based on OECD Guideline 423.

Repeated_Dose_Toxicity_Workflow cluster_1 OECD 408: 90-Day Repeated Dose Toxicity Dose Range Finding Dose Range Finding Group Assignment (3 dose levels + control) Group Assignment (3 dose levels + control) Dose Range Finding->Group Assignment (3 dose levels + control) Daily Dosing (90 days) Daily Dosing (90 days) Group Assignment (3 dose levels + control)->Daily Dosing (90 days) In-life Observations In-life Observations Daily Dosing (90 days)->In-life Observations Clinical signs, Body weight, Hematology, Biochemistry Terminal Sacrifice Terminal Sacrifice In-life Observations->Terminal Sacrifice Necropsy & Organ Weights Necropsy & Organ Weights Terminal Sacrifice->Necropsy & Organ Weights Histopathology Histopathology Necropsy & Organ Weights->Histopathology NOAEL Determination NOAEL Determination Histopathology->NOAEL Determination

Caption: Workflow for a 90-day repeated dose oral toxicity study based on OECD Guideline 408.

Conclusion

While the specific in vivo toxicity profile of 5-Bromo-2-chloro-L-phenylalanine and its derivatives remains to be fully elucidated, a systematic and evidence-based approach to its evaluation is critical. By drawing comparisons with structurally related halogenated phenylalanines and adhering to established, internationally recognized testing guidelines, researchers can effectively characterize the safety profile of these novel compounds. The experimental protocols outlined in this guide provide a robust framework for generating the necessary data to support further development and, ultimately, ensure the safety of new chemical entities.

References

  • OECD Guideline for the Testing of Chemicals. Repeated Dose 90-day Oral Toxicity Study in Rodents (No. 408). Available from: [Link]

  • OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. Available from: [Link]

  • Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents | OECD. Available from: [Link]

  • STUDIES TO EVALUATE THE SAFETY OF RESIDUES OF VETERINARY DRUGS IN HUMAN FOOD: REPEAT-DOSE (90 DAYS) TOXICITY TESTING. Available from: [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Available from: [Link]

  • Oral Toxicity OECD 408 - Altogen Labs. Available from: [Link]

  • Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI. Available from: [Link]

  • 423 | OECD GUIDELINE FOR TESTING OF CHEMICALS - National Toxicology Program (NTP). Available from: [Link]

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  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method | OECD. Available from: [Link]

  • The neuropathology of phenylketonuria: human and animal studies - PubMed. Available from: [Link]

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  • IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD - Farmacia Journal. Available from: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-2-chloro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: April 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For specialized reagents like 5-Bromo-2-chloro-L-phenylalanine, a halogenated aromatic amino acid derivative, adherence to strict disposal protocols is not merely a regulatory requirement but a critical scientific practice. This guide provides an in-depth, procedural framework for its proper disposal, grounded in an understanding of its chemical nature and the governing safety principles.

Hazard Assessment and Immediate Precautions

Before handling or disposing of 5-Bromo-2-chloro-L-phenylalanine, a thorough understanding of its potential hazards is essential. While a specific, comprehensive toxicological profile may not be widely published, its structure as a halogenated aromatic compound necessitates treating it with caution. Based on data from structurally similar chemicals, it should be presumed to be harmful if swallowed, in contact with skin, or inhaled, and capable of causing serious skin and eye irritation.[1][2][3] The compound is a solid powder, meaning dust generation and inhalation are primary exposure risks.[4][5][6]

Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory. The following table outlines the minimum required PPE for handling this compound, including during disposal procedures.

Protection TypeSpecificationRationale
Hand Protection Double nitrile gloves or thicker (e.g., 8mil) nitrile gloves.Provides robust protection against incidental contact. Halogenated organic compounds can degrade or penetrate standard gloves over time.[2]
Eye/Face Protection Chemical safety goggles or a face shield worn over safety glasses.Protects against airborne dust particles and potential splashes of solutions containing the compound.[4][7]
Body Protection A chemically resistant lab coat.Prevents contamination of personal clothing and skin.[3][8]
Respiratory Protection All handling of the solid compound must occur within a certified chemical fume hood.A fume hood is the primary engineering control to mitigate the risk of inhaling fine particulates.[3][8] If a hood is unavailable, a NIOSH-approved respirator is required.

The Core Principle: Waste Segregation

The single most important step in chemical waste management is proper segregation at the point of generation.[9] 5-Bromo-2-chloro-L-phenylalanine is a halogenated organic compound , defined by the presence of bromine and chlorine atoms.[10] This classification dictates its disposal pathway.

Mixing halogenated waste with non-halogenated organic solvents or aqueous waste streams can lead to dangerous chemical reactions, violate regulatory standards set by the Environmental Protection Agency (EPA), and significantly increase disposal costs.[9][11] The following workflow provides a clear decision-making process for segregating waste containing this compound.

WasteSegregation start Waste Containing 5-Bromo-2-chloro-L-phenylalanine q_form Is the waste the neat solid compound or a liquid solution? start->q_form solid_stream Dispose as SOLID HALOGENATED ORGANIC WASTE q_form->solid_stream Solid q_liquid_type Is the primary solvent aqueous (water-based) or an organic solvent? q_form->q_liquid_type Liquid aqueous_stream Dispose as AQUEOUS WASTE (Check institutional guidelines for pH and concentration limits) q_liquid_type->aqueous_stream Aqueous organic_stream Dispose as LIQUID HALOGENATED ORGANIC WASTE q_liquid_type->organic_stream Organic Solvent

Caption: Waste segregation decision workflow.

Step-by-Step Disposal Protocol

This protocol covers the full process from the laboratory bench to temporary storage, awaiting pickup by trained environmental health and safety (EHS) personnel or a licensed waste contractor.

Preparation
  • Consult the SDS: Before beginning, review the manufacturer's Safety Data Sheet (SDS).[3]

  • Don PPE: Equip yourself with the mandatory PPE as detailed in the table above.

  • Prepare the Waste Container: Obtain a designated hazardous waste container that is chemically compatible and in good condition (no cracks or leaks).[11] For 5-Bromo-2-chloro-L-phenylalanine, a high-density polyethylene (HDPE) or glass container is appropriate. The container must have a secure, leak-proof lid.[11]

Containerizing Waste
  • Solid Waste: Carefully transfer the solid 5-Bromo-2-chloro-L-phenylalanine waste into the designated Halogenated Organic Waste container using a spatula or scoop. Avoid any actions that could generate dust.[5]

  • Contaminated Materials: Any items grossly contaminated with the solid compound (e.g., weigh boats, gloves, paper towels) should also be placed in the solid halogenated waste container.

  • Liquid Waste: Solutions containing dissolved 5-Bromo-2-chloro-L-phenylalanine (e.g., in solvents like dichloromethane or methanol) must be collected in a designated Liquid Halogenated Organic Waste container.[7]

Labeling Requirements

Proper labeling is a legal requirement under the EPA's Resource Conservation and Recovery Act (RCRA) and is critical for safety.[9][12]

  • Affix a Hazardous Waste Label: Attach a completed hazardous waste label to the container before adding any waste.

  • Clearly Identify Contents: Write the words "Hazardous Waste ".[12]

  • List All Components: List the full chemical name, "5-Bromo-2-chloro-L-phenylalanine," and any solvents present, along with their approximate percentages or volumes.[10]

  • Indicate Hazards: Mark the appropriate hazard pictograms or check boxes (e.g., Toxic, Irritant).[12]

Temporary Storage in a Satellite Accumulation Area (SAA)
  • Secure the Container: Tightly close the lid of the waste container. It must remain closed at all times except when waste is actively being added.[3][7]

  • Store in SAA: Place the container in a designated Satellite Accumulation Area (SAA). The SAA must be at or near the point of generation and under the control of laboratory personnel.[11][12]

  • Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak.[11]

  • Arrange for Pickup: Do not let waste accumulate. Contact your institution's EHS department for pickup once the container is full or according to your facility's specific time limits.[11]

Spill Management Protocol

In the event of an accidental spill, a swift and safe response is crucial.[2]

  • Alert and Isolate: Immediately alert personnel in the area. Restrict access to the spill zone.

  • Assess the Spill: This protocol is for small, incidental spills of the solid compound that laboratory personnel can safely manage. For large spills, evacuate the area and contact your EHS emergency line.

  • Don PPE: Wear the full PPE detailed in Section 1.

  • Contain and Clean:

    • Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent dust from becoming airborne.

    • Carefully sweep or scoop the material into a designated hazardous waste container.[4][5] Use non-sparking tools if a flammable solvent is present.

    • Decontaminate the spill area with a suitable solvent and paper towels.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent, towels, gloves) must be placed in the sealed halogenated hazardous waste container.

  • Report: Report the spill to your laboratory supervisor or Chemical Hygiene Officer, as required by your institution's Chemical Hygiene Plan.[8]

Regulatory and Scientific Context: The Rationale for Incineration

The disposal pathway for 5-Bromo-2-chloro-L-phenylalanine is dictated by federal and state regulations, primarily the EPA's RCRA.[9][11] These regulations prohibit the disposal of hazardous chemicals down the drain or in regular trash.[9]

As a halogenated organic waste, the scientifically preferred and regulated method of final disposal is high-temperature incineration in a specialized hazardous waste facility.[10][13]

  • Why Incineration? Incineration at temperatures around 1200 K (927°C) ensures the complete thermal destruction of the organic molecule. This process is critical because incomplete combustion of halogenated compounds can produce highly toxic byproducts like dioxins and furans.

  • Managing Byproducts: Licensed incinerators are equipped with advanced scrubbing systems. As the compound combusts, the bromine and chlorine atoms are converted into hydrobromic acid (HBr) and hydrochloric acid (HCl). These acidic gases are neutralized in the facility's exhaust stream by caustic scrubbers, preventing their release into the atmosphere.[13]

By adhering to these segregation and disposal protocols, researchers ensure that 5-Bromo-2-chloro-L-phenylalanine is managed safely from the lab bench to its final destruction, protecting personnel and the environment. Always consult your institution's specific waste management guidelines and EHS department for final authority on procedures.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document.
  • AAPPTec, LLC. Safety Data Sheet: N-Boc-4-bromo-L-phenylalanine.
  • American Chemical Society. Regulation of Laboratory Waste.
  • Missouri S&T. The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • Acros Organics. (2025, December 22). Safety Data Sheet: 5-Bromo-2-chlorobenzoic acid.
  • Medical Laboratory Observer. (2019, June 15). Laboratory Waste Management: The New Regulations.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: L-Phenylalanine.
  • PubMed. (2023, November 1). Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters.
  • Madridge Publishers. (2017, May 10). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • Ministry of Environment. Laws and Regulations Retrieving System.
  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Bucknell University. Hazardous Waste Segregation.
  • Chongqing Chemdad Co. 5-Bromo-2-chloro-DL-phenylalanine.
  • Fluorochem. Safety Data Sheet: 5-Bromo-2-chloroaniline.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • U.S. Environmental Protection Agency (EPA). Halogenated Solvent Cleaners.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 5-Bromo-2-chloro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of a compound's potential hazards. 5-Bromo-2-chloro-L-phenylalanine, a halogenated aromatic amino acid, is a valuable building block in medicinal chemistry. However, its structure suggests potential for biological activity and associated handling risks. This guide provides essential, field-tested safety and logistical information for its handling and disposal, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.

Core Hazard Assessment and Engineering Controls

The primary risks associated with handling 5-Bromo-2-chloro-L-phenylalanine in its solid, powdered form are inhalation of dust particles and inadvertent contact with skin or eyes. The first and most critical line of defense is not PPE, but robust engineering controls.

  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted within a certified chemical fume hood.[3] This control is non-negotiable as it contains airborne particles and prevents systemic inhalation, the most direct route for systemic exposure.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[2]

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential to protect against residual risks that cannot be eliminated by engineering controls. The selection of appropriate PPE is a critical decision-making process based on the specific tasks being performed.

Protection Type Specification Rationale and Expert Insight
Hand Protection Double Nitrile GlovesFor incidental contact (e.g., weighing, preparing solutions), double-gloving with standard nitrile gloves provides robust protection. The outer glove can be removed immediately if contamination is suspected, preserving the integrity of the inner glove and preventing skin contact. Halogenated aromatic compounds can have unpredictable interactions with glove materials; therefore, frequent changes are advised.
Eye & Face Protection ANSI Z87.1 Compliant Safety Glasses with Side ShieldsThis is the absolute minimum requirement.[3] The solid nature of the compound presents a risk of particles becoming airborne and causing mechanical or chemical irritation to the eyes.
Skin & Body Protection Fully-Buttoned Laboratory Coat, Long Pants, and Closed-Toe ShoesThis standard laboratory attire prevents incidental skin contact with contaminated surfaces. A lab coat made of a flame-resistant material is always a prudent choice in a chemical laboratory environment.
Respiratory Protection NIOSH-Approved N95 or P1 Particulate RespiratorWhile a fume hood is the primary control, a particulate respirator should be available for use during large-quantity transfers or in the event of a significant spill outside of the hood where dust generation is unavoidable.[3][4]

Procedural Guidance: A Self-Validating System

Adherence to a strict, logical workflow ensures that safety is an integral part of the scientific process. The following diagram and steps outline a protocol for safely handling 5-Bromo-2-chloro-L-phenylalanine from receipt to disposal.

G cluster_prep Preparation & Weighing cluster_handling Experimental Use cluster_disposal Waste & Disposal prep_ppe 1. Don PPE (Double Gloves, Safety Glasses, Lab Coat) verify_hood 2. Verify Fume Hood Function prep_ppe->verify_hood Enter Lab weigh 3. Weigh Compound in Hood verify_hood->weigh dissolve 4. Prepare Solution in Hood weigh->dissolve reaction 5. Perform Reaction in Closed System or Hood dissolve->reaction cleanup 6. Clean Glassware in Hood reaction->cleanup collect_liquid 8. Collect Liquid Waste (Halogenated Organic Waste) reaction->collect_liquid collect_solid 7. Collect Solid Waste (e.g., weigh paper, contaminated gloves) cleanup->collect_solid collect_solid->collect_liquid decontaminate 9. Decontaminate Work Area collect_liquid->decontaminate remove_ppe 10. Doff PPE Correctly decontaminate->remove_ppe

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.